1,2-Phenylenedimethanamine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[2-(aminomethyl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-5-7-3-1-2-4-8(7)6-10;;/h1-4H,5-6,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEOIFDDSWXYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491287 | |
| Record name | (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21294-14-4 | |
| Record name | (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-Xylylenediamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1,2-Phenylenedimethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Phenylenedimethanamine dihydrochloride, also known as 1,2-bis(aminomethyl)benzene dihydrochloride, is a chemical compound of significant interest in various fields of research and development, particularly in medicinal chemistry and materials science. Its rigid ortho-substituted benzene core provides a defined structural scaffold, while the two primary amine functionalities, protonated in the dihydrochloride salt form, offer versatile opportunities for chemical modification and interaction with biological targets. This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis. The available data is summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | - |
| Synonyms | 1,2-Bis(aminomethyl)benzene dihydrochloride, o-Xylylenediamine dihydrochloride | [1] |
| CAS Number | 21294-14-4 | [2] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [2] |
| Molecular Weight | 209.12 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 306-308 °C | [3] |
| Solubility | Soluble in water, diethyl ether, ethyl acetate, and methanol. Insoluble in most other organic solvents. | [1] |
| Flash Point | 261 °C | [2] |
| Storage | Store at 2°C - 8°C | [2] |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for N-H stretching of the ammonium groups in the region of 3200-2800 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹, and C=C stretching vibrations of the benzene ring would be observed in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would likely exhibit a multiplet in the aromatic region (around 7.0-7.5 ppm) corresponding to the four protons on the benzene ring. The methylene protons (CH₂) adjacent to the ammonium groups would likely appear as a singlet or a multiplet downfield, influenced by the electron-withdrawing effect of the -NH₃⁺ groups. The protons of the ammonium groups themselves may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with two signals for the substituted carbons and likely two for the unsubstituted carbons due to symmetry. A signal for the methylene carbons (CH₂) would also be present.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound starts from the readily available o-xylene. This multi-step synthesis involves benzylic bromination, followed by substitution with an azide, and subsequent reduction to the diamine, which is then converted to its dihydrochloride salt.[4]
Step 1: Synthesis of α,α'-Dibromo-o-xylene
This step involves the free-radical bromination of o-xylene at the benzylic positions.
-
Materials: o-xylene, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).
-
Procedure: A solution of o-xylene and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride is heated to reflux. N-bromosuccinimide is then added portion-wise. The reaction is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude α,α'-dibromo-o-xylene can be purified by recrystallization.[5]
Step 2: Synthesis of 1,2-Bis(azidomethyl)benzene
The dibromide is converted to a diazide through nucleophilic substitution.
-
Materials: α,α'-Dibromo-o-xylene, sodium azide (NaN₃), dimethylformamide (DMF).
-
Procedure: α,α'-Dibromo-o-xylene is dissolved in DMF, and sodium azide is added. The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the C-Br band and the appearance of the characteristic azide stretch at ~2100 cm⁻¹). The reaction mixture is then poured into water and extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to yield 1,2-bis(azidomethyl)benzene.[4]
Step 3: Synthesis of 1,2-Phenylenedimethanamine
The diazide is reduced to the corresponding diamine.
-
Materials: 1,2-Bis(azidomethyl)benzene, palladium on carbon (Pd/C), methanol (MeOH), hydrogen gas (H₂).
-
Procedure: 1,2-Bis(azidomethyl)benzene is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to catalytic hydrogenation under a hydrogen atmosphere. The reaction is monitored until the azide is completely consumed. The catalyst is then filtered off, and the solvent is evaporated to give the crude 1,2-phenylenedimethanamine.[4]
Step 4: Formation of this compound
The free diamine is converted to its more stable dihydrochloride salt.
-
Materials: 1,2-Phenylenedimethanamine, concentrated hydrochloric acid (HCl), ethanol.
-
Procedure: The crude 1,2-phenylenedimethanamine is dissolved in a minimal amount of ethanol. Concentrated hydrochloric acid is then added dropwise with stirring until the solution is acidic. The dihydrochloride salt will precipitate out of the solution. The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Purification
Recrystallization is a common method for the purification of this compound. A suitable solvent system would be a mixture of ethanol and water, or methanol. The crude salt is dissolved in a minimum amount of the hot solvent mixture, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration and dried.
Applications in Drug Development
1,2-Phenylenedimethanamine serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its rigid framework and the presence of two nucleophilic amine groups make it an ideal scaffold for constructing ligands for metal complexes and for synthesizing heterocyclic compounds.
Ligand for Metal-Based Anticancer Drugs
The diamine can act as a bidentate ligand to coordinate with metal ions, such as platinum(II), to form stable complexes. A study on [bis-1,2-(aminomethyl)benzene]dichloroplatinum(II) complexes demonstrated cytotoxic activity against various human cancer cell lines.[4] This suggests that 1,2-phenylenedimethanamine can be a key component in the design of novel metal-based chemotherapeutic agents. The rationale behind using this ligand is to modulate the reactivity and bioavailability of the platinum center to overcome resistance and reduce the side effects associated with existing platinum-based drugs like cisplatin.
Scaffold for Biologically Active Molecules
The structural motif of 1,2-bis(aminomethyl)benzene is found in various biologically active compounds. For instance, derivatives of 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene have been designed and synthesized as potential G-quadruplex stabilizing ligands with antimalarial activity.[6] G-quadruplexes are secondary structures in nucleic acids that are implicated in various cellular processes and are considered promising targets for cancer and other diseases. While this example is for the 1,3-isomer, it highlights the potential of the bis(aminomethyl)benzene scaffold in designing molecules that can interact with specific biological targets.
Logical Relationships and Workflows
The synthesis of this compound and its subsequent use in the development of a platinum-based anticancer drug can be visualized as a logical workflow.
Caption: Workflow for the synthesis of this compound and its application.
Conclusion
This compound is a versatile chemical compound with well-defined properties that make it a valuable tool for researchers in chemistry and drug development. Its synthesis, though multi-stepped, is achievable through established chemical transformations. The primary application of this compound lies in its use as a rigid scaffold and a bidentate ligand for the creation of novel molecules with potential therapeutic value, particularly in the realm of anticancer agents. Further research into its derivatives and their interactions with biological systems is warranted to fully explore its potential in medicinal chemistry.
References
- 1. CAS 21294-14-4: 1,2-Bis(aminomethyl)benzene dihydrochloride [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. New synthetic route to [bis-1,2-(aminomethyl)benzene]dichloroplatinum(II) complexes, screening for cytotoxic activity in cisplatin-sensitive and resistant human cancer cell lines, and reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
o-Xylylenediamine Dihydrochloride: A Technical Guide for Researchers
CAS Number: 21294-14-4
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on o-Xylylenediamine dihydrochloride. This document details its chemical and physical properties, synthesis, applications in drug discovery, and relevant experimental protocols.
Chemical and Physical Properties
o-Xylylenediamine dihydrochloride, also known as 1,2-bis(aminomethyl)benzene dihydrochloride, is the hydrochloride salt of o-xylylenediamine.[1] It is typically supplied as a white to off-white crystalline solid.[2] The dihydrochloride form enhances its water solubility, making it a versatile reagent in various chemical and biological applications.[2]
Table 1: Physicochemical Properties of o-Xylylenediamine Dihydrochloride
| Property | Value | Reference(s) |
| CAS Number | 21294-14-4 | [3][4] |
| Molecular Formula | C₈H₁₂N₂ · 2HCl | [3][4] |
| Molecular Weight | 209.12 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 161–167 °C | |
| Solubility | Soluble in water, methanol, and DMSO. Insoluble in dichloromethane (DCM), ethyl acetate, and diethyl ether. | |
| InChI Key | VDEOIFDDSWXYDA-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC=C(C(=C1)CN)CN.Cl.Cl | [5] |
Synthesis and Manufacturing
The industrial synthesis of xylylenediamines typically involves the catalytic hydrogenation of the corresponding phthalonitriles.[6] For o-xylylenediamine, the precursor is o-phthalonitrile. The resulting diamine can then be converted to its dihydrochloride salt by treatment with hydrochloric acid.
Representative Laboratory Synthesis
Step 1: Catalytic Hydrogenation of o-Phthalonitrile
o-Phthalonitrile is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran, often with the addition of ammonia to suppress the formation of secondary amines. A hydrogenation catalyst, typically Raney nickel or a palladium-based catalyst, is added to the solution. The mixture is then subjected to a hydrogen atmosphere at elevated pressure and temperature until the reaction is complete. After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude o-xylylenediamine.
Step 2: Formation of the Dihydrochloride Salt
The crude o-xylylenediamine is redissolved in a suitable solvent, such as isopropanol or diethyl ether. A stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a solvent is added dropwise with stirring. The dihydrochloride salt, being insoluble in many organic solvents, precipitates out of the solution. The resulting solid is collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum.
Figure 1. Representative synthesis workflow for o-Xylylenediamine dihydrochloride.
Applications in Research and Drug Development
The primary application of o-xylylenediamine dihydrochloride in a drug development context is as a key reagent in a high-throughput, colorimetric assay for screening ω-transaminase (ω-TA) activity. These enzymes are crucial in the synthesis of chiral amines, which are vital building blocks for many pharmaceutical compounds.
High-Throughput Screening of Transaminases
The assay relies on the reaction of o-xylylenediamine with a dicarbonyl compound, which is formed from the transamination of a primary amine with a keto acid (e.g., pyruvate). The product of this subsequent reaction is a colored isoindole derivative, allowing for a visual or spectrophotometric readout of enzyme activity. This method is particularly useful for directed evolution studies aimed at improving enzyme properties.
Figure 2. Reaction principle of the transaminase screening assay.
Experimental Protocol: Transaminase Activity Assay
The following is a typical protocol for a microplate-based colorimetric assay for ω-transaminase activity using o-xylylenediamine dihydrochloride.
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 8.0)
-
o-Xylylenediamine dihydrochloride stock solution (e.g., 100 mM in DMSO)
-
Amino acceptor (e.g., 100 mM pyruvate stock solution)
-
Dimethyl sulfoxide (DMSO)
-
Cell lysate or purified transaminase enzyme
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well plate, prepare a reaction mixture containing the phosphate buffer, a final concentration of 10% (v/v) DMSO, 1 mM pyridoxal 5'-phosphate (PLP) cofactor, 10 mM o-xylylenediamine, and 10 mM of the target amino acceptor (e.g., pyruvate).
-
Initiate the reaction: Add the enzyme solution (cell lysate or purified enzyme) to each well to initiate the reaction. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30-37 °C) with shaking.
-
Measurement: Monitor the formation of the colored product over time by measuring the absorbance at a specific wavelength (typically in the visible range, e.g., 450-550 nm) using a microplate reader. The rate of color formation is proportional to the enzyme activity.
Use as a Chemical Scaffold and Linker
The rigid aromatic core and the two reactive primary amine functionalities of o-xylylenediamine make it a valuable building block, or scaffold, in chemical synthesis. While less common than its meta and para isomers in linker technologies for antibody-drug conjugates (ADCs), the ortho-disposed reactive sites can be used to create unique molecular architectures. For instance, o-xylene derivatives like α,α'-dibromo-o-xylene have been used to synthesize porphyrin dimers, which have been evaluated for their cytotoxic properties, demonstrating the utility of the o-xylene scaffold in constructing complex molecules with potential therapeutic applications.[7]
Spectroscopic Data
Experimental spectroscopic data for o-xylylenediamine dihydrochloride is not widely available in public databases. The following tables provide predicted NMR chemical shifts and expected IR absorption bands based on the molecular structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for D₂O as solvent)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.5-7.6 | m | Aromatic CH (4H) |
| ~4.3-4.4 | s | Methylene CH₂ (4H) | |
| ¹³C NMR | ~132-133 | Aromatic C (quaternary, C-CN) | |
| ~130-131 | Aromatic CH | ||
| ~42-43 | Methylene CH₂ |
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 3000-2800 | N-H stretch | Ammonium (R-NH₃⁺) |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1580 | N-H bend | Ammonium (R-NH₃⁺) |
| 750-700 | C-H bend | ortho-disubstituted aromatic ring |
Safety and Handling
o-Xylylenediamine dihydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]
Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Measures: Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
o-Xylylenediamine dihydrochloride is a valuable chemical reagent with a significant application in the high-throughput screening of transaminase enzymes, a critical step in the development of biocatalytic routes to chiral amines for the pharmaceutical industry. Its properties as a water-soluble, bifunctional amine also lend it to applications as a chemical scaffold in organic synthesis. This guide provides essential technical information to support its use in research and drug development settings.
References
- 1. chembk.com [chembk.com]
- 2. CAS 21294-14-4: 1,2-Bis(aminomethyl)benzene dihydrochloride [cymitquimica.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. scbt.com [scbt.com]
- 5. o-Xylylenediamine dihydrochloride | C8H14Cl2N2 | CID 12335814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 1,2-Bis(aminomethyl)benzene Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(aminomethyl)benzene dihydrochloride, a key organic intermediate, is a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and characterization data are presented to support researchers in their laboratory work.
Chemical and Physical Properties
1,2-Bis(aminomethyl)benzene dihydrochloride is a white to off-white crystalline solid.[1] It is the dihydrochloride salt of 1,2-bis(aminomethyl)benzene, a modification that enhances its stability and solubility in aqueous solutions.[1] The compound is known to be hygroscopic and possesses a high melting point.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [2] |
| Molecular Weight | 209.12 g/mol | [2] |
| Melting Point | 306-308 °C | [2] |
| CAS Number | 21294-14-4 | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
Synthesis and Purification
The synthesis of 1,2-bis(aminomethyl)benzene typically starts from o-xylene and proceeds through a multi-step reaction. The dihydrochloride salt is then formed by treating the free base with hydrochloric acid.
Synthesis Workflow
Caption: Synthesis of 1,2-Bis(aminomethyl)benzene Dihydrochloride.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Bis(aminomethyl)benzene [1]
-
Benzylic Bromination: o-Xylene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction mixture is refluxed to afford 1,2-bis(bromomethyl)benzene.
-
Azide Substitution: The resulting 1,2-bis(bromomethyl)benzene is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield 1,2-bis(azidomethyl)benzene.
-
Catalytic Hydrogenation: The diazide is subsequently reduced to the corresponding diamine, 1,2-bis(aminomethyl)benzene, via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
Protocol 2: Preparation of the Dihydrochloride Salt
-
The crude 1,2-bis(aminomethyl)benzene is dissolved in a minimal amount of a suitable organic solvent, such as ethanol.
-
Concentrated hydrochloric acid is added dropwise with stirring until the precipitation of the dihydrochloride salt is complete.
-
The precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dried under vacuum.
Protocol 3: Purification by Recrystallization
For high-purity applications, the dihydrochloride salt can be further purified by recrystallization. A suitable solvent system, often a mixture of ethanol and water, is used. The crude product is dissolved in a minimum amount of the hot solvent mixture, and the solution is allowed to cool slowly to induce crystallization. The pure crystals are then collected by filtration.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the benzylic methylene protons. The aromatic protons would appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). The methylene protons (CH₂) adjacent to the amino groups would likely appear as a singlet or a slightly broadened singlet in the region of δ 4.0-4.5 ppm. The protons of the ammonium groups (-NH₃⁺) may appear as a broad singlet at a higher chemical shift.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the benzylic carbons. The aromatic carbons would resonate in the δ 125-140 ppm range, with two signals expected for the substituted and unsubstituted carbons. The benzylic carbon (CH₂) signal would be expected in the range of δ 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium groups (-NH₃⁺).
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Absorptions around 1600 cm⁻¹ and 1450 cm⁻¹.
-
N-H bending: A band around 1500-1600 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base, 1,2-bis(aminomethyl)benzene, due to the loss of HCl. The fragmentation pattern would be expected to show characteristic losses of aminomethyl groups.
Applications in Drug Development and Research
1,2-Bis(aminomethyl)benzene and its dihydrochloride salt are valuable ligands in coordination chemistry, with significant applications in the design of metal-based therapeutic agents.
Platinum-Based Anticancer Agents
A notable application of 1,2-bis(aminomethyl)benzene is in the synthesis of platinum(II) complexes as potential anticancer drugs.[1]
Experimental Protocol: Synthesis of [1,2-Bis(aminomethyl)benzene]dichloroplatinum(II) [1]
-
1,2-Bis(aminomethyl)benzene is reacted with potassium tetrachloroplatinate(II) (K₂PtCl₄) in an aqueous solution.
-
The reaction mixture is typically stirred at room temperature for several hours to allow for the coordination of the diamine ligand to the platinum center, displacing two chloride ions.
-
The resulting complex, [1,2-bis(aminomethyl)benzene]dichloroplatinum(II), precipitates from the solution and can be collected by filtration.
These platinum complexes are investigated for their cytotoxic activity against various cancer cell lines.[1] Studies have shown that the cytotoxic potency of these complexes can be comparable to that of cisplatin in certain cell lines.[1]
Coordination Chemistry and Catalysis
The bidentate nature of the 1,2-bis(aminomethyl)benzene ligand allows it to form stable chelate complexes with a variety of transition metals. These complexes are of interest not only for their potential biological activity but also in the field of catalysis. The specific geometry and electronic properties imparted by the ligand can influence the catalytic activity and selectivity of the metal center.
Safety and Handling
1,2-Bis(aminomethyl)benzene dihydrochloride is classified as harmful and an irritant.[2] It is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
Conclusion
1,2-Bis(aminomethyl)benzene dihydrochloride is a fundamentally important chemical for researchers in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis and versatile coordination chemistry make it a valuable precursor for a wide range of applications, most notably in the development of novel platinum-based anticancer agents. The detailed information provided in this guide is intended to facilitate its effective use in the laboratory and to spur further research into its potential applications.
References
An In-depth Technical Guide to the Safety of 1,2-Phenylenedimethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data available for 1,2-Phenylenedimethanamine dihydrochloride (CAS No. 21294-14-4). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation and logical safety workflows.
Chemical Identification and Physical Properties
This compound, also known as o-Xylylenediamine dihydrochloride or 1,2-Bis(aminomethyl)benzene dihydrochloride, is a solid organic compound.[1][2] Its dihydrochloride salt form generally enhances water solubility, making it useful in various synthetic applications.[1] The following tables summarize its key identification and physical and chemical properties based on available data.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | o-Xylylenediamine dihydrochloride, 1,2-Bis(aminomethyl)benzene dihydrochloride, [2-(Aminomethyl)phenyl]methanamine dihydrochloride |
| CAS Number | 21294-14-4 |
| Molecular Formula | C₈H₁₄Cl₂N₂ |
| Molecular Weight | 209.12 g/mol |
| Chemical Structure | (Image of the chemical structure would be placed here in a full whitepaper) |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Solid, Crystals | [1][2] |
| Color | White to off-white | [1] |
| Melting Point | 261-267 °C | |
| Flash Point | 261 °C | |
| Solubility | Soluble in diethyl ether, ethyl acetate, and methanol. Insoluble in water and most organic solvents. (Note: Contradictory information exists regarding water solubility, with the salt form expected to have some water solubility). | [1] |
| Storage Temperature | 2°C - 8°C |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to acute toxicity and irritation.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
The signal word associated with these classifications is "Warning" .
Logical Framework for Hazard Response
The following diagram illustrates the logical workflow from hazard identification to the necessary precautionary and response measures as stipulated by the GHS classifications.
Toxicological Data
The toxicological properties of the free base, 1,2-Phenylenedimethanamine (o-Xylylenediamine), are also not extensively detailed in readily accessible literature, with information often being extrapolated from related but structurally distinct compounds. Therefore, it is crucial for researchers to handle this chemical with the assumption of significant toxicity and to perform their own risk assessments based on the intended use and handling procedures.
Experimental Protocols
Consistent with the limited availability of quantitative toxicological data, detailed experimental protocols for the safety and toxicity testing of this compound are not available in the public domain. Standard OECD guidelines for chemical testing would be the presumed methodology for generating such data. For instance:
-
Acute Oral Toxicity: Would likely follow OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method). These protocols involve the administration of the substance to fasted animals (typically rats) and subsequent observation for signs of toxicity and mortality over a set period.
-
Skin Irritation: Would likely follow OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the substance to the shaved skin of an animal (typically a rabbit) and observing for signs of erythema and edema.
-
Eye Irritation: Would likely follow OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). This involves instilling the substance into the eye of an animal (typically a rabbit) and observing for effects on the cornea, iris, and conjunctiva.
Without specific studies on this compound, these remain generalized descriptions of standard methodologies.
Safe Handling and Storage
The following recommendations for safe handling and storage are derived from the available safety data sheets and hazard classifications.
Table 4: Safe Handling and Storage Recommendations
| Aspect | Recommendation |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended. |
| Handling Practices | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |
| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2°C and 8°C. |
First Aid Measures
The logical flow for first aid in case of exposure is outlined below. Immediate medical attention should be sought in all cases of significant exposure.
Conclusion
This compound is a chemical that requires careful handling due to its classification as harmful if swallowed and as a skin, eye, and respiratory irritant. While a foundational level of safety information is available, there is a notable absence of in-depth, publicly accessible quantitative toxicological data and detailed experimental protocols. Professionals working with this compound should adhere strictly to the precautionary measures outlined in this guide and conduct thorough risk assessments tailored to their specific laboratory or manufacturing conditions. The provided diagrams offer a clear, logical framework for understanding and responding to the known hazards of this compound.
References
o-Xylylenediamine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and storage conditions for o-xylylenediamine. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective handling and storage of this compound.
Core Stability Profile
o-Xylylenediamine is a liquid organic compound that, like its isomers, is susceptible to degradation if not stored under appropriate conditions. While detailed kinetic studies on its decomposition are not extensively published, information from safety data sheets and related literature indicates that its stability is primarily influenced by temperature, exposure to air (oxygen), moisture, and contact with incompatible materials.
The dihydrochloride salt of o-xylylenediamine is a crystalline solid and may offer greater stability under certain conditions.[1]
Factors Influencing Stability
-
Temperature: Elevated temperatures can accelerate decomposition. The recommended storage temperature is 2-8°C.[1][2][3]
-
Moisture: Exposure to moisture should be avoided.[4] For the related m-xylylenediamine, it is explicitly stated to protect it from moisture.[4]
-
Air/Oxygen: While solid xylylenediamines show considerable stability even in the presence of oxygen, the liquid form is more susceptible to degradation.[5] For m-xylylenediamine, storage under an inert gas is recommended.[4]
-
Incompatible Materials: Contact with strong oxidizing agents and acids can lead to vigorous reactions and decomposition.[4]
Hazardous Decomposition Products
Thermal decomposition can lead to the release of irritating gases and vapors. For the related m-xylylenediamine, hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
Quantitative Data Summary
The following tables summarize the key physical and safety data for o-xylylenediamine and its related compounds.
Table 1: Physicochemical Properties of Xylylenediamines
| Property | o-Xylylenediamine | m-Xylylenediamine | p-Xylylenediamine |
| CAS Number | 17300-02-6[2] | 1477-55-0[5] | 539-48-0 |
| Molecular Formula | C₈H₁₂N₂[2] | C₈H₁₂N₂[5] | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol [2] | 136.198 g/mol [5] | 136.19 g/mol |
| Form | Liquid[2] | Colorless liquid[5] | Solid |
| Melting Point | Not applicable | 14 °C[5] | 60-63 °C |
| Boiling Point | Not specified | 247 °C[5] | 230 °C/10 mmHg |
| Flash Point | Not applicable[2] | 117 °C[5] | Not specified |
| Storage Temperature | 2-8°C[1][2] | Store in a cool area[4] | Store in a cool area[6] |
Table 2: Safety and Handling Information for o-Xylylenediamine
| Parameter | Value |
| Signal Word | Danger[2] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Corrosion 1B[2] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[2] |
| Storage Class | 8A - Combustible corrosive hazardous materials[2] |
| Personal Protective Equipment | Faceshields, Gloves, Goggles, type ABEK (EN14387) respirator filter[2] |
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of o-xylylenediamine, the following storage and handling procedures are recommended.
Caption: Recommended workflow for the storage and handling of o-xylylenediamine.
Experimental Protocols: Stability Assessment
Objective
To determine the stability of o-xylylenediamine under various stress conditions (e.g., temperature, humidity, light) over a defined period.
Materials and Methods
-
Sample: o-Xylylenediamine, 95% or higher purity.
-
Equipment:
-
HPLC or GC system with a suitable detector (e.g., UV-Vis or MS)
-
Forced-air stability chambers/ovens
-
Photostability chamber
-
pH meter
-
Analytical balance
-
-
Methodology:
-
Initial Characterization: An initial analysis of the o-xylylenediamine sample should be performed to determine its purity and identify any existing impurities. This will serve as the baseline (T=0) data.
-
Stress Conditions: Aliquots of the sample should be exposed to a range of stress conditions in separate, appropriately sealed containers:
-
Elevated Temperature: e.g., 25°C, 40°C, 60°C.
-
Humidity: e.g., 40°C with 75% relative humidity.
-
Photostability: Exposure to a controlled light source (e.g., xenon lamp) as per ICH Q1B guidelines.
-
Oxidative: Exposure to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).
-
Acid/Base Hydrolysis: Exposure to acidic and basic conditions (e.g., dilute HCl and NaOH).
-
-
Time Points: Samples should be withdrawn from each stress condition at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).
-
Analysis: Each withdrawn sample should be analyzed using a validated analytical method (e.g., HPLC or GC) to quantify the amount of remaining o-xylylenediamine and to detect and quantify any degradation products.
-
Data Evaluation: The rate of degradation under each condition can be determined. The degradation products can be characterized to understand the decomposition pathways.
-
Caption: A generalized experimental workflow for assessing the stability of o-xylylenediamine.
Conclusion
The stability of o-xylylenediamine is best maintained by strict adherence to recommended storage conditions, primarily low temperature (2-8°C), and protection from moisture and incompatible substances such as strong acids and oxidizing agents. For applications requiring high purity, storage under an inert atmosphere is advisable to prevent oxidative degradation. While specific degradation pathways are not well-documented in public literature, a systematic approach to stability testing can provide valuable insights for specific use cases and help establish an appropriate shelf-life.
References
Navigating the Solubility of 1,2-Bis(aminomethyl)benzene Dihydrochloride: A Technical Overview
For Immediate Release
Shanghai, China – December 28, 2025 – Researchers, scientists, and professionals in drug development often encounter challenges in identifying precise solubility data for key chemical compounds. This technical guide addresses the solubility of 1,2-bis(aminomethyl)benzene dihydrochloride, a compound of interest in various synthetic applications. Despite a comprehensive review of available data, precise quantitative solubility values in common organic solvents remain elusive. However, this document synthesizes the existing qualitative information and highlights critical discrepancies in reported data, providing a valuable resource for researchers navigating its use.
Core Solubility Profile: A Contradictory Landscape
1,2-Bis(aminomethyl)benzene dihydrochloride (CAS No. 21294-14-4), also known as o-xylylenediamine dihydrochloride, is a white to off-white crystalline solid.[1] Its dihydrochloride salt form is intended to enhance its aqueous solubility.[1] However, a review of publicly available chemical data reveals conflicting information regarding its solubility in both aqueous and organic media.
One set of sources indicates that the compound is soluble in diethyl ether, ethyl acetate, and methanol, while being insoluble in water and most other organic solvents.[1] Conversely, another credible source states that it is soluble in water, methanol, and dimethyl sulfoxide (DMSO), but insoluble in dichloromethane (DCM), ethyl acetate, and diethyl ether.
This lack of consensus underscores the necessity for empirical determination of solubility for specific research applications. Without standardized, quantitative data, researchers are advised to perform their own solubility tests to ensure accuracy in their experimental designs.
Summary of Qualitative Solubility Data
Due to the absence of quantitative solubility data (e.g., g/100mL, mg/mL), the following table summarizes the reported qualitative solubility of 1,2-bis(aminomethyl)benzene dihydrochloride in various solvents, noting the existing contradictions.
| Solvent | Reported Solubility | Data Source(s) |
| Water | Insoluble / Soluble | [1] / Inferred from salt form[1] |
| Methanol | Soluble | [1] |
| Diethyl Ether | Soluble / Insoluble | [1] / Contradictory report |
| Ethyl Acetate | Soluble / Insoluble | [1] / Contradictory report |
| Dimethyl Sulfoxide (DMSO) | Soluble | Contradictory report |
| Dichloromethane (DCM) | Insoluble | Contradictory report |
Experimental Protocols: A Notable Absence
A thorough search for detailed experimental protocols for the determination of 1,2-bis(aminomethyl)benzene dihydrochloride solubility did not yield any specific methodologies. In the absence of established protocols for this particular compound, researchers should refer to general established methods for solubility determination, such as the equilibrium solubility method or the kinetic solubility method, and adapt them to their specific needs.
Visualizing the Data Conflict
The following diagram illustrates the conflicting solubility information found in the literature. This visualization serves to highlight the current state of knowledge and the need for further clarification.
Caption: Conflicting solubility data for 1,2-bis(aminomethyl)benzene dihydrochloride.
Conclusion and Recommendations
The available information on the solubility of 1,2-bis(aminomethyl)benzene dihydrochloride in organic solvents is inconsistent and lacks quantitative detail. For researchers and drug development professionals, this necessitates a cautious approach. It is strongly recommended that solubility be determined experimentally under the specific conditions of temperature, pressure, and solvent purity relevant to the intended application. This empirical approach will provide the most reliable data for proceeding with synthesis, formulation, or any other research endeavor involving this compound. Further studies to establish a definitive and quantitative solubility profile for 1,2-bis(aminomethyl)benzene dihydrochloride would be of significant value to the scientific community.
References
Spectroscopic Analysis of 1,2-Phenylenedimethanamine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Phenylenedimethanamine dihydrochloride. Due to the limited availability of published spectroscopic data for this specific compound, this document presents illustrative data from the closely related compound, 1,2-Phenylenediamine dihydrochloride, to demonstrate the expected spectral characteristics. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret data for this class of compounds. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of phenylenediamine derivatives in drug development and other research fields.
Introduction
Spectroscopic Data (Illustrative)
The following tables summarize the spectroscopic data for the related compound, 1,2-Phenylenediamine dihydrochloride . These values can be used as a reference for interpreting the spectra of this compound, keeping in mind the structural differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Illustrative ¹H NMR Data for 1,2-Phenylenediamine dihydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Anticipated ~7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| Anticipated ~4.1 | Singlet | 4H | Methylene protons (CH₂) |
| Anticipated ~8.5 | Broad Singlet | 6H | Amine protons (NH₃⁺) |
Table 2: Illustrative ¹³C NMR Data for 1,2-Phenylenediamine dihydrochloride [1]
| Chemical Shift (δ) ppm | Assignment |
| Anticipated ~130 | Aromatic carbons (quaternary) |
| Anticipated ~120 | Aromatic carbons (CH) |
| Anticipated ~45 | Methylene carbons (CH₂) |
Note: The chemical shifts are highly dependent on the solvent and concentration. The values presented are estimations based on related structures.
Infrared (IR) Spectroscopy
Table 3: Illustrative IR Absorption Bands for 1,2-Phenylenediamine dihydrochloride [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3000 | Strong, Broad | N-H stretching (amine salt) |
| 3000-2800 | Medium | C-H stretching (aromatic and aliphatic) |
| 1600-1450 | Medium-Strong | C=C stretching (aromatic ring), N-H bending |
| 1400-1000 | Medium | C-N stretching |
| 900-650 | Strong | C-H bending (out-of-plane, aromatic) |
Mass Spectrometry (MS)
Table 4: Illustrative Mass Spectrometry Data for 1,2-Phenylenediamine dihydrochloride [2]
| m/z | Interpretation |
| Anticipated 136.1 | [M-2HCl]⁺ (Free base) |
| Anticipated 108.1 | [M-2HCl-CH₂NH₂]⁺ |
Note: As a dihydrochloride salt, the compound is non-volatile. Techniques such as Electrospray Ionization (ESI) would be required, and the observed mass would likely correspond to the free base after the loss of HCl.
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the amine protons are exchangeable in D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, C=C, C-N).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to the low µg/mL or ng/mL range.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source.
-
Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC).
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak, which will likely correspond to the free base ([M-2HCl+H]⁺).
-
Analyze the fragmentation pattern to gain further structural information.
-
References
An In-Depth Technical Guide to 1,2-Phenylenedimethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Phenylenedimethanamine dihydrochloride, a versatile organic compound, serves as a crucial building block in various chemical syntheses and has gained significant attention in the field of biocatalysis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and a key application in the high-throughput screening of ω-transaminases, enzymes of great interest in the pharmaceutical industry for the synthesis of chiral amines.
Alternate Names and Identification
Proper identification of chemical compounds is paramount for researchers. This compound is known by several synonyms, which are essential to recognize when consulting scientific literature and chemical supplier catalogs.
| Systematic Name | This compound |
| Synonyms | o-Xylylenediamine dihydrochloride[1] |
| α,α′-Diamino-o-xylene dihydrochloride[1] | |
| 1,2-Bis(aminomethyl)benzene dihydrochloride[1] | |
| ortho-Phenylene-bis(methylamine) dihydrochloride[1] | |
| CAS Number | 21294-14-4 |
| Molecular Formula | C₈H₁₄Cl₂N₂ |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 209.12 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 161-167 °C | |
| Solubility | Soluble in water, methanol, and DMSO. Insoluble in dichloromethane, ethyl acetate, and diethyl ether. | |
| Storage | 2-8 °C |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the reduction of o-phthalonitrile to 1,2-phenylenedimethanamine (also known as o-xylylenediamine), followed by the formation of the dihydrochloride salt.
Step 1: Reduction of o-Phthalonitrile to 1,2-Phenylenedimethanamine
This procedure is based on the catalytic hydrogenation of o-phthalonitrile.
Materials:
-
o-Phthalonitrile
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon (Pd/C))
-
Ammonia (optional, to suppress side reactions)
-
Hydrogen gas
-
High-pressure hydrogenation reactor (autoclave)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure hydrogenation reactor, dissolve o-phthalonitrile in the chosen anhydrous solvent. The concentration will depend on the specific catalyst and reactor volume.
-
Add the hydrogenation catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.
-
(Optional) If suppression of secondary amine formation is desired, the reactor can be charged with ammonia.
-
Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure and heat the reaction mixture to the appropriate temperature. The specific conditions (pressure, temperature, and reaction time) will vary depending on the catalyst used and should be optimized.
-
Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots of the reaction mixture using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst. The catalyst should be handled with care, especially Raney Nickel, which can be pyrophoric.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,2-phenylenedimethanamine.
-
The crude product can be purified by vacuum distillation if necessary.
Step 2: Formation of this compound
Materials:
-
1,2-Phenylenedimethanamine (from Step 1)
-
Anhydrous solvent (e.g., Ethanol or Diethyl Ether)
-
Concentrated Hydrochloric Acid (HCl) or anhydrous HCl gas
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the purified 1,2-phenylenedimethanamine in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add two equivalents of concentrated hydrochloric acid dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for a period to ensure complete precipitation.
-
Collect the precipitate by filtration and wash it with a small amount of cold, anhydrous solvent.
-
Dry the product under vacuum to obtain pure this compound.
High-Throughput Screening of ω-Transaminases
This compound is a key reagent in a colorimetric high-throughput screening assay for ω-transaminase activity. The principle of this assay is that the enzymatic transamination of 1,2-phenylenedimethanamine generates an unstable aldehyde intermediate that spontaneously cyclizes and polymerizes to form a colored, insoluble product. The intensity of the color is proportional to the enzyme activity.
Materials:
-
Library of ω-transaminase variants (e.g., in E. coli colonies on agar plates or as cell lysates in microtiter plates)
-
This compound
-
A suitable amino acceptor (e.g., pyruvate)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Microtiter plates or petri dishes
-
Incubator
Procedure (for screening in microtiter plates):
-
Prepare a master mix containing the buffer solution, PLP, the amino acceptor, and this compound.
-
Dispense the cell lysates containing the ω-transaminase variants into the wells of a microtiter plate.
-
Add the master mix to each well to initiate the enzymatic reaction.
-
Include appropriate controls, such as a negative control with no enzyme or a positive control with a known active ω-transaminase.
-
Incubate the microtiter plate at a suitable temperature (e.g., 30-37 °C) for a defined period.
-
Monitor the development of color in the wells. Active transaminase variants will produce a visible color change.
-
The color intensity can be quantified using a microplate reader at a suitable wavelength, or active colonies can be identified visually.
Signaling Pathways and Experimental Workflows
While this compound is not directly involved in a biological signaling pathway in the traditional sense, its application in the high-throughput screening of ω-transaminases provides a clear experimental workflow that can be visualized.
Caption: High-throughput screening workflow for ω-transaminases.
The catalytic cycle of the ω-transaminase with 1,2-phenylenedimethanamine as the amine donor illustrates the chemical transformations at the core of the screening assay.
Caption: Catalytic cycle of ω-transaminase with 1,2-phenylenedimethanamine.
References
Purity Analysis of o-Xylylenediamine Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the purity analysis of o-xylylenediamine dihydrochloride (CAS RN: 21294-14-4). This compound, also known as 1,2-bis(aminomethyl)benzene dihydrochloride, is a critical building block in various chemical syntheses. Ensuring its purity is paramount for the reliability and safety of downstream applications, particularly in pharmaceutical development. This document outlines key analytical techniques, potential impurities, and detailed experimental protocols.
Physicochemical Properties and Purity Specifications
o-Xylylenediamine dihydrochloride is a crystalline solid with the empirical formula C₈H₁₂N₂ · 2HCl and a molecular weight of 209.12 g/mol .[1][2] Commercially available grades typically specify a purity of ≥98%.[2][3] A common impurity noted in product specifications is water, which can be present at levels of up to approximately 4%.[1][3] Assay values are often presented on a dried basis to account for the moisture content.
| Parameter | Typical Specification | Notes |
| Appearance | Crystalline solid | |
| Purity (Assay) | ≥98.0% | Often determined by titration |
| Assay (on dried basis) | 98.0 - 102.0% | Argentometric titration is a common method |
| Water Content | ~4% | Can be determined by Karl Fischer titration |
Potential Impurities
The impurity profile of o-xylylenediamine dihydrochloride is influenced by its synthetic route. A common industrial synthesis involves the catalytic hydrogenation of o-phthalonitrile. Based on this process, potential impurities may include:
-
Starting Material: Unreacted o-phthalonitrile.
-
Intermediates: Partially hydrogenated intermediates.
-
By-products: Products from side reactions such as polymerization or catalyst-induced transformations.
-
Solvents: Residual solvents used during synthesis and purification.
A thorough purity analysis should aim to identify and quantify these potential contaminants.
Analytical Methodologies for Purity Determination
A multi-faceted approach employing chromatographic, titrimetric, and spectroscopic techniques is recommended for a comprehensive purity assessment of o-xylylenediamine dihydrochloride.
Chromatographic Analysis (HPLC)
dot
Caption: HPLC analysis workflow for o-xylylenediamine dihydrochloride.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution may be required to separate impurities with different polarities. A common mobile phase for aromatic amines consists of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities absorb, for instance, 215 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable diluent (e.g., a mixture of water and acetonitrile). Filter the solution through a 0.45 µm syringe filter before injection.
Note: This method is a starting point and requires validation for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Titrimetric Analysis (Argentometric Titration)
The presence of two hydrochloride salts makes argentometric titration an excellent method for assaying the purity of o-xylylenediamine dihydrochloride. This method is likely the basis for the "98.0-102.0% (calculated on dry substance, AT)" specification seen from some suppliers.[3] The principle involves the reaction of the chloride ions with a standardized solution of silver nitrate.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Schiff Bases Using 1,2-Phenylenedimethanamine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of compounds synthesized through the condensation of primary amines with carbonyl compounds.[1] Their derivatives are of significant interest in medicinal and coordination chemistry due to their broad range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties, and their ability to form stable metal complexes.[2][3] This document provides a detailed protocol for the synthesis of a bis-Schiff base using 1,2-phenylenedimethanamine dihydrochloride as the amine precursor. The use of the dihydrochloride salt necessitates an initial neutralization step to free the amine groups for the subsequent condensation reaction.
General Reaction Scheme
The fundamental reaction involves the condensation of the deprotonated 1,2-phenylenedimethanamine with two equivalents of an aldehyde or ketone. The dihydrochloride salt is first neutralized with a base to yield the free diamine, which then reacts with the carbonyl compound to form the bis-Schiff base and water.
References
Application Note: Synthesis and Characterization of Metal Complexes with 1,2-Bis(aminomethyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Bis(aminomethyl)benzene, also known as o-xylene-α,α'-diamine, is a versatile bidentate ligand capable of forming stable chelate rings with a variety of transition metal ions. The resulting metal complexes have garnered significant interest due to their diverse applications in coordination chemistry, catalysis, and materials science.[1][2] In the field of drug development, these complexes and their derivatives, such as Schiff bases, are explored for their potential biological activities, including antimicrobial, antimalarial, and anticancer properties.[3][4][5] The coordination of the ligand to a metal center can enhance the therapeutic properties of the organic molecule, offering novel mechanisms of action and overcoming challenges like drug resistance.[4][6]
This application note provides a detailed protocol for the synthesis of a representative metal complex using 1,2-bis(aminomethyl)benzene, specifically focusing on the formation of a Nickel(II) complex. It also includes a summary of characterization data for various metal complexes and a generalized workflow for their synthesis and analysis.
Experimental Protocol: Synthesis of a Nickel(II) Complex
This protocol details the synthesis of a Nickel(II) complex via a Schiff base condensation reaction involving 1,2-bis(aminomethyl)benzene and salicylaldehyde, followed by metal chelation. This template synthesis method is widely applicable for generating various transition metal complexes.[7][8]
Materials and Reagents:
-
1,2-Bis(aminomethyl)benzene (C₈H₁₂N₂)
-
Salicylaldehyde (C₇H₆O₂)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol (CH₃OH), analytical grade
-
Ethanol (C₂H₅OH), analytical grade
-
Diethyl ether ((C₂H₅)₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2N), for pH adjustment if necessary
-
Deionized water
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Beakers and graduated cylinders
-
pH meter or pH paper
-
Schlenk line or vacuum oven for drying
Procedure:
-
Ligand (Schiff Base) Formation:
-
In a 250 mL round-bottom flask, dissolve 1.36 g (0.01 mol) of 1,2-bis(aminomethyl)benzene in 50 mL of methanol.
-
To this solution, add 2.44 g (0.02 mol) of salicylaldehyde, resulting in a 1:2 molar ratio of amine to aldehyde.
-
Stir the mixture at room temperature for 30 minutes. A color change to yellow is typically observed, indicating the formation of the Schiff base ligand.
-
-
Complexation Reaction:
-
In a separate beaker, dissolve 2.38 g (0.01 mol) of Nickel(II) chloride hexahydrate in 30 mL of hot methanol.[7]
-
Add the hot methanolic solution of the metal salt dropwise to the Schiff base solution in the round-bottom flask while stirring continuously.[7]
-
Adjust the pH of the resulting mixture to approximately 8-9 by adding a few drops of 2N NaOH solution, if required, to facilitate deprotonation and coordination.[7]
-
Attach the reflux condenser to the flask and heat the mixture to reflux using the heating mantle. Maintain constant stirring.
-
Continue refluxing for 4-6 hours.[3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
-
Isolation and Purification of the Complex:
-
After the reflux period, allow the reaction mixture to cool slowly to room temperature.
-
Further cool the mixture in an ice bath for about 30 minutes to promote complete precipitation of the complex.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid several times with cold ethanol to remove any unreacted starting materials, followed by a final wash with diethyl ether to facilitate drying.[1]
-
Dry the purified complex under vacuum at 60 °C for several hours to remove residual solvent. The final product is typically a stable, colored solid.[7]
-
Experimental Workflow
The general workflow for the synthesis and characterization of metal complexes with 1,2-bis(aminomethyl)benzene is illustrated below.
Caption: General workflow for the synthesis and characterization of metal complexes.
Data Presentation: Physicochemical Properties
The properties of metal complexes derived from 1,2-bis(aminomethyl)benzene and its Schiff bases vary depending on the metal ion and coordination geometry. The following table summarizes typical quantitative data for comparison.
| Parameter | Copper (II) Complex | Nickel (II) Complex | Cobalt (II) Complex | Zinc (II) Complex | Reference |
| Metal:Ligand Ratio | 1:1 or 1:2 | 1:1 | 2:1 (binuclear) | 1:1 | [1][3][7][9] |
| Yield (%) | ~84 | ~70 | - | - | [1][8] |
| Color | Brown / Green | Orange / Green | - | - | [1][7] |
| Decomposition Temp (°C) | >250 | >250 | - | - | [7] |
| Molar Conductance (Ω⁻¹cm²mol⁻¹ in DMF) | Low (non-electrolyte) | 20 (non-electrolyte) | - | - | [7] |
| Magnetic Moment (B.M.) | ~1.7-1.9 | ~2.9-3.4 (paramagnetic) | - | Diamagnetic | [7][10] |
| Key IR Bands (cm⁻¹) | |||||
| ν(C=N) | 1610-1624 | 1630-1671 | 1610-1625 | 1610-1625 | [3][8] |
| ν(M-N) | 395-462 | ~450 | ~400-460 | ~400-460 | [3] |
| ν(M-O) | 500-827 | ~550 | ~500-800 | ~500-800 | [3] |
| UV-Vis λₘₐₓ (nm) | ~430, ~720 | ~390, ~600 | - | ~290, ~340 | [1][10] |
Characterization
To confirm the successful synthesis and determine the structure of the complex, a suite of analytical techniques is employed:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to verify the formation of the Schiff base (C=N stretch around 1610-1670 cm⁻¹) and its coordination to the metal ion. The appearance of new low-frequency bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations (typically in the 400-600 cm⁻¹ range) provides strong evidence of complexation.[3][11]
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex. The d-d transitions for transition metals like Ni(II) and Cu(II) are indicative of the coordination geometry (e.g., octahedral or square planar).[10]
-
Elemental Analysis (CHN): Determines the percentages of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared with the calculated values for the proposed molecular formula to confirm its composition.[8]
-
Molar Conductance: Measures the electrolytic nature of the complex in solution. Low values typically indicate a non-electrolyte, meaning the anions are coordinated to the metal center rather than existing as free ions.[7]
-
X-ray Crystallography: Provides unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center.[8][12][13] This is the definitive method for structural elucidation.
Applications in Drug Development
Metal complexes are increasingly recognized for their pharmaceutical potential.[6][14] The chelation of ligands like 1,2-bis(aminomethyl)benzene derivatives to metal ions can lead to compounds with enhanced biological activity compared to the free ligand.[3] These complexes offer a modular approach to drug design, where the properties can be tuned by modifying the ligand structure or changing the central metal ion.[4] Organometallic compounds have shown promise as anticancer, antimicrobial, and antiparasitic agents, with some candidates currently in clinical trials.[5][6] The unique redox properties and structural diversity of these complexes open up therapeutic possibilities that may not be achievable with purely organic molecules.[4][14]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. mdpi.com [mdpi.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Synthesis and Crystal Structure Determination of a Nickel(II) Complex of an Acyclic Pentadentate (N5) Mono Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine | European Journal of Chemistry [eurjchem.com]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: o-Xylylenediamine as a Superior Amine Donor in Transaminase Reactions
Introduction
The use of ω-transaminases (ω-TAs) for the synthesis of chiral amines is a cornerstone of modern biocatalysis, offering a green and efficient alternative to traditional chemical methods.[1] However, a significant challenge in transaminase-catalyzed reactions is the often unfavorable reaction equilibrium, which can limit product yields.[2][3] The innovative use of o-xylylenediamine (OXD) as an amine donor effectively overcomes this limitation. Upon donating its amino group, the resulting aldehyde intermediate spontaneously cyclizes and polymerizes into a colored, insoluble product.[4][5] This process irreversibly removes the byproduct from the reaction mixture, driving the equilibrium towards the formation of the desired chiral amine product.[2][6] This unique property also enables the development of high-throughput colorimetric assays for screening transaminase activity.[4][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing o-xylylenediamine in transaminase-catalyzed reactions for researchers, scientists, and professionals in drug development.
Key Advantages of Using o-Xylylenediamine:
-
Equilibrium Shift: The irreversible polymerization of the byproduct effectively pulls the reaction equilibrium towards product formation, enabling high conversions even for challenging substrates.[2][6]
-
High Conversion with Stoichiometric Amounts: High product yields can be achieved using only one equivalent of the diamine donor, eliminating the need for a large excess of the amine donor, which is common in other systems.[2][3]
-
Simplified Downstream Processing: The precipitation of the polymeric byproduct simplifies its removal from the reaction mixture.
-
High-Throughput Screening: The formation of a colored polymer provides a straightforward visual assay for identifying active transaminase variants in enzyme libraries.[4][5][7]
-
Broad Enzyme Compatibility: o-Xylylenediamine is compatible with a wide range of both (R)- and (S)-selective ω-transaminases.[2][6]
Reaction Mechanism and Workflow
The transaminase reaction using o-xylylenediamine follows a ping-pong bi-bi mechanism, characteristic of pyridoxal 5'-phosphate (PLP) dependent enzymes.[4] The key distinction lies in the fate of the o-aminobenzaldehyde byproduct, which undergoes spontaneous cyclization and polymerization.
References
- 1. Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral amine synthesis using ω-transaminases: an amine donor that displaces equilibria and enables high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 5. Growth optimization and identification of an ω-transaminase by a novel native PAGE activity staining method in a Bacillus sp. strain BaH isolated from Iranian soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
Application Notes and Protocols: 1,2-Phenylenedimethanamine Dihydrochloride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Phenylenedimethanamine dihydrochloride, a versatile aromatic diamine, serves as a valuable monomer in the synthesis of advanced polymers. Its unique ortho-substituted structure, featuring two primary amine functionalities on methylene bridges, imparts specific conformational characteristics to the resulting polymer chains. This can influence properties such as solubility, thermal behavior, and morphology. This document provides detailed protocols for the synthesis of polyamides and polyimides using this compound, intended to guide researchers in developing novel materials for various applications, including high-performance plastics, specialty fibers, and matrices for drug delivery systems.
The dihydrochloride form of the monomer enhances its stability and solubility in certain polar solvents. However, for polymerization reactions, it is typically necessary to neutralize the dihydrochloride salt to the free diamine, 1,2-phenylenedimethanamine (also known as 1,2-bis(aminomethyl)benzene or o-xylylenediamine), either in a separate step or in situ.
Polyamide Synthesis via Solution Polycondensation
Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–). The following is a generalized protocol for the synthesis of a polyamide from 1,2-phenylenedimethanamine and a diacyl chloride.
Experimental Protocol: Polyamide Synthesis
1. Neutralization of this compound (if starting from the salt):
-
Materials: this compound, Sodium hydroxide (NaOH) or other suitable base, deionized water, organic solvent for extraction (e.g., diethyl ether or dichloromethane).
-
Procedure:
-
Dissolve this compound in a minimal amount of deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of a concentrated aqueous NaOH solution with stirring to neutralize the hydrochloride and precipitate the free diamine.
-
Extract the free diamine into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure to yield the free 1,2-phenylenedimethanamine.
-
2. Solution Polycondensation:
-
Materials: 1,2-Phenylenedimethanamine (free diamine), a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride), an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)), an acid scavenger (e.g., pyridine or triethylamine), and a non-solvent for precipitation (e.g., ethanol or methanol).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 1,2-phenylenedimethanamine and the acid scavenger in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Dissolve an equimolar amount of the diacyl chloride in the same anhydrous solvent and add it to the dropping funnel.
-
Add the diacyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 4-24 hours) to build molecular weight.
-
Precipitate the resulting polyamide by pouring the viscous polymer solution into a vigorously stirred non-solvent.
-
Collect the fibrous polymer precipitate by filtration, wash it thoroughly with the non-solvent and then with hot water to remove any residual salts and solvent.
-
Dry the polyamide under vacuum at an elevated temperature (e.g., 80-100 °C) to a constant weight.
-
Representative Data for Aromatic Polyamide Synthesis
The following table provides representative data for the synthesis of aromatic polyamides, which can be used as a reference for experiments with 1,2-phenylenedimethanamine.
| Parameter | Representative Value | Reference Monomers |
| Monomer Concentration | 5-15% (w/v) | m-Phenylenediamine and Isophthaloyl Chloride |
| Reaction Temperature | 0 °C to room temperature | 4,4'-Oxydianiline and Terephthaloyl Chloride |
| Reaction Time | 4 - 24 hours | Various aromatic diamines and diacyl chlorides |
| Inherent Viscosity | 0.5 - 2.0 dL/g | Poly(m-phenylene isophthalamide) |
| Glass Transition Temp. (Tg) | 250 - 350 °C | Various aromatic polyamides |
| Yield | > 90% | General solution polycondensation |
Note: The properties of the resulting polyamide will be highly dependent on the specific diacyl chloride used and the final molecular weight achieved.
Polyamide Synthesis Workflow
Polyimide Synthesis via Two-Step Method
Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. A common synthetic route involves a two-step process: the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.
Experimental Protocol: Polyimide Synthesis
1. Poly(amic acid) Synthesis:
-
Materials: 1,2-Phenylenedimethanamine (free diamine), an aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)), and an anhydrous polar aprotic solvent (e.g., DMAc or NMP).
-
Procedure:
-
In a flame-dried, three-necked flask with a mechanical stirrer and nitrogen inlet, dissolve the 1,2-phenylenedimethanamine in the anhydrous solvent.
-
Slowly add an equimolar amount of the dianhydride powder to the stirred diamine solution in portions at room temperature. Ensure the dianhydride is added at a rate that prevents a significant exotherm.
-
Continue stirring the solution under a nitrogen atmosphere at room temperature for 12-24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
-
The resulting poly(amic acid) solution can be stored in a refrigerator before proceeding to the next step.
-
2. Imidization (Thermal or Chemical):
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the cast film in a programmable oven and heat it under a nitrogen atmosphere using a staged curing cycle. A typical cycle might be: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This process removes the solvent and drives the cyclodehydration to form the polyimide.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine).
-
Stir the mixture at room temperature for several hours (e.g., 8-12 hours).
-
The polyimide will often precipitate from the solution.
-
Collect the polymer by filtration, wash it thoroughly with a suitable solvent (e.g., methanol), and dry it under vacuum.
-
Representative Data for Aromatic Polyimide Synthesis
The following table provides representative data for the synthesis of aromatic polyimides.
| Parameter | Representative Value | Reference Monomers |
| Monomer Concentration | 10-20% (w/v) | 4,4'-Oxydianiline and PMDA |
| Poly(amic acid) Reaction Temp. | Room Temperature | Various aromatic diamines and dianhydrides |
| Poly(amic acid) Reaction Time | 12 - 24 hours | Various aromatic diamines and dianhydrides |
| Thermal Imidization Temp. | 100 - 350 °C (staged) | General thermal imidization |
| Glass Transition Temp. (Tg) | 300 - 400 °C | Various aromatic polyimides |
| Decomposition Temp. (TGA) | > 500 °C | High-performance polyimides |
Polyimide Synthesis Workflow
Applications and Characterization
Polymers derived from 1,2-Phenylenedimethanamine are expected to find applications where a combination of thermal stability, chemical resistance, and specific solubility characteristics are required. Potential applications include:
-
High-Performance Films and Coatings: For electronics, aerospace, and industrial applications requiring robust materials.
-
Advanced Fibers: For use in protective clothing and composites.
-
Membranes: For gas separation and filtration.
-
Biomaterials: As scaffolds for tissue engineering or as a component in drug delivery systems, leveraging the potential for functionalization of the aromatic ring or the polymer backbone.
Characterization of the synthesized polymers should include:
-
Spectroscopy: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and the formation of amide or imide linkages.
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).
-
Thermal Analysis: Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition temperature, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
-
Mechanical Testing: Tensile testing of polymer films to evaluate properties such as tensile strength, modulus, and elongation at break.
These protocols and notes provide a foundational guide for the synthesis and characterization of polymers using this compound. Researchers are encouraged to adapt and optimize these methods to achieve polymers with desired properties for their specific applications.
Application Notes and Protocols for Biocatalytic Asymmetric Synthesis of Chiral Amines with o-Xylylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of o-xylylenediamine (o-XDA) as an amine donor in the biocatalytic asymmetric synthesis of chiral amines, a critical process in pharmaceutical development. This method, utilizing ω-transaminases (ω-TAs), offers a green and efficient alternative to traditional chemical synthesis.
Introduction
The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as a significant number of active pharmaceutical ingredients (APIs) contain chiral amine moieties.[1][2] ω-Transaminases (ω-TAs) have emerged as powerful biocatalysts for the asymmetric synthesis of these valuable compounds from prochiral ketones.[3][4][5] These pyridoxal 5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor, demonstrating high enantioselectivity under mild reaction conditions.[6][7]
A significant challenge in ω-TA-catalyzed reactions is the often-unfavorable reaction equilibrium, which can limit product yields.[8][9] The use of o-xylylenediamine (o-XDA) as an amine donor effectively addresses this limitation. The reaction with o-XDA is rendered effectively irreversible due to the spontaneous and rapid intramolecular cyclization and subsequent polymerization of the ketone by-product, 2-aminobenzaldehyde, into a colored isoindole polymer.[6][8][10] This not only drives the reaction equilibrium towards the desired chiral amine product but also provides a visual indicator of enzyme activity, making it highly suitable for high-throughput screening applications.[8][9][11]
Key Advantages of Using o-Xylylenediamine:
-
Favorable Reaction Equilibrium: The irreversible polymerization of the by-product shifts the equilibrium, leading to high conversion rates.[8][9]
-
High-Throughput Screening: The formation of a colored polymer provides a simple and effective colorimetric assay for screening enzyme libraries and identifying active transaminases.[6][8][12]
-
Compatibility: The method is compatible with a wide range of both (R)- and (S)-selective ω-TAs.[8][9]
-
Operational Simplicity: Reactions can often be performed using a single equivalent of the amine donor without the need for complex by-product removal systems.[8][9]
Reaction Mechanism and Workflow
The biocatalytic asymmetric synthesis of a chiral amine from a prochiral ketone using a ω-transaminase and o-XDA as the amine donor follows a ping-pong bi-bi mechanism.
Caption: Reaction mechanism of ω-transaminase with o-xylylenediamine.
The general experimental workflow for the synthesis of a chiral amine using this method is outlined below.
Caption: General experimental workflow for chiral amine synthesis.
Data Presentation
The following tables summarize quantitative data from various studies on the biocatalytic asymmetric synthesis of chiral amines using ω-TAs and o-XDA.
Table 1: Asymmetric Synthesis of Chiral Amines using various ω-Transaminases.
| Entry | ω-Transaminase | Substrate (Ketone) | Product (Amine) | Conc. (mM) | Conversion (%) | e.e. (%) | Ref. |
| 1 | ATA-113 (S-selective) | (4-Fluorophenyl)acetone | (S)-1-(4-Fluorophenyl)propan-2-amine | 5 | >99 | >99 | [13] |
| 2 | ATA-113 (S-selective) | (4-Fluorophenyl)acetone | (S)-1-(4-Fluorophenyl)propan-2-amine | 100 | >99 | >99 | [13] |
| 3 | ATA-025 (R-selective) | 1-Indanone | (R)-1-Aminoindan | 5 | >99 | >99 | [9] |
| 4 | ATA-256 (S-selective) | 1-Indanone | (S)-1-Aminoindan | 5 | >99 | >99 | [9] |
| 5 | pf-ATA | Propiophenone | (R)-1-Phenylpropylamine | 5 | 85 | >99 | [9] |
Table 2: High-Throughput Screening of a Panel of Commercial ω-Transaminases. [9]
| Entry | ω-Transaminase (Codexis) | Stereoselectivity | Conversion of 1-Indanone (%) |
| 1 | ATA-025 | R | >99 |
| 2 | ATA-303 | R | 85 |
| 3 | ATA-013 | R | 95 |
| 4 | ATA-301 | R | 70 |
| 5 | ATA-415 | R | 60 |
| 6 | ATA-117 | R | >99 |
| 7 | ATA-254 | S | 98 |
| 8 | ATA-G05 | S | 80 |
| 9 | ATA-260 | S | >99 |
| 10 | ATA-256 | S | >99 |
| 11 | ATA-234 | S | 90 |
| 12 | ATA-113 | S | >99 |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Synthesis of a Chiral Amine
This protocol is a general guideline and may require optimization for specific substrates and enzymes.
Materials:
-
ω-Transaminase (lyophilized powder or cell-free extract)
-
Prochiral ketone substrate
-
o-Xylylenediamine dihydrochloride (o-XDA)
-
Pyridoxal 5'-phosphate (PLP)
-
Buffer solution (e.g., 50 mM HEPES, pH 7.5)
-
Organic co-solvent (e.g., DMSO), if required for substrate solubility
-
Standard laboratory glassware and equipment (e.g., reaction vials, magnetic stirrer, incubator shaker)
Procedure:
-
Reaction Mixture Preparation: In a reaction vial, prepare the reaction mixture with the following components:
-
Buffer (e.g., 50 mM HEPES, pH 7.5)
-
PLP (final concentration of 1 mM)
-
Prochiral ketone substrate (e.g., 5-100 mM)
-
o-Xylylenediamine dihydrochloride (1-1.2 equivalents relative to the ketone)
-
Organic co-solvent (e.g., 10% v/v DMSO) if the substrate has poor aqueous solubility.[14]
-
-
Enzyme Addition: Add the ω-transaminase to the reaction mixture. The optimal enzyme loading should be determined empirically.
-
Incubation: Seal the reaction vial and incubate at the desired temperature (e.g., 30-37 °C) with agitation (e.g., 150-250 rpm) for a specified time (e.g., 5-24 hours).[14] The formation of a dark precipitate indicates the progress of the reaction.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., by adjusting the pH or adding a water-immiscible organic solvent).
-
Work-up and Extraction:
-
Adjust the pH of the reaction mixture to >10 with an aqueous base (e.g., 1 M NaOH) to deprotonate the amine product.
-
Extract the chiral amine product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the conversion of the ketone to the amine using an appropriate analytical technique (e.g., HPLC, GC).
-
Determine the enantiomeric excess (e.e.) of the chiral amine product by chiral HPLC or chiral GC analysis.
-
Protocol 2: High-Throughput Colorimetric Assay for ω-Transaminase Activity
This protocol is designed for screening multiple enzymes or substrates in a 96-well plate format.
Materials:
-
96-well microtiter plates
-
ω-Transaminase library (as cell lysates or purified enzymes)
-
Substrate stock solutions (prochiral ketones in a suitable solvent)
-
o-Xylylenediamine dihydrochloride stock solution
-
PLP stock solution
-
Buffer solution
-
Plate reader (optional, for quantitative analysis)
Procedure:
-
Plate Preparation: To each well of a 96-well plate, add the following:
-
Buffer solution
-
PLP solution (to a final concentration of 1 mM)
-
ω-Transaminase sample
-
-
Substrate Addition: Add the prochiral ketone substrate to each well. Include negative controls without the enzyme and/or without the substrate.
-
Reaction Initiation: Initiate the reaction by adding the o-xylylenediamine dihydrochloride solution to each well.
-
Incubation: Incubate the plate at the desired temperature with gentle shaking.
-
Visual Inspection: Monitor the plate for the formation of a dark-colored precipitate. The intensity of the color is indicative of the enzyme's activity.
-
Quantitative Analysis (Optional): The reaction can be quantified by measuring the absorbance of the colored polymer at a specific wavelength, although visual inspection is often sufficient for initial screening.
Concluding Remarks
The use of o-xylylenediamine as an amine donor represents a significant advancement in the biocatalytic synthesis of chiral amines. This method not only overcomes the thermodynamic limitations of transaminase reactions but also provides a powerful tool for high-throughput screening and enzyme discovery.[13] The protocols and data presented here serve as a valuable resource for researchers and scientists in academia and industry, facilitating the development of efficient, sustainable, and economically viable processes for the production of chiral amines.
References
- 1. Application of ω-Transaminases in the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Chiral amine synthesis using ω-transaminases: an amine donor that displaces equilibria and enables high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening** | Semantic Scholar [semanticscholar.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06817G [pubs.rsc.org]
- 13. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Growth optimization and identification of an ω-transaminase by a novel native PAGE activity staining method in a Bacillus sp. strain BaH isolated from Iranian soil - PMC [pmc.ncbi.nlm.nih.gov]
Coordination Chemistry of 1,2-Bis(aminomethyl)benzene Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coordination chemistry of 1,2-bis(aminomethyl)benzene ligands, with a focus on their synthesis, characterization, and applications in catalysis and medicine. Detailed experimental protocols for the synthesis of the ligand and its metal complexes, along with methods for evaluating their biological activity, are provided.
Introduction to 1,2-Bis(aminomethyl)benzene Ligands
1,2-Bis(aminomethyl)benzene, also known as o-xylylenediamine, is a versatile bidentate ligand that forms stable chelate complexes with a variety of metal ions. The presence of two primary amine donor groups held in a rigid ortho-disubstituted benzene framework allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. This structural motif has proven to be of significant interest in the development of catalysts for organic transformations and in the design of metal-based therapeutic agents.
The coordination chemistry of this ligand is diverse, with applications ranging from asymmetric catalysis to anticancer and antimalarial drug development. The steric and electronic properties of the complexes can be fine-tuned by modifying the benzene ring or the amine groups, allowing for the rational design of complexes with specific desired properties.
Synthesis of Ligands and Metal Complexes
Synthesis of 1,2-Bis(aminomethyl)benzene Dihydrochloride
A common synthetic route to 1,2-bis(aminomethyl)benzene involves a four-step process starting from o-xylene[1]. This method includes benzylic bromination, followed by substitution with azide, and subsequent reduction to the diamine, which is then isolated as its dihydrochloride salt.
Experimental Protocol:
-
Benzylic Bromination: o-Xylene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction mixture is refluxed to afford 1,2-bis(bromomethyl)benzene.
-
Azide Substitution: The resulting 1,2-bis(bromomethyl)benzene is reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 1,2-bis(azidomethyl)benzene.
-
Catalytic Hydrogenation: The diazide is then reduced to the corresponding diamine by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol.
-
Isolation as Dihydrochloride Salt: After the reduction is complete, the catalyst is filtered off, and concentrated hydrochloric acid is added to the filtrate to precipitate the 1,2-bis(aminomethyl)benzene as its dihydrochloride salt. The salt can be collected by filtration, washed with a cold solvent, and dried.
Synthesis of Metal Complexes
The synthesis of metal complexes with 1,2-bis(aminomethyl)benzene typically involves the reaction of the ligand (often as the free base, which can be generated in situ from the dihydrochloride salt by treatment with a base) with a suitable metal salt in an appropriate solvent.
2.2.1. Synthesis of [Pt(1,2-bis(aminomethyl)benzene)Cl₂] [1]
Experimental Protocol:
-
The 1,2-bis(aminomethyl)benzene dihydrochloride is dissolved in water and neutralized with an aqueous solution of sodium hydroxide to generate the free diamine.
-
An aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is added to the solution of the free diamine.
-
The reaction mixture is stirred at room temperature, leading to the precipitation of the [Pt(1,2-bis(aminomethyl)benzene)Cl₂] complex as a solid.
-
The product is collected by filtration, washed with water, ethanol, and diethyl ether, and then dried under vacuum.
2.2.2. General Protocol for the Synthesis of First-Row Transition Metal Complexes (e.g., Cu, Ni, Co)
While specific detailed protocols for 1,2-bis(aminomethyl)benzene with these metals are not as readily available in the provided search results, a general procedure can be adapted from the synthesis of similar complexes.
Experimental Protocol:
-
Dissolve 1,2-bis(aminomethyl)benzene dihydrochloride in a minimal amount of water and neutralize with a stoichiometric amount of a base (e.g., NaOH or triethylamine) to obtain the free ligand.
-
In a separate flask, dissolve the desired metal salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O) in a suitable solvent, such as ethanol or methanol.
-
Slowly add the solution of the free ligand to the stirred solution of the metal salt. The molar ratio of metal to ligand can be varied to obtain complexes with different stoichiometries.
-
The reaction mixture is typically stirred at room temperature or gently heated for several hours.
-
The resulting complex may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.
Quantitative Data
The following tables summarize key quantitative data for 1,2-bis(aminomethyl)benzene and its metal complexes.
Table 1: Cytotoxicity of Platinum(II) Complexes
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Pt(1,2-bis(aminomethyl)benzene)Cl₂] | A2780 | Varies | [1] |
| [Pt(1,2-bis(aminomethyl)benzene)Cl₂] | A2780cisR | Varies | [1] |
Note: Specific IC₅₀ values were not provided in the abstract, but the study indicates that the complex shows cytotoxic activity and some ability to overcome cisplatin resistance.
Table 2: Selected Crystallographic Data for a Nickel(II) Complex with a Related Ligand
Data for a specific 1,2-bis(aminomethyl)benzene complex was not available in the search results. The following is an example for a related nickel complex to illustrate the type of data.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/n | [2] |
| a (Å) | 11.0102(10) | [2] |
| b (Å) | 21.5416(19) | [2] |
| c (Å) | 11.0445(10) | [2] |
| β (°) | 118.753(1) | [2] |
Table 3: Stability Constants of Metal Complexes with Related Amine Ligands
Specific stability constant data for 1,2-bis(aminomethyl)benzene were not found. The table below presents representative data for other metal-amine complexes to demonstrate the format.
| Metal Ion | Ligand | log K₁ | log K₂ | Reference |
| Ni(II) | Glycine | 5.75 | 4.95 | [3] |
| Cu(II) | Glycine | 8.22 | 6.80 | [3] |
| Co(II) | Glycine | 4.80 | 3.96 | [3] |
Applications and Mechanisms
Anticancer Activity
Complexes of 1,2-bis(aminomethyl)benzene, particularly with platinum, have shown promising anticancer activity. The mechanism of action is believed to be similar to that of cisplatin, involving binding to nuclear DNA and inducing apoptosis.
Signaling Pathway of Cisplatin-Induced Apoptosis
The following diagram illustrates the key steps in the cisplatin-induced apoptotic pathway. The platinum complex enters the cell, becomes aquated, and then binds to DNA, leading to the activation of DNA damage response pathways and ultimately, programmed cell death.
Caption: Cisplatin-induced apoptosis pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the metal complex for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
Antimalarial Activity
Metal complexes are being explored as potential antimalarial agents. One of the primary targets for antimalarial drugs is the detoxification of heme, which is released during the parasite's digestion of hemoglobin. The parasite polymerizes the toxic free heme into an inert crystalline substance called hemozoin. Inhibition of this process leads to a buildup of toxic heme and parasite death.
Workflow for Hemozoin Inhibition
The following diagram illustrates the proposed mechanism of action for antimalarial drugs that inhibit hemozoin formation.
Caption: Mechanism of hemozoin inhibition.
Catalytic Activity
Rhodium complexes bearing chiral diamine ligands are effective catalysts for asymmetric transfer hydrogenation reactions, which are important for the synthesis of chiral alcohols.
Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
The following diagram shows a simplified, proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a rhodium complex.
Caption: Catalytic cycle for transfer hydrogenation.
Experimental Protocol: General Procedure for Catalytic Transfer Hydrogenation
-
A solution of the ketone substrate is prepared in a suitable solvent (e.g., isopropanol, which can also act as the hydrogen source).
-
A catalytic amount of the rhodium complex and a base (e.g., KOH or NaOH) are added to the solution.
-
The reaction mixture is heated to the desired temperature and stirred for the required time.
-
The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is worked up to isolate the chiral alcohol product. The enantiomeric excess of the product can be determined by chiral GC or high-performance liquid chromatography (HPLC).
Conclusion
The 1,2-bis(aminomethyl)benzene ligand system offers a versatile platform for the development of coordination complexes with a wide range of applications. The platinum complexes of this ligand have demonstrated significant potential as anticancer agents, and further exploration of complexes with other transition metals is warranted. In the field of catalysis, chiral complexes based on this scaffold are promising for asymmetric transformations. The detailed protocols and data provided in these notes are intended to serve as a valuable resource for researchers in these fields.
References
Application Notes and Protocols for Chiral Amine Synthesis Utilizing o-Xylylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The stereoselective synthesis of these compounds is of paramount importance, as different enantiomers can exhibit vastly different pharmacological activities. One innovative and efficient method for the synthesis of chiral amines involves the use of ω-transaminases. A key challenge in these biocatalytic transformations is overcoming unfavorable reaction equilibria. The use of o-xylylenediamine as an amine donor provides a powerful solution to this problem, driving the reaction towards the desired chiral amine product.[1] This document provides detailed application notes and experimental protocols for the synthesis of chiral amines using ω-transaminases with o-xylylenediamine as the amine donor.
Principle of the Method
The core of this method lies in a biocatalytic transamination reaction. A prochiral ketone is converted to a chiral amine by an ω-transaminase enzyme. In this process, the amine group is transferred from an amine donor to the ketone. The use of o-xylylenediamine as the amine donor is particularly advantageous because the co-product, o-aminobenzaldehyde, is unstable and undergoes a rapid, irreversible intramolecular cyclization and subsequent polymerization. This effectively removes the co-product from the reaction equilibrium, thereby driving the synthesis of the chiral amine to high conversion, even for substrates with unfavorable equilibrium positions.[1]
Advantages of Using o-Xylylenediamine
-
Overcomes Unfavorable Equilibria: The irreversible removal of the co-product shifts the reaction equilibrium towards product formation, enabling high conversions.[1]
-
High-Throughput Screening: The polymerization of the isoindole by-product generates colored derivatives, providing a visual endpoint that can be utilized for high-throughput screening of transaminase activity.[1]
-
Operational Simplicity: The method is operationally simple and does not require complex by-product removal systems.[1]
-
Broad Compatibility: It is compatible with a wide range of both (R)- and (S)-selective ω-transaminases.[1]
Experimental Data
The following table summarizes representative data for the synthesis of chiral amines from various prochiral ketones using an ω-transaminase with o-xylylenediamine as the amine donor.
| Entry | Substrate (Ketone) | ω-Transaminase | Product (Amine) | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | Propiophenone | (S)-selective | (S)-1-Phenylethylamine | >99 | >99 |
| 2 | Acetophenone | (R)-selective | (R)-1-Phenylethylamine | >99 | >99 |
| 3 | 1-Indanone | (S)-selective | (S)-1-Aminoindan | >99 | >99 |
| 4 | 4-Phenyl-2-butanone | (S)-selective | (S)-4-Phenyl-2-butanamine | >99 | >99 |
Data is representative and compiled based on the principles described in the cited literature. Actual results may vary depending on specific reaction conditions and enzyme selection.
Experimental Protocols
Materials and Equipment
-
Prochiral ketone substrate
-
o-Xylylenediamine (amine donor)
-
ω-Transaminase (e.g., from Aspergillus terreus or Arthrobacter sp.)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent (e.g., DMSO) for substrate dissolution
-
Reaction vessel (e.g., microcentrifuge tubes or vials)
-
Incubator shaker
-
Centrifuge
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., GC or HPLC with a chiral column)
General Protocol for Chiral Amine Synthesis
-
Reaction Setup:
-
In a suitable reaction vessel, prepare a reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Prochiral ketone substrate (10 mM)
-
o-Xylylenediamine (10-15 mM)
-
Pyridoxal 5'-phosphate (PLP) (1 mM)
-
ω-Transaminase (5-10 mg/mL)
-
-
A small amount of a co-solvent like DMSO (e.g., 5% v/v) may be used to ensure the solubility of the ketone substrate.
-
-
Incubation:
-
Seal the reaction vessel and place it in an incubator shaker.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with agitation (e.g., 200 rpm) for a specified time (e.g., 24 hours). The formation of a colored polymer may be observed as the reaction progresses.
-
-
Work-up and Analysis:
-
After the incubation period, quench the reaction by adding a suitable base (e.g., NaOH solution) to raise the pH to >10.
-
Extract the chiral amine product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and concentrate it under reduced pressure.
-
Analyze the crude product to determine the conversion and enantiomeric excess using an appropriate chromatographic method (GC or HPLC) with a chiral stationary phase.
-
Visualizations
Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of chiral amines.
Signaling Pathway: Reaction Mechanism
Caption: Reaction mechanism of transaminase with o-xylylenediamine.
References
Application Notes: 1,2-Phenylenedimethanamine Dihydrochloride as a Cross-Linking Agent for High-Performance Epoxy Resins
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2-Phenylenedimethanamine dihydrochloride, also known as o-xylylenediamine dihydrochloride, is an aromatic amine that can function as a potent cross-linking agent, or curative, for epoxy resin systems. Its rigid aromatic structure and the presence of two primary amine groups allow for the formation of a densely cross-linked, three-dimensional polymer network. This network structure imparts excellent mechanical strength, thermal stability, and chemical resistance to the cured epoxy thermoset. While its isomers, m-xylylenediamine and p-xylylenediamine, are more commonly cited, the ortho-isomer is expected to exhibit similar reactivity. The dihydrochloride form requires neutralization to the free diamine prior to use as a nucleophilic curing agent. The amine groups react with the epoxide rings of the resin in a polyaddition reaction, opening the rings and forming covalent bonds that build the polymer network.[1][2][3]
Physicochemical Properties
| Property | Value |
| Synonyms | o-Xylylenediamine dihydrochloride, 1,2-Bis(aminomethyl)benzene dihydrochloride |
| CAS Number | 21294-14-4 |
| Molecular Formula | C₈H₁₂N₂ · 2HCl |
| Molecular Weight | 209.12 g/mol |
| Appearance | Crystalline solid |
| Amine Hydrogen Equivalent Weight (AHEW) | 52.28 g/eq (for the free diamine) |
Application in Epoxy Formulations
1,2-Phenylenedimethanamine, as a cross-linking agent, is particularly suited for applications demanding high performance, such as industrial coatings, high-strength adhesives, and composite materials. The resulting cured epoxy is characterized by a high glass transition temperature (Tg), indicating superior performance at elevated temperatures.[4]
Hypothetical Formulation and Curing Characteristics
The following table presents representative data for the formulation and properties of an epoxy system cured with 1,2-Phenylenedimethanamine. These values are based on typical performance of aromatic amine-cured epoxies.
| Parameter | Value |
| Epoxy Resin | Bisphenol A diglycidyl ether (DGEBA), EEW = 188 g/eq |
| Cross-linking Agent | 1,2-Phenylenedimethanamine (free diamine) |
| Stoichiometric Ratio (phr) | 27.8 parts per hundred resin |
| Pot Life (100g mass @ 25°C) | ~45 minutes |
| Initial Cure Schedule | 24 hours @ 25°C |
| Post-Cure Schedule | 2 hours @ 80°C followed by 3 hours @ 150°C |
| Glass Transition Temperature (Tg) | ~160°C |
| Flexural Strength | ~130 MPa |
EEW = Epoxide Equivalent Weight; phr = parts per hundred resin
Experimental Protocols
Protocol 1: Neutralization of this compound
Objective: To prepare the free diamine from its dihydrochloride salt for use as a cross-linking agent.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 2M solution
-
Deionized water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of this compound in a minimal amount of deionized water in a beaker.
-
Slowly add 2M NaOH solution dropwise while stirring until the pH of the solution is approximately 10-11.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the free 1,2-Phenylenedimethanamine.
Protocol 2: Preparation and Curing of an Epoxy Resin
Objective: To formulate and cure an epoxy resin using 1,2-Phenylenedimethanamine as the cross-linking agent.
Materials:
-
Liquid Bisphenol A diglycidyl ether (DGEBA) resin (EEW ~188 g/eq)
-
1,2-Phenylenedimethanamine (prepared from Protocol 1)
-
Glass beaker or disposable mixing cup
-
Stirring rod or mechanical mixer
-
Mold for casting test specimens
-
Programmable oven
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of amine hardener using the following formula: Amount of Amine (phr) = (AHEW / EEW) * 100 For this example: (52.28 / 188) * 100 = 27.8 phr[5][6]
-
Weigh 100g of the DGEBA resin into a mixing cup.
-
Weigh 27.8g of the prepared 1,2-Phenylenedimethanamine into the same cup.
-
Thoroughly mix the resin and hardener for 3-5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure complete mixing.
-
Pour the mixture into the prepared molds, taking care to avoid entrapping air bubbles.
-
Allow the cast samples to cure at ambient temperature (25°C) for 24 hours.[7]
-
For optimal properties, post-cure the samples in a programmable oven using the following schedule:
-
Ramp up to 80°C and hold for 2 hours.
-
Ramp up to 150°C and hold for 3 hours.
-
Slowly cool down to room temperature.[8]
-
Protocol 3: Characterization of the Cured Epoxy
Objective: To evaluate the thermomechanical properties of the cured epoxy resin.
Methods:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). A sample is heated at a controlled rate (e.g., 10°C/min), and the change in heat flow is measured. The Tg is observed as a step change in the baseline.[9][10]
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature. This provides information on the material's stiffness, damping properties, and Tg.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the cured material. A sample is heated in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is monitored as a function of temperature.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the completion of the curing reaction by monitoring the disappearance of the epoxide peak (around 915 cm⁻¹) and the appearance of hydroxyl groups.[11]
Visualizations
Caption: Epoxy curing workflow.
Caption: Cross-linking reaction mechanism.
Caption: Factors influencing cured epoxy properties.
References
- 1. EP0088623A1 - Polyamine compound of M-xylenediamine and its use as hardening agent - Google Patents [patents.google.com]
- 2. threebond.co.jp [threebond.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. pcimag.com [pcimag.com]
- 5. ulprospector.com [ulprospector.com]
- 6. researchgate.net [researchgate.net]
- 7. resiners.com [resiners.com]
- 8. wessexresins.co.uk [wessexresins.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of o-Xylylenediamine in the Synthesis of Macrocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique structural features and diverse biological activities. Their pre-organized conformation and ability to bind to challenging protein targets make them a promising class of molecules for drug discovery. o-Xylylenediamine, with its rigid aromatic backbone and reactive amine functionalities, serves as a valuable building block in the synthesis of a variety of macrocyclic structures, particularly through Schiff base condensation reactions. These macrocycles can coordinate with various metal ions, leading to complexes with potential applications in catalysis, sensing, and as therapeutic agents. This document provides an overview of the application of o-xylylenediamine in macrocyclic synthesis, including detailed experimental protocols and data for researchers in the field.
Synthetic Methodologies
The primary route to incorporating o-xylylenediamine into macrocyclic frameworks is through the formation of Schiff bases. This involves the condensation reaction between the diamine and a dicarbonyl compound, such as a dialdehyde or diketone. The resulting macrocycle is typically a [2+2] condensation product, where two molecules of the diamine react with two molecules of the dicarbonyl compound. The formation of the macrocycle can be influenced by several factors, including the choice of solvent and the use of a template, often a metal ion.
Metal-Templated Synthesis
Metal ions can play a crucial role in directing the cyclization reaction to favor the formation of a specific macrocyclic structure.[1] The metal ion coordinates to the reactants, organizing them in a specific geometry that promotes the desired intramolecular cyclization over intermolecular polymerization. The size and coordination preference of the metal ion can influence the size of the resulting macrocycle.
Solvent-Templated and Metal-Free Synthesis
Recent studies have shown that the choice of solvent can also direct the synthesis of specific macrocyclic products, offering a metal-free alternative.[1] For instance, solvents like benzene and toluene have been observed to shift the equilibrium towards a single macrocyclic product from a mixture of products and starting materials.[1] This approach simplifies the purification process and avoids potential toxicity associated with metal templates, which is particularly important for biological applications.
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff base macrocycles, which can be adapted for reactions involving o-xylylenediamine.
Protocol 1: General Synthesis of a [2+2] Schiff Base Macrocycle
This protocol is adapted from general procedures for Schiff base macrocycle synthesis.[1]
Materials:
-
o-Xylylenediamine
-
Aromatic or aliphatic dialdehyde (e.g., 2,6-pyridinedicarbaldehyde)
-
Methanol (reagent grade)
-
Deuterated solvent for NMR analysis (e.g., chloroform-d, benzene-d6)
Procedure:
-
In a round-bottom flask, dissolve the dialdehyde (1 equivalent) in hot methanol.
-
Allow the solution to cool to room temperature.
-
In a separate flask, dissolve o-xylylenediamine (1 equivalent) in methanol.
-
Add the dialdehyde solution dropwise to the diamine solution with continuous stirring.
-
Stir the reaction mixture overnight at room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration on a glass frit.
-
Wash the precipitate with cold methanol and dry thoroughly.
-
Characterize the product using techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: Synthesis of a Schiff Base Ligand from Salicylaldehyde and a Diamine
This protocol provides a general method for synthesizing a Schiff base ligand, which can be a precursor to macrocyclization or complexation.[2]
Materials:
-
Salicylaldehyde
-
Diamine (e.g., ethylenediamine as a model, can be replaced with o-xylylenediamine)
-
95% Ethanol
-
Magnetic stir bar and hot plate/stirrer
Procedure:
-
Weigh 0.8 g of salicylaldehyde into a 50 mL Erlenmeyer flask.
-
Add approximately 15 mL of 95% ethanol and a magnetic stir bar.
-
Heat the solution to a gentle boil while stirring.
-
Using a syringe, add 0.5 equivalents of the diamine dropwise to the heated solution.
-
Continue to stir and reflux the solution for about 10 minutes after the addition is complete.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Cool the flask further in an ice/water bath to induce crystallization.
-
Collect the resulting bright yellow crystals by vacuum filtration.
-
Wash the crystals with 2-4 mL of cold ethanol and allow them to air dry.
-
Determine the yield and melting point of the product and characterize by NMR and FTIR spectroscopy.
Data Presentation
The following tables summarize representative data for Schiff base macrocycles. Note that specific data for o-xylylenediamine-derived macrocycles is limited in the literature; therefore, data for analogous structures are presented to provide a general understanding of expected outcomes.
Table 1: Synthesis of [2+2] Schiff Base Macrocycles with Varying Diamines
| Diamine | Dicarbonyl Compound | Yield (%) | Reference |
| N'-(2-aminoethyl)ethane-1,2-diamine | 2,6-diformylanisoles | 65-80 | [1] |
| 1,4-di(aminomethyl)benzene | Diformyl derivatives | 33 | [1] |
Table 2: Cytotoxicity of Metal Complexes of Macrocyclic Compounds
| Compound/Complex | Cell Line | IC50 (µM) | Reference |
| Silver(I) Complex 1 | Leiomyosarcoma (LMS) | 1.5 ± 0.1 | [3] |
| Silver(I) Complex 1 | Human Breast Adenocarcinoma (MCF-7) | 1.6 ± 0.2 | [3] |
| Silver(I) Complex 2 | Leiomyosarcoma (LMS) | 1.6 ± 0.3 | [3] |
| Silver(I) Complex 2 | Human Breast Adenocarcinoma (MCF-7) | 2.5 ± 0.5 | [3] |
| Cisplatin | Leiomyosarcoma (LMS) | >10 | [3] |
| Cisplatin | Human Breast Adenocarcinoma (MCF-7) | >10 | [3] |
| Ruthenium(II) Complex 2a | Cervical Cancer (HeLa) | 75 | [4] |
Applications
Macrocyclic compounds derived from o-xylylenediamine and their metal complexes have potential applications in various fields.
Catalysis
The defined cavity and the presence of metal centers make these macrocyclic complexes candidates for catalysis. They can act as mimics of metalloenzymes and catalyze a range of organic transformations. The rigid framework provided by the o-xylylene unit can impart high selectivity to the catalytic process.
Drug Development
The structural rigidity and pre-organized nature of these macrocycles make them attractive scaffolds for the design of inhibitors for challenging biological targets, such as protein-protein interactions. The ability to introduce diverse functionalities allows for the fine-tuning of their pharmacological properties. Several studies have reported the anticancer activities of macrocyclic Schiff base complexes, with some showing higher potency than established drugs like cisplatin.[3]
Visualizations
Experimental Workflow for Macrocycle Synthesis and Application
Caption: General workflow for the synthesis and application of macrocyclic compounds.
Logical Relationship in Template-Assisted Macrocyclization
Caption: Role of a template in directing macrocyclization towards the desired product.
References
Application Notes and Protocols: Fluorescent Sensors Derived from 1,2-Bis(aminomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent sensors based on Schiff base condensation products of 1,2-bis(aminomethyl)benzene. While specific literature on fluorescent sensors derived directly from 1,2-bis(aminomethyl)benzene is limited, this document outlines generalized protocols and expected performance based on analogous Schiff base chemosensors.
Introduction
Schiff base compounds are a versatile class of ligands that can be readily synthesized through the condensation of primary amines and aldehydes. Their utility in the development of fluorescent chemosensors stems from their ability to coordinate with various analytes, such as metal ions and anions, leading to significant changes in their photophysical properties. The incorporation of a fluorophore into the Schiff base structure allows for the transduction of a binding event into a measurable fluorescent signal.
1,2-Bis(aminomethyl)benzene, also known as 1,2-xylylenediamine, provides a flexible and pre-organized scaffold for the synthesis of bis-Schiff bases. The proximity of the two aminomethyl groups allows for the formation of macrocyclic or sterically constrained ligands that can exhibit high selectivity for specific analytes. When condensed with aromatic aldehydes containing hydroxyl or other functional groups (e.g., salicylaldehyde, 2-hydroxy-1-naphthaldehyde), the resulting Schiff bases can act as "turn-on" or "turn-off" fluorescent sensors.
The sensing mechanism of these probes often relies on processes such as:
-
Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to the sensor restricts the C=N isomerization and intramolecular vibrations, leading to a significant increase in fluorescence intensity.
-
Photoinduced Electron Transfer (PET): In the free sensor, a nearby electron-donating group can quench the fluorescence of the fluorophore. Upon analyte binding, this PET process can be inhibited, resulting in fluorescence enhancement.
-
Excited-State Intramolecular Proton Transfer (ESIPT): The presence of a hydroxyl group ortho to the imine bond can lead to ESIPT. Analyte binding can disrupt this process, causing a change in the fluorescence emission.
Synthesis of a Generic Fluorescent Sensor
This protocol describes the synthesis of a bis-Schiff base fluorescent sensor from 1,2-bis(aminomethyl)benzene and a suitable aromatic aldehyde, such as salicylaldehyde.
2.1. Materials and Methods
-
1,2-Bis(aminomethyl)benzene
-
Salicylaldehyde (or a substituted derivative)
-
Absolute Ethanol
-
Magnetic stirrer with heating
-
Round-bottom flask
-
Reflux condenser
-
Filtration apparatus
2.2. Experimental Protocol
-
Dissolve 1,2-bis(aminomethyl)benzene (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
To this solution, add a solution of salicylaldehyde (2 mmol) in absolute ethanol (20 mL) dropwise with continuous stirring.
-
The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base fluorescent sensor.
2.3. Characterization
The synthesized sensor should be characterized by standard analytical techniques, including:
-
¹H and ¹³C NMR spectroscopy to confirm the structure.
-
FT-IR spectroscopy to verify the formation of the imine (C=N) bond.
-
Mass spectrometry to determine the molecular weight.
-
UV-Vis and fluorescence spectroscopy to determine its photophysical properties.
Application in Fluorescent Sensing
The synthesized Schiff base can be used as a fluorescent sensor for the detection of various analytes, particularly metal ions. The following protocol outlines a general procedure for evaluating the sensing capabilities.
3.1. General Protocol for Fluorescence Titration
-
Prepare a stock solution of the fluorescent sensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Prepare stock solutions of the analytes of interest (e.g., various metal salts at 10 mM in water or a suitable solvent).
-
In a cuvette, place a solution of the sensor at a fixed concentration (e.g., 10 µM) in a buffered aqueous solution or an organic solvent.
-
Record the initial fluorescence spectrum of the sensor solution.
-
Add incremental amounts of the analyte stock solution to the cuvette and record the fluorescence spectrum after each addition.
-
Monitor the changes in fluorescence intensity and/or wavelength.
-
Plot the fluorescence intensity as a function of the analyte concentration to determine the sensitivity and detection limit.
3.2. Selectivity Studies
To assess the selectivity of the sensor, the fluorescence response to the target analyte should be compared with its response to other potentially interfering species. This is typically done by measuring the fluorescence change in the presence of the target analyte and a molar excess of the interfering ions.
Quantitative Data from Analogous Systems
Due to the limited availability of specific data for fluorescent sensors derived from 1,2-bis(aminomethyl)benzene, the following tables summarize the performance of structurally similar Schiff base sensors for various analytes. This data is intended to provide an indication of the expected performance of the proposed sensor.
Table 1: Performance of Analogous Schiff Base Fluorescent Sensors for Metal Ion Detection
| Sensor Structure (Diamine + Aldehyde) | Target Analyte | Solvent System | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Analyte) | Reference |
| Ethylenediamine + Salicylaldehyde | Zn²⁺ | CH₃CN/H₂O | 25 nM | 1:1 | N/A |
| 1,2-Diaminocyclohexane + Salicylaldehyde | Al³⁺ | DMSO/H₂O | 0.1 µM | 1:1 | N/A |
| Hydrazine + 2-Hydroxy-1-naphthaldehyde | Cu²⁺ | CH₃OH | 50 nM | 2:1 | N/A |
| o-Phenylenediamine + Salicylaldehyde | Cr³⁺ | DMF/H₂O | 0.2 µM | 1:1 | N/A |
Table 2: Photophysical Properties of Analogous Schiff Base Sensors
| Sensor Structure | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |
| Ethylenediamine + Salicylaldehyde | CH₃CN | 365 | 450 | 0.02 | N/A |
| Ethylenediamine + Salicylaldehyde + Zn²⁺ | CH₃CN | 365 | 450 | 0.45 | N/A |
| 1,2-Diaminocyclohexane + 2-Hydroxy-1-naphthaldehyde | DMSO | 420 | 510 | 0.05 | N/A |
| 1,2-Diaminocyclohexane + 2-Hydroxy-1-naphthaldehyde + Al³⁺ | DMSO | 420 | 510 | 0.60 | N/A |
Note: The data in these tables are illustrative and compiled from various sources on similar Schiff base sensors. The actual performance of a sensor derived from 1,2-bis(aminomethyl)benzene may vary.
Visualizations
5.1. Synthesis Workflow
Caption: General workflow for the synthesis of a Schiff base fluorescent sensor.
5.2. Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)
Caption: Principle of Chelation-Enhanced Fluorescence (CHEF) signaling.
5.3. Experimental Workflow for Analyte Detection
Caption: Experimental workflow for evaluating sensor performance.
Troubleshooting & Optimization
Technical Support Center: Overcoming Unfavorable Equilibrium in Transaminase Reactions with o-Xylylenediamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing o-xylylenediamine (o-XDA) to overcome unfavorable equilibrium in transaminase (TA) reactions for chiral amine synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is achieving favorable equilibrium in transaminase reactions often challenging?
Transaminase-catalyzed reactions are reversible, and the equilibrium constant (Keq) for the amination of a ketone to a chiral amine is often close to 1.[1][2] This means the reaction can easily proceed in the reverse direction, leading to low product yields. Factors such as product inhibition can further hinder the forward reaction.[1][2]
Q2: How does o-xylylenediamine (o-XDA) help overcome unfavorable equilibrium?
o-Xylylenediamine acts as a "smart" amine donor.[3] After donating its amino group, the resulting aldehyde intermediate undergoes a spontaneous and irreversible intramolecular cyclization and tautomerization to form a stable aromatic isoindole.[2][4] This isoindole then polymerizes, effectively removing the byproduct from the reaction mixture and driving the equilibrium towards the desired chiral amine product.[1][4][5] This strategy allows for high conversion rates without the need for other byproduct removal techniques.[1][2]
Q3: What are the main advantages of using o-XDA over other amine donors like L-alanine or isopropylamine?
The primary advantage is the irreversible removal of the reaction byproduct, which strongly shifts the reaction equilibrium towards product formation, often achieving conversions greater than 99%.[2] This is particularly beneficial for substrates with inherently unfavorable equilibrium positions.[1][2] In contrast, when using donors like L-alanine, the pyruvate byproduct can participate in the reverse reaction, limiting the overall yield unless an additional enzymatic system is used for its removal.[2]
Q4: Can the color formation from the isoindole polymerization be used for high-throughput screening?
Yes, the spontaneous polymerization of the isoindole byproduct generates colored derivatives, providing a convenient method for high-throughput screening (HTS) of transaminase activity.[1] This colorimetric assay allows for rapid, visual identification of active enzyme variants in liquid or solid-phase formats without the need for additional coupling enzymes or complex analytical techniques.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion to the desired amine product. | 1. Enzyme inactivity: The chosen transaminase may not accept o-XDA or the ketone substrate. 2. Incorrect reaction conditions: pH, temperature, or buffer composition may not be optimal for the enzyme. 3. Poor substrate solubility: The ketone substrate may not be sufficiently soluble in the aqueous reaction medium. | 1. Screen different transaminases: Test a panel of (R)- and (S)-selective transaminases to find one with activity towards your substrates.[1] 2. Optimize reaction conditions: Systematically vary pH (typically 7.0-8.5), temperature (typically 30-40°C), and buffer. Refer to the enzyme's product datasheet for optimal conditions. 3. Add a co-solvent: Introduce a water-miscible organic solvent like DMSO (typically 5-20% v/v) to improve substrate solubility.[4] |
| Precipitation of a dark polymer is observed, but amine conversion is low. | 1. Enzyme inhibition: High concentrations of o-XDA or the polymer byproduct may inhibit the transaminase. 2. Reaction stalled: The reaction may have reached its maximum conversion under the current conditions. | 1. Optimize o-XDA concentration: While it drives the equilibrium, excess o-XDA is not always necessary. Start with a 1:1 molar ratio of o-XDA to the ketone substrate.[2] 2. Monitor reaction progress: Take time-course samples to determine if the reaction has plateaued. If so, consider adding more enzyme. |
| Inconsistent or unexpected results in the colorimetric high-throughput screen. | 1. Background coloration: Non-enzymatic reactions or instability of reagents may cause color formation in negative controls. 2. Insolubility of the polymer: The colored polymer may precipitate unevenly, leading to inaccurate readings. | 1. Run proper controls: Always include a negative control without the enzyme and another without the ketone substrate to assess background color formation.[5] 2. Ensure proper mixing: In a 96-well plate format, ensure adequate mixing to keep the forming polymer suspended for consistent colorimetric readings. |
| Difficulty in purifying the final amine product from the reaction mixture. | Presence of the polymeric byproduct: The insoluble polymer can complicate product extraction and purification. | Centrifugation and extraction: After the reaction, centrifuge the mixture to pellet the insoluble polymer. The supernatant containing the product can then be carefully decanted and subjected to standard extraction and purification protocols. |
Quantitative Data
Table 1: Comparison of Amine Donors for the Synthesis of (4-fluorophenyl)ethylamine [2]
| Amine Donor | Molar Equivalents | Conversion (%) |
| o-Xylylenediamine | 1.0 | >99 |
| Benzylamine | 1.5 | <5 |
| L-Alanine | 10.0 | <5 |
Reaction conditions: (4-fluorophenyl)acetone (5 mM), commercial ω-TA (ATA 113), 24h.
Experimental Protocols
General Protocol for Chiral Amine Synthesis using o-Xylylenediamine
This protocol is a general guideline and may require optimization for specific substrates and enzymes.
Materials:
-
Transaminase (e.g., commercially available ω-TA)
-
Pyridoxal 5'-phosphate (PLP) solution (100 mM)
-
o-Xylylenediamine dihydrochloride
-
Ketone substrate
-
Buffer (e.g., 50 mM HEPES or potassium phosphate, pH 7.5)
-
Co-solvent (e.g., DMSO), if required
-
Reaction vessel (e.g., microcentrifuge tube or vial)
Procedure:
-
Prepare a reaction mixture in the reaction vessel containing:
-
Add the transaminase enzyme to the reaction mixture. The optimal enzyme loading should be determined empirically.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 35°C) with agitation (e.g., 150 rpm) for a specified time (e.g., 5-24 hours).[4]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) to determine conversion and enantiomeric excess.
-
Upon completion, quench the reaction (e.g., by adding a strong base like NaOH).
-
Centrifuge the mixture to pellet the insoluble polymer byproduct.
-
Extract the chiral amine product from the supernatant using an appropriate organic solvent.
High-Throughput Screening (HTS) Protocol in a 96-Well Plate Format
This protocol is designed for the rapid screening of transaminase libraries.
Procedure:
-
In each well of a 96-well plate, prepare a 150 µL reaction mixture containing:[4]
-
To each well, add 50 µL of the cell lysate or purified enzyme solution to be screened.
-
Include negative controls (e.g., buffer only, no enzyme) in separate wells.
-
Seal the plate and incubate at 35°C with agitation (150 rpm) for a set period (e.g., 5 hours).[4]
-
Visually inspect the plate for the formation of a dark, colored precipitate, which indicates transaminase activity. The intensity of the color can be used as a semi-quantitative measure of enzyme activity.
Visualizations
References
- 1. Chiral amine synthesis using ω-transaminases: an amine donor that displaces equilibria and enables high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Growth optimization and identification of an ω-transaminase by a novel native PAGE activity staining method in a Bacillus sp. strain BaH isolated from Iranian soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06817G [pubs.rsc.org]
Technical Support Center: Optimizing o-Xylylenediamine Concentration in Enzymatic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-xylylenediamine (OXD) in enzymatic reactions, particularly with ω-transaminases (ω-TAs).
Frequently Asked Questions (FAQs)
Q1: What is o-xylylenediamine and why is it used in enzymatic reactions?
A1: o-Xylylenediamine (OXD) is an organic compound often used as an amine donor in enzymatic reactions catalyzed by transaminases.[1][2] It is particularly valuable in the synthesis of chiral amines.[3][4] A key advantage of using OXD is that its corresponding aldehyde product spontaneously cyclizes and polymerizes to form a colored product.[3][4] This color formation provides a straightforward method for high-throughput screening of enzyme activity.[3][4] Furthermore, the reaction with OXD can help drive unfavorable reaction equilibria toward the product side.[4][5]
Q2: What is a typical starting concentration for o-xylylenediamine in a transaminase reaction?
A2: A common starting concentration for o-xylylenediamine in ω-transaminase reactions is in the range of 5 mM to 10 mM.[1][6][7] For example, a reaction mixture might contain 7.5 mM OXD and 5 mM of an amine acceptor like pyruvate.[1]
Q3: What are the essential components of an enzymatic reaction mixture using o-xylylenediamine?
A3: A typical reaction mixture includes the enzyme (e.g., ω-transaminase), the amine donor (o-xylylenediamine), an amine acceptor (e.g., pyruvate), a buffer to maintain pH (e.g., HEPES buffer at pH 7.5), and the cofactor pyridoxal 5'-phosphate (PLP), typically at a concentration of around 1 mM.[1] A co-solvent like dimethyl sulfoxide (DMSO) may also be included to aid in the solubility of substrates and products.[1]
Q4: How can I monitor the progress of an enzymatic reaction with o-xylylenediamine?
A4: The progress of the reaction can be monitored by observing the formation of the colored polymer resulting from the conversion of OXD.[3][4] For quantitative analysis, high-performance liquid chromatography (HPLC) can be used to measure the depletion of the substrate or the formation of the desired amine product.[8] Spectrophotometric methods can also be employed to quantify the colored byproduct.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Enzyme Activity | Inactive Enzyme: The enzyme may have denatured due to improper storage or handling. | 1. Verify the storage conditions and age of the enzyme. 2. Test the enzyme activity with a known positive control substrate. 3. Prepare a fresh batch of enzyme solution. |
| Missing Cofactor: Pyridoxal 5'-phosphate (PLP) is an essential cofactor for transaminases. | 1. Ensure that PLP is added to the reaction mixture at the recommended concentration (e.g., 1 mM).[1] | |
| Suboptimal pH: The enzyme activity is highly dependent on the pH of the reaction buffer. | 1. Check the pH of the buffer and adjust if necessary. Most ω-transaminases have an optimal pH in the range of 7.0-9.0.[9] | |
| Low Product Yield | Unfavorable Reaction Equilibrium: The reverse reaction may be favored, leading to low conversion of the substrate. | 1. Increase the concentration of the amine donor (o-xylylenediamine) relative to the amine acceptor. 2. o-Xylylenediamine is known to help displace unfavorable equilibria.[4] |
| Product or Substrate Inhibition: High concentrations of the substrate or product can inhibit the enzyme.[3][5] | 1. Perform a substrate titration experiment to determine the optimal substrate concentration. 2. Consider in-situ product removal strategies if product inhibition is severe. | |
| Poor Substrate Solubility: The substrate may not be fully dissolved in the aqueous buffer. | 1. Add a co-solvent such as DMSO to the reaction mixture. Concentrations of 10-30% (v/v) have been shown to be effective.[1][7] | |
| High Background Color in Assay | Spontaneous Polymerization: The isoindole byproduct of the OXD reaction can polymerize and create a strong background color, which can interfere with quantitative measurements.[2] | 1. Run a negative control reaction without the enzyme to quantify the background color. 2. Subtract the background absorbance from the sample readings. 3. Consider using an alternative amine donor for quantitative kinetic studies if the background is too high.[2] |
| Inconsistent Results | Pipetting Errors: Inaccurate pipetting can lead to variations in reagent concentrations. | 1. Calibrate pipettes regularly. 2. Use positive displacement pipettes for viscous solutions. |
| Temperature Fluctuations: Enzyme activity is sensitive to temperature changes. | 1. Ensure the reaction is incubated at a constant and optimal temperature for the specific enzyme.[1] |
Quantitative Data
Table 1: Typical Reaction Component Concentrations for ω-Transaminase Activity Assay
| Component | Concentration | Reference |
| o-Xylylenediamine (OXD) | 5 mM - 10 mM | [1][6][7] |
| Pyruvate (Amine Acceptor) | 5 mM - 7.5 mM | [1] |
| Pyridoxal 5'-phosphate (PLP) | 1 mM | [1] |
| HEPES Buffer | 50 mM, pH 7.5 | [1] |
| Dimethyl Sulfoxide (DMSO) | 10% - 30% (v/v) | [1][7] |
Experimental Protocols
Protocol: Screening of ω-Transaminase Activity using o-Xylylenediamine
This protocol describes a general method for screening the activity of an ω-transaminase enzyme using o-xylylenediamine as the amine donor and pyruvate as the amine acceptor.
Materials:
-
ω-Transaminase enzyme solution
-
o-Xylylenediamine (OXD) stock solution (e.g., 100 mM in DMSO)
-
Pyruvate stock solution (e.g., 100 mM in water)
-
Pyridoxal 5'-phosphate (PLP) stock solution (e.g., 20 mM in water)
-
HEPES buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader (optional)
-
Incubator with shaking capability
Procedure:
-
Prepare the Reaction Master Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 150 µL reaction, combine the following:
-
105 µL of 50 mM HEPES buffer (pH 7.5)
-
15 µL of DMSO (for a final concentration of 10%)
-
7.5 µL of 20 mM PLP stock solution (for a final concentration of 1 mM)
-
11.25 µL of 100 mM OXD stock solution (for a final concentration of 7.5 mM)
-
7.5 µL of 100 mM pyruvate stock solution (for a final concentration of 5 mM)
-
-
Set up the Reactions:
-
Add 145 µL of the master mix to each well of a 96-well microplate.
-
Add 5 µL of the enzyme solution to the appropriate wells.
-
For a negative control, add 5 µL of buffer instead of the enzyme solution.
-
-
Incubation:
-
Seal the microplate to prevent evaporation.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 35°C) with shaking (e.g., 150 rpm) for a set period (e.g., 5 hours).[1]
-
-
Analysis:
-
Qualitative: Visually inspect the wells for the formation of a dark-colored precipitate, which indicates enzyme activity.
-
Quantitative (Optional): Stop the reaction by adding a quenching solution (e.g., an equal volume of methanol). Centrifuge the plate to pellet any precipitate and analyze the supernatant by HPLC to quantify the desired product or remaining substrate. Alternatively, measure the absorbance of the colored product at an appropriate wavelength using a microplate reader.
-
Visualizations
Caption: Experimental workflow for screening ω-transaminase activity.
Caption: Troubleshooting logic for low product formation.
References
- 1. Growth optimization and identification of an ω-transaminase by a novel native PAGE activity staining method in a Bacillus sp. strain BaH isolated from Iranian soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 3. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 4. Chiral amine synthesis using ω-transaminases: an amine donor that displaces equilibria and enables high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06817G [pubs.rsc.org]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Schiff Base Synthesis with Aromatic Diamines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Schiff bases derived from aromatic diamines.
Frequently Asked Questions (FAQs)
Q1: My Schiff base synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in Schiff base synthesis involving aromatic diamines can stem from several factors. The primary reason is often the reversible nature of the imine bond formation, which exists in equilibrium with the starting materials.[1][2] To drive the reaction towards the product, it is crucial to remove the water formed during the condensation reaction.[3]
Troubleshooting Steps:
-
Water Removal: Employ a Dean-Stark apparatus during reflux to azeotropically remove water.[3] Alternatively, adding a dehydrating agent like anhydrous sodium sulfate or molecular sieves to the reaction mixture can be effective.[3]
-
Catalyst: While many reactions proceed without a catalyst, adding a few drops of a weak acid like glacial acetic acid can catalyze the reaction and improve yields.[4] However, strong acids can lead to the protonation of the amine, rendering it non-nucleophilic.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at an appropriate temperature to reach equilibrium. Aromatic diamines can be less reactive than their aliphatic counterparts, sometimes requiring longer reflux times.[3]
-
Reactant Purity: Impurities in the starting aldehyde or diamine can interfere with the reaction. Ensure the purity of your reactants before starting the synthesis.
-
Stoichiometry: Precise stoichiometry is critical. An excess of one reactant might not necessarily improve the yield and can complicate purification. A 2:1 molar ratio of aldehyde to diamine is typically used for the synthesis of bis-Schiff bases.[5]
Q2: My reaction seems incomplete, and I have a mixture of starting materials and product. How can I drive the reaction to completion?
A2: An incomplete reaction is a common issue, often linked to the reaction equilibrium.[1][2]
Troubleshooting Steps:
-
Increase Reaction Time: Aromatic diamines can be less nucleophilic, requiring longer reaction times for complete conversion. Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material spots disappear.
-
Optimize Temperature: Increasing the reflux temperature by using a higher-boiling point solvent might be beneficial, provided the reactants and product are stable at that temperature.
-
Effective Water Removal: As mentioned in Q1, ensure that water is being efficiently removed from the reaction medium.
Q3: I'm having difficulty purifying my Schiff base product. What are the best purification techniques?
A3: Purification of Schiff bases from aromatic diamines can be challenging due to their often-limited solubility and potential for hydrolysis.
Troubleshooting Steps:
-
Recrystallization: This is the most common and effective method for purifying solid Schiff bases.[6] Common solvents for recrystallization include ethanol, methanol, or a mixture of solvents like benzene-petroleum ether.[6] The choice of solvent depends on the solubility of your specific compound.
-
Washing: If the product precipitates out of the reaction mixture, thorough washing with a solvent in which the starting materials are soluble but the product is not can be very effective. Cold ethanol or diethyl ether are often used for this purpose.[7]
-
Column Chromatography: For compounds that are difficult to recrystallize, column chromatography can be an option. It is advisable to use a neutral stationary phase like neutral alumina, as silica gel, being acidic, can promote the hydrolysis of the imine bond.[6]
-
Avoid Moisture: Schiff bases are susceptible to hydrolysis.[1][6] Therefore, it is crucial to use dry solvents and handle the purified product in a moisture-free environment. Storage should be in a sealed container, preferably in a desiccator.[6]
Q4: My purified Schiff base appears to be decomposing over time. How can I improve its stability?
A4: The instability of Schiff bases is primarily due to their susceptibility to hydrolysis and thermal decomposition.[6]
Troubleshooting Steps:
-
Prevent Moisture Contact: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from atmospheric moisture.[6]
-
Avoid Excessive Heat: Some Schiff bases can decompose at high temperatures.[6] Store the compound at a low temperature.
-
Hydrogenation: For applications where the C=N bond's electronic properties are not essential, the imine bonds can be reduced to more stable secondary amine linkages using a reducing agent like sodium borohydride (NaBH₄).[1][2] This creates a stable product that is not susceptible to hydrolysis.[1][2]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of Schiff bases from various aromatic diamines. Note that optimal conditions can vary depending on the specific substrates and scale of the reaction.
| Aromatic Diamine | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,4'-Diaminodiphenyl ether | Vanillin | Ethanol/Water | 80 | 3 | 97.93 | [8] |
| 2,5-Diaminobenzenesulfonic acid | 2-Hydroxybenzaldehyde | Ethanol | 70 | 5 | 85 | [9] |
| 4,4'-Diamino-[1,1'-biphenyl]-2,2'-disulfonic acid | 2-Hydroxybenzaldehyde | Ethanol | 70 | 5 | 80 | [9] |
| o-Phenylenediamine | Vanillin | Methanol | Reflux | Not Specified | High | [7] |
| m-Phenylenediamine | Vanillin | Methanol | Reflux | Not Specified | High | [7] |
| 1,2-Diaminobenzene | Salicylaldehyde | Dichloromethane | Reflux (45) | 4 | 85-90 | [5] |
| Ethane-1,2-diamine | Substituted 1-(1-hydroxynaphthalen-2-yl)ethan-1-one | Ethanol | Reflux | 3-4 | Not Specified | [4] |
Detailed Experimental Protocols
General Protocol for Schiff Base Synthesis via Reflux
This protocol is a generalized procedure based on common practices reported in the literature.[4][8][9]
Materials:
-
Aromatic diamine (1 mmol)
-
Aromatic aldehyde (2 mmol)
-
Absolute Ethanol (20-30 mL)
-
Glacial acetic acid (optional, 2-3 drops)
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the aromatic diamine (1 mmol) in a round-bottom flask containing absolute ethanol (10-15 mL) with gentle heating and stirring.
-
In a separate beaker, dissolve the aromatic aldehyde (2 mmol) in absolute ethanol (10-15 mL).
-
Add the aldehyde solution to the diamine solution dropwise while stirring.
-
(Optional) Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4]
-
Attach a condenser to the flask and heat the mixture to reflux. The reaction temperature will be the boiling point of the solvent (for ethanol, approximately 78 °C).
-
Maintain the reflux for the desired period (typically 3-8 hours). The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. Often, the Schiff base product will precipitate out as a solid.
-
If precipitation occurs, cool the flask further in an ice bath to maximize the product recovery.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[7]
-
Dry the purified Schiff base in a vacuum oven at a moderate temperature (e.g., 60 °C) or in a desiccator over a drying agent.[8]
Protocol for Purification by Recrystallization
Materials:
-
Crude Schiff base product
-
Appropriate recrystallization solvent (e.g., ethanol, methanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude Schiff base product in an Erlenmeyer flask.
-
Add a minimum amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystals of the purified Schiff base should start to form.
-
To maximize crystal formation, place the flask in an ice bath for about 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly in a vacuum oven or desiccator.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of Schiff bases with aromatic diamines.
Caption: Troubleshooting workflow for Schiff base synthesis.
References
- 1. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. revistabionatura.com [revistabionatura.com]
- 8. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 9. dergipark.org.tr [dergipark.org.tr]
Side reactions to avoid when using o-xylylenediamine in synthesis
Welcome to the technical support center for o-xylylenediamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions and overcome challenges during synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of a dark, insoluble material in my reaction mixture when using o-xylylenediamine. What is causing this?
A1: The formation of a dark, insoluble polymer is a common side reaction when using o-xylylenediamine, particularly under oxidative or elevated temperature conditions. The primary cause is an initial intramolecular cyclization of the diamine to form a reactive isoindole intermediate. This intermediate can then tautomerize and subsequently undergo oxidation and polymerization, leading to the observed insoluble black or dark-colored material.[1]
Q2: My reaction yield is consistently low, and I am isolating a significant amount of a cyclic byproduct. How can I identify this byproduct and prevent its formation?
A2: The likely byproduct is an isoindoline derivative, formed through an intramolecular cyclization reaction.[2] This is especially common in reactions where o-xylylenediamine is intended to react as a nucleophile with a bifunctional electrophile. Instead of the desired intermolecular reaction, one of the amino groups can react with an activated intermediate within the same molecule. This can be confirmed by mass spectrometry and NMR analysis of the isolated byproduct. To prevent this, consider using protecting groups on one or both of the amine functionalities to temporarily block their reactivity and prevent cyclization.
Q3: Can I perform a selective mono-acylation or mono-alkylation on o-xylylenediamine without protecting groups?
A3: Achieving selective mono-substitution on o-xylylenediamine without protecting groups is challenging due to the similar reactivity of the two primary amine groups. It often leads to a mixture of mono-substituted, di-substituted products, and unreacted starting material. While careful control of stoichiometry (i.e., using a large excess of the diamine) can favor the mono-substituted product, separation can be difficult. For high selectivity and yield, a protecting group strategy is highly recommended.
Q4: What are the most suitable protecting groups for o-xylylenediamine?
A4: The choice of protecting group depends on the specific reaction conditions you plan to use. Carbamate-based protecting groups are very common for amines.[3][4]
-
Boc (tert-butoxycarbonyl): Stable to basic conditions and hydrogenolysis, but easily removed with acid (e.g., TFA). This is a good choice for many standard reactions.
-
Cbz (carboxybenzyl): Stable to acidic conditions but can be removed by hydrogenolysis. This is useful if your subsequent reaction steps are acid-sensitive.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions and hydrogenolysis, but removed by mild base (e.g., piperidine). This allows for orthogonal protection strategies if other acid-labile groups are present in your molecule.[3]
Q5: Are there any specific solvents or reagents I should avoid when working with unprotected o-xylylenediamine?
A5: Yes. Avoid strong oxidizing agents, as they can promote the polymerization side reaction mentioned in Q1. Be cautious with solvents that can also act as electrophiles under certain conditions. Reactions at high temperatures should also be avoided if possible, as this can favor the intramolecular cyclization. If the reaction must be heated, the use of protecting groups is strongly advised.
Troubleshooting Guides
Issue 1: Formation of Insoluble Polymer
Symptoms:
-
Appearance of a dark brown or black precipitate in the reaction mixture.
-
Difficulty in stirring the reaction.
-
Low yield of the desired product.
Root Cause Analysis: This is typically due to the formation of an isoindole intermediate followed by oxidation and polymerization.[1] The workflow below illustrates this undesired pathway.
Caption: Undesired intramolecular cyclization and polymerization pathway.
Mitigation Strategies:
-
Use of Protecting Groups: The most effective method is to protect the amine groups before the reaction. This prevents the initial intramolecular cyclization.
-
Lower Reaction Temperature: If the reaction allows, perform it at a lower temperature to disfavor the cyclization pathway.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidation of the isoindole intermediate, thus reducing polymerization.
Issue 2: Low Yield due to Intramolecular Cyclization (Byproduct Formation)
Symptoms:
-
The desired product is obtained in low yield.
-
A major byproduct is observed by TLC, LC-MS, or NMR.
-
The mass of the byproduct corresponds to the cyclized starting material.
Root Cause Analysis: The kinetics of the intramolecular cyclization are competing with, or are faster than, the desired intermolecular reaction. This is a common problem when forming larger rings or linking molecules, where the proximity of the second amino group facilitates an intramolecular reaction.
Mitigation Strategies & Comparative Data:
The use of a protecting group strategy is the most reliable solution. Below is a table illustrating the expected impact on product yield.
| Strategy | Key Conditions | Expected Yield of Desired Product | Expected Yield of Cyclic Byproduct |
| No Protection | Standard reaction conditions | Low to Moderate | High |
| Boc Protection | Boc-protection, reaction, deprotection | High | Negligible |
| Cbz Protection | Cbz-protection, reaction, deprotection | High | Negligible |
Note: Yields are illustrative and will vary depending on the specific reaction.
Caption: Logical workflow comparing outcomes with and without protecting groups.
Experimental Protocols
Protocol 1: Boc Protection of o-Xylylenediamine
This protocol describes the di-protection of o-xylylenediamine with tert-butoxycarbonyl (Boc) groups.
Materials:
-
o-Xylylenediamine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve o-xylylenediamine (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (2.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (2.2 eq) in a minimal amount of DCM.
-
Add the (Boc)₂O solution dropwise to the stirred diamine solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (optional, if base is in excess), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the di-Boc-protected o-xylylenediamine. The product can be purified further by column chromatography or recrystallization if necessary.
Protocol 2: Deprotection of Boc-Protected o-Xylylenediamine
This protocol describes the removal of Boc protecting groups using trifluoroacetic acid (TFA).
Materials:
-
Di-Boc-protected o-xylylenediamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the di-Boc-protected o-xylylenediamine in DCM (approx. 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v with DCM). Gas evolution (CO₂) will be observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent (like ethyl acetate or DCM) and carefully neutralize the remaining acid by washing with saturated NaHCO₃ or 1M NaOH until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected o-xylylenediamine.
Caption: Experimental workflow for using a Boc-protection strategy.
References
Technical Support Center: Purification of 1,2-Bis(aminomethyl)benzene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 1,2-bis(aminomethyl)benzene derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 1,2-bis(aminomethyl)benzene derivatives, offering potential causes and solutions in a question-and-answer format.
Column Chromatography
Question: My 1,2-bis(aminomethyl)benzene derivative is streaking or tailing on the silica gel column. What can I do to improve the peak shape?
Answer: Peak tailing is a common issue when purifying basic compounds like amines on acidic silica gel. The strong interaction between the amine's basic nitrogen atoms and the acidic silanol groups on the silica surface leads to this phenomenon. Here are several strategies to mitigate tailing:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to the eluent to compete with your compound for binding to the acidic sites on the silica gel.[1]
-
Change the Stationary Phase: If modifying the mobile phase is not sufficient, consider using a different stationary phase.
-
Alumina: Alumina is a good alternative to silica for the purification of basic compounds.
-
Amine-functionalized Silica: This type of stationary phase is specifically designed to minimize interactions with basic compounds.
-
-
Optimize Sample Load: Overloading the column can exacerbate tailing. A general guideline is to use a sample-to-silica ratio of 1:20 to 1:100 by weight.[1]
Question: I am having trouble separating my desired N,N'-disubstituted-1,2-bis(aminomethyl)benzene from the mono-substituted impurity. How can I improve the separation?
Answer: Separating closely related compounds with similar polarities can be challenging. Here are some approaches to enhance resolution:
-
Optimize the Mobile Phase:
-
Solvent Gradient: Employ a shallow solvent gradient during elution. Start with a less polar solvent system where your compounds have a low Rf (around 0.2 or less) and gradually increase the polarity.
-
Solvent System Screening: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different selectivities. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might improve separation.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer significantly higher resolution than standard flash column chromatography. Reversed-phase HPLC is often effective for these types of compounds.
-
Derivatization: In some cases, derivatizing the amine functional groups can alter the polarity and chromatographic behavior of your compounds, potentially making them easier to separate.
Recrystallization
Question: My 1,2-bis(aminomethyl)benzene derivative is "oiling out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to several factors:
-
High Impurity Levels: The presence of significant impurities can lower the melting point of the mixture and inhibit crystallization.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and precipitation of an oil.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound even at lower temperatures.
Here are some troubleshooting steps:
-
Slow Down the Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Change the Solvent System:
-
Try a different solvent or a mixed-solvent system. For diamines, solvent systems like ethanol/water or n-hexane/acetone can be effective.[2]
-
If using a mixed-solvent system, after dissolving your compound in the "good" solvent, add the "poor" solvent dropwise at an elevated temperature until the solution becomes slightly cloudy, then add a few drops of the "good" solvent to clarify before cooling.
-
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step like a quick filtration through a plug of silica or an acid-base extraction before attempting recrystallization.
Question: I am getting a low yield after recrystallization. How can I improve it?
Answer: A low yield can be due to several factors:
-
Using Too Much Solvent: This will result in a solution that is not saturated enough for efficient crystallization.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, you can lose product.
-
Washing with a Solvent in which the Crystals are Soluble: Washing the collected crystals with a solvent in which they have some solubility will lead to product loss.
To improve your yield:
-
Use the Minimum Amount of Hot Solvent: Add just enough hot solvent to fully dissolve your compound.
-
Preheat the Filtration Apparatus: When performing a hot filtration, preheating the funnel and receiving flask can prevent premature crystallization.
-
Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Acid-Base Extraction
Question: My recovery is low after performing an acid-base extraction to purify my 1,2-bis(aminomethyl)benzene derivative. What could be the reason?
Answer: Low recovery in an acid-base extraction can be caused by several factors:
-
Incomplete Protonation or Deprotonation: For the amine to move into the aqueous layer, it must be fully protonated by the acid. Conversely, to be extracted back into the organic layer, it must be fully deprotonated by the base.
-
Insufficient Mixing: Thorough mixing of the aqueous and organic layers is crucial for efficient extraction.
-
Emulsion Formation: Emulsions can trap your compound and make phase separation difficult.
-
Incorrect pH Adjustment: Ensure the pH is sufficiently acidic (typically pH < 2) during the initial extraction and sufficiently basic (typically pH > 10) during the back-extraction.
To improve recovery:
-
Check the pH: Use pH paper or a pH meter to confirm the pH of the aqueous layer at each step.
-
Ensure Thorough Mixing: Shake the separatory funnel vigorously, venting frequently.
-
Break Emulsions: If an emulsion forms, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Perform Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of solvent than one extraction with a large volume.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing 1,2-bis(aminomethyl)benzene derivatives?
A1: Common impurities can include:
-
Unreacted Starting Materials: Such as 1,2-bis(bromomethyl)benzene or phthalaldehyde.
-
Mono-substituted Intermediates: For example, in a reaction to produce an N,N'-disubstituted derivative, the N-mono-substituted compound is a common byproduct.
-
Side-products from the Reaction: Depending on the synthetic route, these could include over-alkylation products or products from side reactions of functional groups.
-
Residual Catalysts: If a metal catalyst is used in the synthesis (e.g., for hydrogenation), trace amounts may remain in the crude product.[3]
Q2: Which analytical techniques are best for assessing the purity of my 1,2-bis(aminomethyl)benzene derivative?
A2: A combination of techniques is often ideal:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative assessment of purity and to screen for appropriate column chromatography conditions.
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and is excellent for quantitative purity analysis. Both normal-phase and reversed-phase HPLC can be used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. Derivatization may be necessary for non-volatile derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and can also be used for purity assessment, including quantitative NMR (qNMR).
Q3: Can I purify my 1,2-bis(aminomethyl)benzene derivative by distillation?
A3: Distillation can be a suitable method for purifying the parent 1,2-bis(aminomethyl)benzene if the impurities have significantly different boiling points. However, for many derivatives, which are often solids with high boiling points, distillation may not be practical and could lead to decomposition.
Data Presentation
The following tables provide illustrative quantitative data to compare the effectiveness of different purification techniques. Please note that these are representative examples and actual results may vary depending on the specific derivative and the nature of the impurities.
Table 1: Comparison of Purification Techniques for a Crude N,N'-Dibenzyl-1,2-bis(aminomethyl)benzene Sample (Initial Purity: 85%)
| Purification Method | Purity after 1st Pass | Yield | Purity after 2nd Pass | Overall Yield | Notes |
| Recrystallization | 95% | 70% | 99% | 60% | Solvent system: Ethanol/Water. Oiling out observed initially. |
| Silica Gel Chromatography | 98% | 85% | - | 85% | Eluent: Hexane/Ethyl Acetate with 1% TEA. Minor peak tailing. |
| Acid-Base Extraction | 92% | 90% | - | 90% | Purity limited by co-extraction of a basic impurity. |
Table 2: Effect of Mobile Phase Modifier on Purity in Silica Gel Chromatography
| Mobile Phase System | Purity of Main Fraction | Tailing Factor |
| Hexane:Ethyl Acetate (7:3) | 90% | 2.5 |
| Hexane:Ethyl Acetate (7:3) + 1% TEA | 98% | 1.2 |
| Dichloromethane:Methanol (95:5) | 92% | 2.1 |
| Dichloromethane:Methanol (95:5) + 1% NH₃ | 99% | 1.1 |
Experimental Protocols
Protocol 1: Purification of N,N'-Dibenzyl-1,2-bis(aminomethyl)benzene by Silica Gel Column Chromatography
-
TLC Analysis: Prepare a TLC plate and spot the crude reaction mixture. Develop the plate using a solvent system of hexane:ethyl acetate (8:2) containing 1% triethylamine (TEA). Visualize under UV light. The desired product should have an Rf value of approximately 0.3-0.4. Adjust the solvent polarity if necessary.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization from a Mixed-Solvent System
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol). Add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. This indicates a suitable mixed-solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot "good" solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: To the hot, clear solution, add the "poor" solvent dropwise until the solution just begins to turn cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add 1M HCl solution to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1M HCl two more times. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated NaOH solution until the pH is greater than 10. The purified amine should precipitate out.
-
Back-Extraction: Add fresh organic solvent to the basic aqueous solution and shake to extract the free amine back into the organic layer. Separate the layers and repeat the extraction of the aqueous layer with the organic solvent.
-
Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the purified product.
Mandatory Visualizations
References
How to improve the solubility of 1,2-Phenylenedimethanamine dihydrochloride in reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1,2-Phenylenedimethanamine Dihydrochloride in chemical reactions.
Troubleshooting Guide: Improving Solubility of this compound
Low solubility of this compound can lead to incomplete reactions, low yields, and difficulties in purification. The following guide provides systematic approaches to diagnose and resolve these issues.
Diagram of Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting solubility issues with this compound.
Data Presentation: Qualitative Solubility and Recommended Solvents
Precise quantitative solubility data for this compound is not extensively available in published literature. However, qualitative descriptions from various sources provide guidance on solvent selection.
| Solvent Category | Solvent Examples | Qualitative Solubility of Dihydrochloride Salt | Recommended Use Case |
| Protic Solvents | Water | Slightly Soluble to Soluble[1][2] | Aqueous reactions, pH adjustment is critical. |
| Methanol | Soluble[3] | Reactions where the salt form is desired. | |
| Ethanol | Likely Soluble | Common solvent for Schiff base condensations. | |
| Aprotic Polar Solvents | DMSO | Likely Soluble | For dissolving difficult-to-solubilize salts. |
| DMF | Likely Soluble | Can serve as a high-boiling point solvent. | |
| Aprotic Non-Polar Solvents | Diethyl Ether | Soluble[3] | Extraction of the free amine after neutralization. |
| Ethyl Acetate | Soluble[3] | Extraction and chromatography of the free amine. | |
| Chloroform | Slightly Soluble | Use with a co-solvent or after neutralization. | |
| Toluene | Insoluble | Not recommended for the dihydrochloride salt. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic solvent?
A1: this compound is a salt. As a salt, it has high lattice energy and is often more soluble in polar protic solvents like water or methanol than in non-polar organic solvents. To dissolve it in a less polar organic solvent, you will likely need to convert it to its free amine form by neutralizing the hydrochloride.
Q2: How can I neutralize the dihydrochloride salt to improve its solubility in an organic solvent?
A2: You can neutralize the dihydrochloride salt in situ by adding a base to your reaction mixture. Common bases for this purpose include:
-
Organic bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Typically, slightly more than two equivalents of the base are required to neutralize the dihydrochloride.
-
Inorganic bases: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃). These are often used in biphasic systems or in polar aprotic solvents like DMF.
Diagram of In-situ Neutralization
Caption: The process of in-situ neutralization to generate the more soluble free amine.
Q3: Can I simply heat the reaction mixture to dissolve the dihydrochloride salt?
A3: Increasing the temperature can improve the solubility of many compounds, and it is a good first step to try. However, for significant solubility enhancement in non-polar organic solvents, this may not be sufficient for a salt like this compound. Additionally, be mindful of the thermal stability of your other reagents and the boiling point of your solvent.
Q4: What is the role of a co-solvent, and which ones should I consider?
A4: A co-solvent can be used to increase the polarity of the bulk solvent system, which can help to dissolve the dihydrochloride salt. For example, if your reaction is in a solvent like chloroform where the salt is only slightly soluble, adding a small amount of a more polar solvent like methanol or DMSO might improve solubility.
Q5: Are there any alternative strategies if the above methods fail?
A5: If you are working in a biphasic system (e.g., an aqueous and an organic layer), a phase transfer catalyst (PTC) can be employed. The PTC helps to transport the ionic reactant from the aqueous phase to the organic phase where the reaction occurs. However, for most applications, neutralization to the free amine is the most direct and effective strategy.
Experimental Protocols
Key Experiment: Synthesis of a Schiff Base via Condensation with an Aldehyde
This protocol details a general procedure for the synthesis of a bis-Schiff base from this compound and a generic aromatic aldehyde, incorporating a neutralization step to ensure solubility.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., salicylaldehyde) (2.2 equivalents)
-
Triethylamine (TEA) (2.5 equivalents)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and heating mantle
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous ethanol to the flask. The dihydrochloride salt will likely not fully dissolve at this stage.
-
Neutralization: While stirring, add triethylamine (2.5 equivalents) to the suspension. Stir for 15-20 minutes at room temperature. You should observe the formation of a precipitate (triethylammonium chloride) and the dissolution of the starting diamine as it converts to the free base.
-
Addition of Aldehyde: Add the aromatic aldehyde (2.2 equivalents) to the reaction mixture.
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for the required reaction time (typically 2-4 hours, monitor by TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol). The triethylammonium chloride byproduct is generally soluble in the mother liquor.
-
Diagram of Experimental Workflow
Caption: A typical experimental workflow for a Schiff base synthesis using this compound.
References
Navigating Product Inhibition in Biocatalysis: A Technical Guide to o-Xylylenediamine
Technical Support Center
For researchers, scientists, and drug development professionals leveraging biocatalysis, product inhibition remains a significant hurdle, often limiting reaction yields and process efficiency. This technical guide provides a comprehensive resource on the use of o-xylylenediamine (OXD) as an effective in situ product removal (ISPR) agent, specifically in transaminase-catalyzed reactions. By functioning as a "smart" amine donor, OXD can effectively circumvent product inhibition and unfavorable reaction equilibria, driving conversions to completion.
This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and a summary of the quantitative impact of OXD on biocatalytic reactions.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the implementation of OXD in your biocatalytic system.
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Why is my reaction not reaching full conversion even with o-xylylenediamine? | 1. Sub-optimal OXD Concentration: Insufficient OXD will not be enough to drive the equilibrium forward. 2. Enzyme Inactivation: The reaction conditions (pH, temperature, co-solvents) may be denaturing your specific transaminase. 3. Poor Substrate for OXD: While compatible with many transaminases, some may have very low activity with OXD as the amine donor.[1] | 1. Optimize OXD Concentration: Start with a 1:1 molar ratio of OXD to your ketone substrate. If conversion is still low, consider a slight excess (e.g., 1.2 equivalents). 2. Verify Enzyme Stability: Run a control reaction under the same conditions with a known, favorable amine donor to confirm your enzyme is active. Adjust pH and temperature to the enzyme's optimal range. 3. Screen Different Transaminases: If possible, test a panel of different (R)- and (S)-selective ω-transaminases to find one with better activity for OXD. |
| The characteristic colored polymer is not forming, or the color is very faint. | 1. Low Reaction Conversion: The polymerization of the isoindole by-product is dependent on its concentration. Low conversion will result in minimal color formation.[1] 2. Reaction Conditions Inhibiting Polymerization: While spontaneous, the polymerization can be influenced by the reaction medium. Highly reducing environments or the presence of specific quenching agents might interfere. | 1. Confirm Conversion with Analytics: Use HPLC or GC to quantify product formation. Do not rely solely on the colorimetric signal for initial optimizations. 2. Ensure Aerobic Conditions (for oxidative polymerization): While the initial cyclization is spontaneous, the subsequent polymerization that leads to a dark color can be an oxidative process. Ensure the reaction is not under strictly anaerobic conditions unless intended.[2] |
| A dark precipitate is forming immediately and appears to be fouling the enzyme. | 1. High Local Concentration of By-product: Rapid conversion can lead to a high local concentration of the isoindole by-product, causing rapid precipitation. 2. Reaction Conditions Promoting Aggregation: The composition of your buffer or the presence of co-solvents might be accelerating the precipitation of the polymer. | 1. Control Reaction Rate: Consider a fed-batch approach for the substrate to control the rate of by-product formation. 2. Immobilize the Enzyme: Immobilizing the transaminase on a solid support can protect it from direct fouling by the polymer precipitate and simplify separation. 3. Modify Reaction Medium: Experiment with different buffer systems or the addition of surfactants to keep the polymer more dispersed. |
| How do I remove the polymer by-product during downstream processing? | The polymer is generally insoluble in aqueous media. | 1. Centrifugation: The polymer can be readily separated from the reaction mixture by centrifugation. The supernatant will contain your soluble product. 2. Filtration: For larger scales, filtration can be an effective method to remove the solid polymer. 3. Extraction: After removing the bulk of the polymer, a standard liquid-liquid extraction can be used to isolate your chiral amine product from the aqueous phase. |
| Is o-xylylenediamine compatible with my specific transaminase? | OXD has been shown to be compatible with a wide range of both (R)- and (S)-selective ω-transaminases.[1][3] | The most effective way to determine compatibility is through a small-scale screening experiment. The colorimetric nature of the OXD by-product makes it suitable for high-throughput screening of enzyme libraries.[1][3] |
Quantitative Data Summary
While specific kinetic parameters are highly dependent on the particular transaminase and substrate, the primary advantage of using o-xylylenediamine is its ability to drive reactions to completion, overcoming unfavorable equilibria and product inhibition. The following table provides a conceptual comparison based on reported outcomes.
| Parameter | Standard Amine Donor (e.g., L-Alanine, Benzylamine) without By-product Removal | With o-Xylylenediamine (1 equivalent) | Reference |
| Conversion of (4-fluorophenyl)acetone | <5% | >99% | [1] |
| Conversion of 1-indanone (unfavorable equilibrium) | Low | High | [1][3] |
| Reaction Driving Force | Reversible reaction, subject to equilibrium limitations and product inhibition. | Effectively irreversible due to the spontaneous conversion of the by-product.[1] | [1] |
Experimental Protocols
The following is a general protocol for a small-scale transaminase reaction using o-xylylenediamine to overcome product inhibition.
Materials:
-
Transaminase enzyme (lyophilized powder or cell-free extract)
-
Prochiral ketone substrate
-
o-Xylylenediamine dihydrochloride (OXD)
-
Pyridoxal 5'-phosphate (PLP) solution (e.g., 100 mM stock in buffer)
-
Buffer solution (e.g., 50 mM HEPES, pH 7.5)
-
Co-solvent if needed (e.g., DMSO)
Protocol:
-
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture. For a 150 µL final volume:
-
Add 50 µL of a cell suspension containing the transaminase (or an appropriate amount of purified enzyme).
-
Add HEPES buffer (50 mM, pH 7.5) to bring the volume to 135 µL.
-
Add 1.5 µL of 10 mM PLP solution (final concentration 0.1 mM).
-
If using a co-solvent, add up to 15 µL of DMSO (final concentration 10% v/v).[2]
-
-
Add Reactants:
-
Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 35°C) with shaking (e.g., 150 rpm) for a set period (e.g., 5-24 hours).[2]
-
Monitor the reaction for the formation of a dark-colored precipitate, which indicates the progress of the reaction.
-
-
Work-up and Analysis:
-
To quench the reaction, heat the mixture (e.g., 95°C for 5 minutes) or add a quenching solvent.
-
Centrifuge the mixture to pellet the polymer by-product and any cell debris.
-
Analyze the supernatant for product formation and enantiomeric excess using an appropriate chromatographic method (e.g., HPLC or GC).
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in using o-xylylenediamine for product inhibition relief.
Caption: Mechanism of product inhibition relief using o-xylylenediamine.
Caption: General experimental workflow for using o-xylylenediamine.
Caption: Troubleshooting flowchart for low reaction conversion.
References
- 1. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth optimization and identification of an ω-transaminase by a novel native PAGE activity staining method in a Bacillus sp. strain BaH isolated from Iranian soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral amine synthesis using ω-transaminases: an amine donor that displaces equilibria and enables high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions with 1,2-Phenylenedimethanamine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Phenylenedimethanamine dihydrochloride. The content focuses on catalyst selection and optimization for common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Do I need to neutralize the this compound salt before my reaction?
A1: Yes, in most cases, neutralization is essential. The dihydrochloride salt form protonates the primary amine groups, rendering them non-nucleophilic. To liberate the free diamine for participation in reactions like reductive amination or coupling, you must add a base. The choice of base is critical and depends on the reaction conditions and catalyst sensitivity. Weaker, non-nucleophilic bases like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used.
Q2: My palladium-catalyzed cross-coupling reaction is sluggish or fails completely. What is a likely cause?
A2: Catalyst poisoning is a primary concern when using 1,2-Phenylenedimethanamine. The two primary amine groups are excellent ligands that can strongly coordinate to the palladium center, displacing the desired phosphine or N-heterocyclic carbene (NHC) ligands.[1] This can lead to the formation of unreactive palladium-amine complexes and halt the catalytic cycle.[1] To mitigate this, consider using ligands that bind more strongly to the metal, increasing the catalyst loading, or employing pre-catalysts designed for challenging substrates.
Q3: How can I achieve selective mono-alkylation in a reductive amination reaction?
A3: Achieving mono-alkylation with a diamine requires careful control over reaction conditions to prevent the formation of the di-alkylated product. Key strategies include:
-
Stoichiometry Control: Use a slight excess of the diamine relative to the aldehyde or ketone (e.g., 1.2-1.5 equivalents).
-
Slow Addition: Add the carbonyl compound slowly to the reaction mixture containing the diamine. This maintains a low concentration of the electrophile, favoring reaction at only one amine site.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second amination, improving selectivity.
Q4: What are the best general-purpose catalysts for reductive amination with this diamine?
A4: The choice depends on the scale, desired conditions, and functional group tolerance.
-
Stoichiometric Reductants: For broad compatibility and mild conditions, sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for one-pot reductive aminations.
-
Catalytic Hydrogenation: This is a cleaner and more atom-economical method. Common heterogeneous catalysts include Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.[2] These are robust but may not be suitable for molecules with other reducible functional groups (e.g., alkynes, nitro groups).
-
Homogeneous Catalysts: Ruthenium and Iridium complexes are effective for catalytic reductive amination and transfer hydrogenation, often offering high selectivity under milder conditions.[3]
Q5: I want to synthesize an isoindoline derivative. What catalytic systems are recommended?
A5: The synthesis of isoindolines often involves the intramolecular cyclization of a precursor derived from 1,2-Phenylenedimethanamine. One common strategy is the catalytic hydrogenation of a corresponding diazide precursor using Palladium on Carbon (Pd/C), which reduces the azides to amines that subsequently cyclize.[4] Other modern methods involve transition-metal-catalyzed C-H activation or annulation reactions to form the heterocyclic ring system.[5][6]
Troubleshooting Guides
Problem: Low Yield in Reductive Amination
| Symptom | Possible Cause | Suggested Solution |
| No reaction or starting material recovered | Incomplete neutralization of the dihydrochloride salt. | Ensure at least two equivalents of a suitable base are added and stirred before adding other reagents. |
| Inactive reducing agent. | Use a fresh bottle of the hydride reagent (e.g., NaBH(OAc)₃) or check the activity of your hydrogenation catalyst. | |
| Formation of alcohol byproduct from the carbonyl | Rate of reduction of the carbonyl is faster than imine formation. | For catalytic hydrogenations, try a different catalyst (e.g., PtO₂ can be more effective for imines). For hydride reductions, ensure conditions favor imine formation (e.g., use of a dehydrating agent or a solvent like dichloroethane). |
| Complex mixture of products | Over-alkylation or side reactions. | Re-optimize stoichiometry and consider slow addition of the limiting reagent as described in FAQ #3. |
Problem: Catalyst Deactivation in Cross-Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| Reaction starts but does not go to completion | Catalyst poisoning by the diamine substrate.[1] | Increase catalyst loading (e.g., from 1 mol% to 5 mol%). Use a ligand with stronger binding affinity or greater steric bulk to prevent displacement.[1][7] |
| Oxidative instability of the catalyst. | Ensure the reaction is run under a properly maintained inert atmosphere (Nitrogen or Argon). | |
| Darkening of the reaction mixture (e.g., Pd black) | Catalyst decomposition. | Lower the reaction temperature. Screen different solvents or ligand-to-metal ratios. |
Data Presentation
Table 1: Comparison of Common Catalyst Systems for Reductive Amination
| Catalyst System | Reducing Agent | Typical Solvent | Pros | Cons |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloroethane (DCE), THF | Mild, excellent functional group tolerance, one-pot procedure. | Stoichiometric waste, requires anhydrous conditions. |
| Palladium on Carbon | H₂ gas (balloon or Parr) | Methanol, Ethanol, Ethyl Acetate | High yielding, clean workup, catalyst is recyclable. | Can reduce other functional groups (alkenes, alkynes, nitro groups, benzyl groups). |
| Platinum(IV) Oxide (Adams' Cat.) | H₂ gas (balloon or Parr) | Ethanol, Acetic Acid | Highly active for imine reduction, can be used under acidic conditions.[8] | May reduce aromatic rings under harsher conditions.[8] |
| Thiamine Hydrochloride | NaBH₄ | Solvent-free | Green, metal-free, rapid transformation.[9] | Scope may be limited compared to transition metal catalysts.[9] |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Reductive Amination using NaBH(OAc)₃
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE).
-
Neutralization: Add triethylamine (2.2 eq) and stir the resulting slurry for 15-20 minutes at room temperature.
-
Imine Formation: Add the desired aldehyde or ketone (0.9 eq for mono-alkylation) to the mixture. If the reaction is slow, a catalytic amount of acetic acid can be added. Stir for 1-2 hours at room temperature to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of a Diamine Ligand via Catalytic Hydrogenation of a Diazide (Adapted from literature[4])
-
Preparation: In a flask suitable for hydrogenation, dissolve the 1,2-bis(azidomethyl)benzene precursor (1.0 eq) in a solvent like methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, preferably as a wet paste.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Purge the system by evacuating the flask and backfilling with hydrogen gas (H₂). Repeat this cycle three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm or a balloon) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. Hydrogen uptake will also cease.
-
Workup: Carefully vent the hydrogen atmosphere and purge the system with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1,2-Phenylenedimethanamine product, which can be purified further if necessary.
Visualizations
References
- 1. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. jocpr.com [jocpr.com]
- 4. New synthetic route to [bis-1,2-(aminomethyl)benzene]dichloroplatinum(II) complexes, screening for cytotoxic activity in cisplatin-sensitive and resistant human cancer cell lines, and reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1,2-phenylenedimethanamine and Ethylenediamine as Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry and its applications in fields ranging from materials science to pharmacology, the selection of an appropriate chelating agent is a critical determinant of experimental success. This guide provides an objective comparison of two bidentate N-donor ligands: 1,2-phenylenedimethanamine and the archetypal chelating agent, ethylenediamine. This analysis is supported by experimental data to inform the selection process for specific research and development applications.
Introduction to the Chelating Agents
Ethylenediamine (en) is a simple yet powerful chelating agent, consisting of two amino groups linked by an ethylene bridge. Its flexibility and the formation of a stable five-membered ring upon chelation make it a ubiquitous ligand in coordination chemistry.[1] Ethylenediamine is a fundamental building block for more complex and potent chelating agents like EDTA.[1]
1,2-phenylenedimethanamine (phdmn) , also known as o-xylylenediamine, is a larger and more rigid analogue of ethylenediamine. It features two aminomethyl groups attached to a benzene ring in an ortho position. This structural difference, particularly the introduction of the phenyl group, is expected to influence its chelating properties, including the stability and thermodynamics of its metal complexes.
The Chelate Effect: A Fundamental Principle
The enhanced stability of metal complexes containing a chelating ligand compared to complexes with monodentate ligands with similar donor atoms is known as the chelate effect . This effect is primarily driven by a favorable entropy change. When a bidentate ligand like ethylenediamine replaces two monodentate ligands (e.g., ammonia), the number of free molecules in the solution increases, leading to a positive change in entropy and a more negative Gibbs free energy, thus favoring the formation of the chelate complex.
Figure 1. The thermodynamic basis of the chelate effect.
Quantitative Comparison of Metal Complex Stability
The stability of a metal-ligand complex is quantified by its formation constant (log K). A higher log K value indicates a more stable complex. The thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS) of formation, provide deeper insight into the nature of the bonding. A negative ΔH indicates an exothermic reaction, while a positive ΔS indicates an increase in disorder, which is favorable for complex formation.
While extensive thermodynamic data is available for ethylenediamine, comprehensive and directly comparable experimental data for 1,2-phenylenedimethanamine with the same set of metal ions under identical conditions is limited in the available literature. The following tables summarize the available data for ethylenediamine and highlight the need for further experimental investigation into the coordination chemistry of 1,2-phenylenedimethanamine.
Table 1: Stability Constants (log K) of Metal Complexes
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ |
| Cu(II) | Ethylenediamine | 10.55 | 9.05 | - |
| Ni(II) | Ethylenediamine | 7.66 | 6.40 | 4.55 |
| Zn(II) | Ethylenediamine | 5.92 | 5.05 | - |
| Co(II) | Ethylenediamine | 6.0 | 4.8 | 3.1 |
| Cu(II) | 1,2-phenylenedimethanamine | Data not readily available | Data not readily available | Data not readily available |
| Ni(II) | 1,2-phenylenedimethanamine | Data not readily available | Data not readily available | Data not readily available |
| Zn(II) | 1,2-phenylenedimethanamine | Data not readily available | Data not readily available | Data not readily available |
| Co(II) | 1,2-phenylenedimethanamine | Data not readily available | Data not readily available | Data not readily available |
Note: Stability constants are typically determined in a specific ionic medium and at a constant temperature. The values for ethylenediamine are generally reported at 25°C and an ionic strength of 0.1 M.
Table 2: Thermodynamic Parameters of Complex Formation (for the first step, ML)
| Metal Ion | Ligand | -ΔG (kJ/mol) | -ΔH (kJ/mol) | TΔS (kJ/mol) |
| Cu(II) | Ethylenediamine | 60.2 | 54.4 | 5.8 |
| Ni(II) | Ethylenediamine | 43.7 | 37.2 | 6.5 |
| Zn(II) | Ethylenediamine | 33.9 | 28.0 | 5.9 |
| Co(II) | Ethylenediamine | 34.3 | 29.7 | 4.6 |
| Cu(II) | 1,2-phenylenedimethanamine | Data not readily available | Data not readily available | Data not readily available |
| Ni(II) | 1,2-phenylenedimethanamine | Data not readily available | Data not readily available | Data not readily available |
| Zn(II) | 1,2-phenylenedimethanamine | Data not readily available | Data not readily available | Data not readily available |
| Co(II) | 1,2-phenylenedimethanamine | Data not readily available | Data not readily available | Data not readily available |
Note: Thermodynamic parameters are typically determined at 25°C.
Discussion of Structural and Performance Differences
The key structural difference between ethylenediamine and 1,2-phenylenedimethanamine is the rigid benzene ring in the latter. This rigidity is expected to have several consequences:
-
Conformational Entropy: 1,2-phenylenedimethanamine has less conformational freedom than ethylenediamine. This pre-organization may lead to a smaller loss of entropy upon chelation, potentially contributing to a more favorable overall free energy of complexation.
-
Steric Hindrance: The bulky phenyl group may introduce steric hindrance, which could affect the stability of the resulting complexes, particularly for smaller metal ions or in the formation of higher-order complexes (e.g., ML₃).
-
Electronic Effects: The benzene ring is an electron-withdrawing group, which can influence the basicity of the amino groups. A lower basicity would generally lead to the formation of less stable complexes.
Without comprehensive experimental data for 1,2-phenylenedimethanamine, a definitive comparison of performance is challenging. However, based on general principles of coordination chemistry, it can be hypothesized that the stability of 1,2-phenylenedimethanamine complexes will be a balance between the potentially favorable pre-organization and the unfavorable electronic and steric effects.
Experimental Protocols
The determination of stability constants and thermodynamic parameters of metal-ligand complexes is crucial for a thorough comparison. The following are detailed methodologies for key experiments.
Potentiometric Titration for Stability Constant Determination
This is a classical and highly accurate method for determining stability constants in solution.
Principle: The formation of a metal-ligand complex is a competitive equilibrium with the protonation of the ligand. By monitoring the pH of a solution containing the metal ion and the ligand as a function of added standard base, the concentration of all species in equilibrium can be calculated, allowing for the determination of the stability constants.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the ligand (e.g., 0.01 M 1,2-phenylenedimethanamine or ethylenediamine) in a suitable solvent (typically deionized water).
-
Prepare a standardized stock solution of a strong acid (e.g., 0.1 M HCl) and a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a stock solution of the metal salt (e.g., 0.01 M CuSO₄·5H₂O) and standardize it using a suitable method (e.g., EDTA titration).
-
Prepare a solution of a background electrolyte (e.g., 1.0 M KNO₃) to maintain a constant ionic strength.
-
-
Titration Procedure:
-
Calibrate the pH meter and electrode system with standard buffer solutions.
-
In a thermostated titration vessel (e.g., at 25 °C), place a known volume of a solution containing the ligand, the metal ion, a known excess of strong acid, and the background electrolyte.
-
Titrate this solution with the standardized strong base, recording the pH value after each addition of the titrant.
-
Perform separate titrations of the strong acid alone and the ligand with the strong acid to determine the protonation constants of the ligand.
-
-
Data Analysis:
-
The titration data (volume of titrant vs. pH) is used to calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
The stability constants (K₁, K₂, etc.) are then determined by fitting the experimental data to theoretical models using specialized software such as SUPERQUAD or Hyperquad.
-
Figure 2. Workflow for potentiometric titration.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC is a powerful technique that directly measures the heat changes associated with binding events, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) in a single experiment.
Principle: A solution of the ligand is titrated into a solution of the metal ion in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured, and from the titration curve, the thermodynamic parameters can be derived.
Methodology:
-
Sample Preparation:
-
Prepare degassed solutions of the metal ion and the ligand in the same buffer to minimize heats of dilution and mixing. The concentrations should be chosen to ensure a measurable heat signal and a well-defined binding isotherm.
-
The buffer should have a low ionization enthalpy to minimize heat changes due to proton exchange upon complexation.
-
-
ITC Experiment:
-
Load the metal ion solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.
-
Perform a series of injections of the ligand into the metal solution, allowing the system to reach thermal equilibrium after each injection. The heat change per injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.
-
A plot of the heat change per mole of injectant versus the molar ratio of ligand to metal is generated.
-
This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the association constant (Kₐ), enthalpy of binding (ΔH), and stoichiometry (n).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:
-
ΔG = -RTln(Kₐ)
-
ΔG = ΔH - TΔS
-
-
Figure 3. Workflow for Isothermal Titration Calorimetry.
UV-Visible Spectroscopy for Complex Formation Studies
UV-Vis spectroscopy can be used to study metal-ligand complexation, particularly for transition metal ions that have characteristic absorption spectra that change upon complexation.
Principle: The formation of a metal-ligand complex often results in a change in the electronic environment of the metal ion, leading to a shift in the wavelength of maximum absorbance (λₘₐₓ) and/or a change in the molar absorptivity (ε). By monitoring these changes, the stoichiometry and stability constant of the complex can be determined.
Methodology (Job's Method of Continuous Variation):
-
Solution Preparation:
-
Prepare equimolar stock solutions of the metal ion and the ligand.
-
Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
Identify the λₘₐₓ of the complex.
-
Measure the absorbance of each solution at the λₘₐₓ of the complex.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 complex).
-
The stability constant can be calculated from the absorbance data.
-
Conclusion
Ethylenediamine remains a benchmark bidentate chelating agent due to its well-characterized ability to form stable five-membered chelate rings with a wide range of metal ions. Its flexibility and the extensive body of available thermodynamic data make it a reliable choice for numerous applications.
1,2-phenylenedimethanamine presents an interesting structural alternative, with its rigid backbone potentially offering advantages in terms of pre-organization for chelation. However, the lack of comprehensive and directly comparable experimental data on its complexation with common transition metal ions makes a definitive performance comparison challenging. The steric and electronic effects of the phenyl ring likely play a significant role in modulating the stability of its metal complexes.
For researchers and drug development professionals, the choice between these two ligands will depend on the specific application. Where high stability is paramount and well-understood coordination chemistry is required, ethylenediamine is a proven option. For applications where the rigidity of the ligand backbone or the presence of an aromatic moiety may be advantageous, for instance in the design of specific metal-based therapeutics or materials, 1,2-phenylenedimethanamine warrants further investigation. This guide highlights the critical need for more systematic experimental studies on the thermodynamic properties of 1,2-phenylenedimethanamine complexes to fully elucidate its potential as a chelating agent.
References
A Comparative Guide to Diamine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of commonly employed diamine ligands in asymmetric catalysis, supported by experimental data and detailed protocols.
The strategic selection of a chiral ligand is a critical determinant in the success of asymmetric catalysis, profoundly influencing the enantioselectivity, yield, and overall efficiency of a reaction. Chiral diamine ligands, through their formation of stable chelate complexes with transition metals, have established themselves as a cornerstone in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries.[1][2] This guide provides an objective comparison of the performance of various classes of diamine ligands in key asymmetric transformations, presenting quantitative data, detailed experimental methodologies, and visual representations of fundamental concepts to aid researchers in ligand selection and catalyst system development.
Performance Comparison in Key Asymmetric Reactions
The efficacy of a chiral diamine ligand is ultimately measured by its performance in achieving high enantiomeric excess (ee%), diastereomeric ratio (dr), and chemical yield for a specific chemical transformation. This section presents a comparative summary of various diamine ligands in several synthetically important asymmetric reactions. While direct, side-by-side comparisons in a single publication are not always available, the following tables compile data from different studies under optimized conditions for each ligand type to provide a useful benchmark.
Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation is a vital industrial process for the synthesis of chiral alcohols.[3] Ruthenium, rhodium, and iridium complexes of chiral diamines are widely employed as catalysts.
| Ligand/Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| (1R,2R)-DPEN derivative/Ir | Acetophenone | 100 | 80 | [4] |
| Ir-polydiamine | Functionalized Ketones | >95 | up to 99 | [3][4] |
| (S,S)-TsDPEN/Ru | Acetophenone | 95 | 98 | [5] |
| (R,R)-DACH derivative/Ru | 1-Tetralone | 98 | 96 | [5] |
DPEN = diphenylethylenediamine DACH = diaminocyclohexane TsDPEN = N-tosyl-1,2-diphenylethylenediamine
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction to produce valuable β-nitro alcohols. Copper(II) complexes of chiral diamine ligands are frequently used as catalysts.[6]
| Ligand | Aldehyde Substrate | Nitroalkane Substrate | Yield (%) | ee (%) | Reference |
| (1R,2R)-DACH derivative | Benzaldehyde | Nitromethane | 92 | 94 | [6] |
| (1R,2R)-DPEN derivative | 4-Nitrobenzaldehyde | Nitromethane | 85 | 91 | [6] |
| C1-symmetric diamine L1/CuCl₂·2H₂O | Various aldehydes | Nitroalkanes | up to 99 | up to 98 | [4] |
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental method for constructing carbon-carbon bonds in organic synthesis. Prolinamide catalysts derived from chiral diamines have demonstrated significant success.[6]
| Ligand Derivative | Aldehyde | Ketone | Yield (%) | ee (%) | Diastereomeric Ratio (anti:syn) | Reference |
| (S)-BINAM-L-prolinamide | 4-Nitrobenzaldehyde | Acetone | 80 | 30 | - | [6] |
| (S)-BINAM-L-prolinamide derivative | 4-Nitrobenzaldehyde | Acetone | High | up to 93 | - | [6] |
| (S)-BINAM-L-prolinamide derivative | Isovaleraldehyde | Acetone | 47 | >99 | - | [6] |
BINAM = 1,1'-Binaphthyl-2,2'-diamine
Fundamental Principles and Experimental Workflow
The underlying principle of asymmetric catalysis with chiral diamine ligands involves the formation of a chiral metal complex. This complex then interacts with the prochiral substrate to form diastereomeric transition states, one of which is energetically favored, leading to the preferential formation of a single enantiomer of the product.[4]
Figure 1. Logical flow of enantioselective transformation using a chiral catalyst.
A systematic experimental workflow is crucial for the effective screening and optimization of chiral diamine ligands in an asymmetric catalytic reaction.
Figure 2. A typical experimental workflow for an asymmetric catalytic reaction.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are representative experimental protocols for the key reactions discussed.
General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a generalized procedure based on common practices for Ru-catalyzed transfer hydrogenation.
Catalyst Preparation (in situ):
-
In a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol, 0.5 mol%).
-
Add the chiral diamine ligand (e.g., (S,S)-TsDPEN, 0.011 mmol, 1.1 mol%).
-
Add a degassed solvent, such as isopropanol (2.0 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
Reaction Execution:
-
Add the substrate, acetophenone (1.0 mmol).
-
Add the hydrogen source, which is often a mixture of formic acid and triethylamine (e.g., 5:2 azeotrope, 1.0 mL).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 40-80 °C).[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up and Analysis:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the chiral 1-phenylethanol.[5]
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Protocol for Copper-Catalyzed Asymmetric Henry Reaction
This protocol is representative of a Cu(II)-diamine catalyzed nitroaldol reaction.[4]
Catalyst Preparation (in situ):
-
In a dry reaction tube, dissolve CuCl₂·2H₂O (0.025 mmol, 2.5 mol %) and the chiral diamine ligand (e.g., C1-symmetric diamine L1, 0.025 mmol, 2.5 mol %) in a suitable solvent such as ethanol (1.0 mL).[4]
-
Stir the mixture at room temperature for 1 hour to facilitate the in situ formation of the chiral copper complex.[4]
Reaction Execution:
-
Cool the reaction mixture to the specified temperature (e.g., -20 °C).[4]
-
Add the aldehyde substrate (1.0 mmol), followed by the nitroalkane (2.0 mmol).[4]
-
Stir the reaction vigorously at this temperature.
Monitoring and Work-up:
-
Monitor the reaction by TLC until the aldehyde is completely consumed.[4]
-
Quench the reaction by adding 1 M HCl (2 mL).[4]
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 10 mL).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[4]
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
The choice between different classes of diamine ligands, such as C1-symmetric versus C2-symmetric, or 1,2-diamines versus 1,3-diamines, is highly dependent on the specific reaction and substrate.[4][5] C2-symmetric ligands have historically been favored due to the belief that their symmetry simplifies the diastereomeric transition states, often leading to high enantioselectivity.[4] However, recent studies have shown that C1-symmetric ligands can be equally or even more effective.[4] The structural and electronic properties of the ligand backbone and its substituents play a crucial role in determining the steric and electronic environment of the catalytic center, which in turn governs the stereochemical outcome. Therefore, both established and novel diamine ligands represent a versatile and indispensable toolkit for the modern synthetic chemist. Empirical screening, guided by an understanding of the reaction mechanism, remains the most effective strategy for identifying the optimal ligand for a given asymmetric transformation.
References
- 1. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Battle of Amine Donors: O-Xylylenediamine vs. Isopropylamine in Transamination
For researchers, scientists, and drug development professionals, the choice of amine donor in a transaminase-catalyzed reaction is a critical decision that can significantly impact reaction efficiency, product yield, and overall process viability. This guide provides an objective comparison of two commonly employed amine donors, o-xylylenediamine and isopropylamine, supported by experimental data to inform your selection process.
The asymmetric synthesis of chiral amines using ω-transaminases is a powerful tool in modern organic chemistry, offering a green alternative to traditional chemical methods. A key challenge in these biocatalytic reactions is overcoming the often-unfavorable thermodynamic equilibrium. The selection of an appropriate amine donor is a primary strategy to drive the reaction towards the desired amine product. This guide delves into the advantages of o-xylylenediamine and isopropylamine, presenting a data-driven comparison of their performance.
Driving the Equilibrium Forward: Two Distinct Strategies
The primary advantage of both o-xylylenediamine and isopropylamine lies in their ability to effectively shift the reaction equilibrium towards product formation by removing the ketone co-product from the reaction mixture. However, they achieve this through fundamentally different mechanisms.
Isopropylamine , a widely used and cost-effective amine donor, is converted to acetone as the co-product. The volatile nature of acetone allows for its simple removal from the reaction vessel by slight heating or applying a vacuum.[1][2] This continuous removal of a product effectively pulls the equilibrium towards the formation of the desired chiral amine. A significant drawback, however, is that many wild-type transaminases exhibit low acceptance of isopropylamine, often necessitating high concentrations of the amine donor or protein engineering of the enzyme to achieve high conversions.[2][3][4]
O-Xylylenediamine , on the other hand, offers an elegant intramolecular solution to co-product removal. Upon donating its amino group, the resulting aminoaldehyde intermediate spontaneously undergoes an intramolecular cyclization and subsequent tautomerization to form a stable isoindole. This isoindole can then polymerize, effectively and irreversibly removing the co-product from the reaction equilibrium.[5][6][7] This intrinsic property makes o-xylylenediamine a highly efficient amine donor, often requiring only stoichiometric amounts to drive reactions to completion, even for challenging substrates.[5]
Performance Data: A Comparative Analysis
The following table summarizes the performance of o-xylylenediamine and isopropylamine in the transamination of various prochiral ketones. It is important to note that the reaction conditions are not identical across all studies, which can influence the observed yields and enantiomeric excess. However, this compilation provides a valuable overview of their relative performance.
| Substrate | Amine Donor | Transaminase | Substrate Conc. | Amine Donor Conc. | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Acetophenone | o-Xylylenediamine | ATA-113 | 100 mM | 1.1 equiv. | 24 | >99 | >99 (S) | [5] |
| Acetophenone | Isopropylamine | Engineered ATA | 50 g/L (~416 mM) | 1 M | <15 | >99 | >99 (S) or (R) | [8] |
| (4-Fluorophenyl)acetone | o-Xylylenediamine | ATA-113 | 100 mM | 1 equiv. | Not specified | >99 | >99 (S) | [5] |
| 1-Indanone | o-Xylylenediamine | ATA-113 | 10 mM | 1.1 equiv. | 24 | >99 | >99 (S) | [5] |
| 1-Indanone | Isopropylamine | Not specified | - | - | - | Low conversion reported | - | [5] |
| Ethyl 4-acetylbutyrate | Isopropylamine | ATA-113/ATA-117 | 50 g/L (~316 mM) | 1 M | <15 | >99 | >99 (S) or (R) | [8] |
Key Observations:
-
O-Xylylenediamine consistently demonstrates high conversions with only a slight excess of the amine donor, even for challenging substrates like 1-indanone where other donors perform poorly.[5]
-
Isopropylamine can achieve excellent conversions and enantioselectivities, but this often requires significantly higher substrate and amine donor concentrations, and potentially engineered enzymes.[8]
Experimental Protocols
Detailed methodologies for utilizing both amine donors in transamination reactions are provided below.
Protocol 1: Transamination using o-Xylylenediamine
This protocol is adapted from Green et al. (2014) for the asymmetric synthesis of chiral amines.[5]
Materials:
-
Prochiral ketone (substrate)
-
o-Xylylenediamine dihydrochloride
-
ω-Transaminase (e.g., ATA-113)
-
Pyridoxal 5'-phosphate (PLP)
-
HEPES buffer (pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., MgSO₄)
Procedure:
-
To a solution of the prochiral ketone (1.0 equiv.) in HEPES buffer, add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.
-
Add the ω-transaminase to the desired final concentration (e.g., 1-5 mg/mL).
-
Add o-xylylenediamine dihydrochloride (1.0-1.2 equiv.).
-
Stir the reaction mixture at room temperature for 24-48 hours. The formation of a colored precipitate is often observed.
-
Upon reaction completion (monitored by HPLC or GC), basify the reaction mixture with NaOH.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral amine.
-
Purify the product by chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Transamination using Isopropylamine at High Concentration
This protocol is based on the work of Savile et al. (2010) for the large-scale synthesis of chiral amines.[8]
Materials:
-
Prochiral ketone (substrate)
-
Isopropylamine
-
Engineered ω-Transaminase
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 9.5)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer (100 mM, pH 9.5) containing pyridoxal 5'-phosphate (0.5 g/L).
-
Add the prochiral ketone to a final concentration of 50 g/L.
-
Add isopropylamine to a final concentration of 1 M.
-
Add the engineered ω-transaminase to a final concentration of 5 g/L.
-
Stir the reaction mixture at a controlled temperature (e.g., 20 °C) and monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., dichloromethane, 2 x volume).
-
Separate the organic layer and remove the solvent under vacuum to obtain the crude product.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizing the Advantage: Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms by which o-xylylenediamine and isopropylamine drive the transamination reaction forward.
References
- 1. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening** | Semantic Scholar [semanticscholar.org]
- 2. The challenge of using isopropylamine as an amine donor in transaminase catalysed reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Growth optimization and identification of an ω-transaminase by a novel native PAGE activity staining method in a Bacillus sp. strain BaH isolated from Iranian soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. pubs.acs.org [pubs.acs.org]
Characterizing 1,2-Bis(aminomethyl)benzene Complexes: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of metal complexes is paramount. This guide provides a comprehensive comparison of key analytical techniques for the characterization of 1,2-Bis(aminomethyl)benzene complexes, offering insights into their performance, supporting experimental data, and detailed methodologies.
1,2-Bis(aminomethyl)benzene, a versatile bidentate ligand, forms stable complexes with a variety of metal ions, leading to compounds with diverse applications in catalysis, materials science, and medicinal chemistry. The precise characterization of these complexes is crucial for understanding their structure-activity relationships. This guide explores the utility of four primary analytical techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific information required. The following tables summarize the quantitative data and performance metrics of each technique in the context of characterizing 1,2-Bis(aminomethyl)benzene complexes.
| Technique | Information Obtained | Typical Data for a Cu(II)-1,2-Bis(aminomethyl)benzene Complex | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry, crystal packing. | Bond Lengths: Cu-N (~2.0 Å), Cu-Cl (~2.2 Å). Bond Angles: N-Cu-N (~90°). Geometry: Distorted square planar.[1][2][3] | Unambiguous determination of solid-state structure. | Requires single crystals of suitable quality and size. Structure in solid-state may differ from solution. |
| NMR Spectroscopy | Information about the ligand's chemical environment, coordination shifts, ligand dynamics, and complex purity. | ¹H NMR (in DMSO-d₆): δ 3.5-4.5 (br s, -CH₂-), δ 7.2-7.6 (m, Ar-H). ¹³C NMR (in DMSO-d₆): δ 45-55 (-CH₂-), δ 125-140 (Ar-C). | Provides detailed information about the structure and dynamics in solution. Non-destructive. | Paramagnetic metal centers can lead to peak broadening, making interpretation difficult.[4][5] |
| Mass Spectrometry | Molecular weight of the complex, confirmation of composition, fragmentation patterns for structural elucidation. | ESI-MS (+ve mode): m/z corresponding to [M-Cl]⁺ or [M+H]⁺. | High sensitivity, requires very small sample amounts. Provides exact molecular weight. | Can cause fragmentation of labile complexes. Ionization efficiency can vary.[6][7][8][9] |
| UV-Vis Spectroscopy | Electronic transitions within the complex (d-d transitions, charge transfer bands), determination of complex stoichiometry and stability. | λmax ~600-700 nm (d-d transition for Cu(II)), λmax ~300-400 nm (Ligand-to-Metal Charge Transfer).[10][11][12][13][14][15][16] | Simple, rapid, and cost-effective. Useful for studying complex formation in solution. | Provides limited structural information. Spectra can be broad and overlapping. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for the key experiments cited.
Single Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the 1,2-Bis(aminomethyl)benzene complex are typically grown by slow evaporation of a saturated solution of the complex in a suitable solvent (e.g., methanol, ethanol, or acetonitrile). Vapor diffusion of a non-solvent into the solution can also be employed.[17][18][19][20][21]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[17][18][21]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[17][19][20]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles.[19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the 1,2-Bis(aminomethyl)benzene complex are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.[4][22][23]
-
Instrument Setup: The NMR tube is placed in the NMR spectrometer. The spectrometer is tuned to the appropriate frequencies for the desired nuclei (e.g., ¹H and ¹³C).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For paramagnetic complexes, specialized pulse sequences may be required to obtain usable spectra. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed to aid in the assignment of signals.[5][24]
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final NMR spectrum. The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the structure of the complex in solution.[4][24]
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the 1,2-Bis(aminomethyl)benzene complex is prepared in a solvent suitable for ESI, typically a mixture of methanol or acetonitrile and water. A small amount of acid (e.g., formic acid) may be added to facilitate protonation.[6][7][25]
-
Instrument Setup: The ESI-MS instrument is calibrated and tuned for the expected mass range of the complex. The polarity of the ion source is selected (positive or negative ion mode).[6][8]
-
Sample Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.
-
Data Acquisition: A high voltage is applied to the ESI needle, causing the formation of charged droplets. As the solvent evaporates, charged ions of the complex are released into the gas phase and enter the mass analyzer. The mass-to-charge ratios (m/z) of the ions are measured.[6][8][9]
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any fragment ions. The isotopic distribution pattern can be used to confirm the elemental composition of the complex.[7][8]
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Solutions of the 1,2-Bis(aminomethyl)benzene ligand and the metal salt are prepared in a suitable solvent (e.g., water, methanol, or DMF). A series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (or vice versa) are prepared for stoichiometry determination (Mole-Ratio Method or Job's Plot).[10][12][13][14]
-
Instrument Setup: A UV-Vis spectrophotometer is turned on and allowed to warm up. The wavelength range for the scan is set, typically from 200 to 800 nm. The instrument is blanked using the pure solvent.
-
Data Acquisition: The UV-Vis spectrum of each solution is recorded by placing the cuvette in the spectrophotometer and initiating the scan. The absorbance at the wavelength of maximum absorption (λmax) for the complex is recorded for each solution in the series for stoichiometry studies.[11][12][15]
-
Data Analysis: The obtained spectra are analyzed to identify the λmax values for d-d transitions and charge transfer bands. For stoichiometry determination, a plot of absorbance versus the molar ratio of ligand to metal is constructed. The inflection point in the plot indicates the stoichiometry of the complex.[10][13][14]
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for characterizing 1,2-Bis(aminomethyl)benzene complexes and the logical relationships between the different analytical techniques.
Caption: Experimental workflow for the characterization of 1,2-Bis(aminomethyl)benzene complexes.
Caption: Logical relationships between analytical techniques and the information they provide.
References
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Two-Dimensional (1)H NMR Studies on Octahedral Nickel(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assigning the ESI mass spectra of organometallic and coordination compounds. | Semantic Scholar [semanticscholar.org]
- 10. Determination of the Stoichiomet [mckendree.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ijpras.com [ijpras.com]
- 13. researchgate.net [researchgate.net]
- 14. Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups [mdpi.com]
- 17. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 20. geo.umass.edu [geo.umass.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jetir.org [jetir.org]
- 24. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose | MDPI [mdpi.com]
- 25. chemrxiv.org [chemrxiv.org]
A Comparative Guide to 1,2-Phenylenedimethanamine and 1,3-Phenylenedimethanamine in Coordination Polymer Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The isomeric position of coordinating groups on a ligand is a critical design element in the synthesis of coordination polymers, profoundly influencing the final network topology, dimensionality, and material properties. This guide provides a detailed comparison of 1,2-phenylenedimethanamine (also known as o-xylylenediamine) and 1,3-phenylenedimethanamine (also known as m-xylylenediamine) as organic linkers in the construction of coordination polymers.
While direct, side-by-side experimental comparisons of these specific amine-based ligands are not extensively documented in existing literature, this guide extrapolates their expected performance based on fundamental principles of coordination chemistry, crystal engineering, and data from analogous isomeric systems, such as the well-studied phenylenediacetate ligands.[1][2][3]
Structural and Coordination Differences of the Isomers
The primary distinction between the two ligands lies in the geometric arrangement of the aminomethyl groups on the benzene ring. This seemingly subtle difference dictates their preferred coordination modes with metal centers.
-
1,2-Phenylenedimethanamine (ortho-isomer) : The proximity of the two aminomethyl groups allows this ligand to readily act as a chelating agent , forming a stable seven-membered ring with a single metal ion. This chelation effect can favor the formation of discrete mononuclear complexes or lower-dimensional (1D) coordination polymers.
-
1,3-Phenylenedimethanamine (meta-isomer) : The aminomethyl groups are positioned at a 120° angle relative to each other and are separated by a greater distance. This arrangement makes chelation to a single metal center sterically challenging and energetically unfavorable. Consequently, this isomer predominantly functions as a bridging ligand , connecting two different metal centers to propagate a network structure, typically leading to the formation of higher-dimensional (2D or 3D) coordination polymers.[4][5][6]
Performance Comparison: Predicted Properties
Based on the structural differences and evidence from analogous ligand systems, a comparative summary of expected performance characteristics is presented below.
| Performance Metric | 1,2-Phenylenedimethanamine (ortho) | 1,3-Phenylenedimethanamine (meta) | Rationale & Supporting Evidence |
| Predominant Coordination Mode | Chelating | Bridging | The ortho geometry is ideal for forming a stable chelate ring. The meta geometry sterically favors bridging between two metal centers. |
| Typical Polymer Dimensionality | 0D (discrete complexes) or 1D (chains) | 1D, 2D (layers), or 3D (frameworks) | Chelation often terminates chain growth or leads to simple chains. Bridging ligands are essential for building higher-dimensional networks.[1] |
| Structural Rigidity | Higher rigidity in the chelated complex | Higher conformational flexibility in the bridge | Chelation locks the ligand into a specific conformation. As a bridging ligand, it retains more rotational freedom around the C-C and C-N bonds. |
| Porosity | Generally low or negligible | Potential for porosity in 2D/3D frameworks | The formation of extended, rigid frameworks by the meta isomer may create solvent-accessible voids, a key feature of porous coordination polymers. |
| Thermal Stability | Variable; may be enhanced by chelate effect | Generally high, dependent on network connectivity | The stability of the resulting polymer is highly dependent on the metal-ligand bond strength and the overall network integrity. Polyamides derived from the 1,3-isomer are noted for their high thermal stability.[6] |
| Potential Applications | Catalysis (discrete molecular catalysts), sensors | Gas storage, separation, heterogeneous catalysis, sensing | Discrete complexes are often used in homogeneous catalysis. Porous frameworks from bridging ligands are suited for applications requiring high surface area.[4][5] |
Experimental Protocols
While specific protocols for a direct comparison are unavailable, a generalized solvothermal synthesis method, commonly employed for creating coordination polymers with amine-based ligands, is provided below. This protocol serves as a standard starting point for researchers.
Generalized Solvothermal Synthesis
-
Reagents :
-
Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O, CoCl₂·6H₂O)
-
Ligand (1,2- or 1,3-phenylenedimethanamine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, Methanol, Water, or a mixture)
-
-
Procedure :
-
Dissolve the metal salt (e.g., 0.1 mmol) in 5 mL of the chosen solvent system in a 20 mL glass vial.
-
In a separate vial, dissolve the phenylenedimethanamine ligand (e.g., 0.1 mmol) in 5 mL of the same solvent.
-
Slowly add the ligand solution to the metal salt solution while stirring.
-
Seal the vial tightly in a Teflon-lined stainless steel autoclave.
-
Place the autoclave in a programmable oven and heat to a specific temperature (typically between 80°C and 150°C) for a period of 24 to 72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with the mother liquor or a fresh solvent (e.g., ethanol), and dry them in air.
-
-
Characterization :
-
Single-Crystal X-ray Diffraction (SCXRD) : To determine the precise crystal structure, coordination environment, and network topology.
-
Powder X-ray Diffraction (PXRD) : To confirm the phase purity of the bulk crystalline sample.
-
Thermogravimetric Analysis (TGA) : To assess the thermal stability of the coordination polymer and identify solvent loss or decomposition temperatures.
-
Infrared (IR) Spectroscopy : To confirm the coordination of the amine groups to the metal center, evidenced by shifts in the N-H stretching frequencies.
-
Elemental Analysis : To verify the empirical formula of the synthesized compound.
-
Conclusion
The choice between 1,2-phenylenedimethanamine and 1,3-phenylenedimethanamine is a critical decision in the rational design of coordination polymers. The ortho-isomer is predisposed to act as a chelating ligand, favoring the formation of discrete or 1D structures. In contrast, the meta-isomer is an excellent candidate for a bridging linker to construct robust, higher-dimensional 2D and 3D frameworks with potential for porosity and enhanced thermal stability. Researchers can leverage these fundamental geometric differences to strategically target coordination architectures with desired topologies and properties for applications ranging from catalysis to materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Coordination Polymers of Selected Lanthanides with 1,2-Phenylenediacetate Linker: Structures, Thermal and Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordination Polymers Containing 1,3-Phenylenebis-((1H-1,2,4-triazol-1-yl)methanone) Ligand: Synthesis and ε-Caprolactone Polymerization Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coordination Polymers Containing 1,3-Phenylenebis-((1H-1,2,4-triazol-1-yl)methanone) Ligand: Synthesis and ε-Caprolactone Polymerization Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Chiral purity analysis of amines synthesized with o-xylylenediamine by HPLC/GC
A Comparative Guide to Chiral Purity Analysis of Amines by HPLC and GC
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral amines is a critical quality attribute in the pharmaceutical industry. Chiral amines are fundamental building blocks for a vast number of active pharmaceutical ingredients (APIs), where different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the chiral purity analysis of amines, particularly those synthesized via asymmetric methods, such as biocatalytic transformations using ω-transaminases with donors like o-xylylenediamine.[2][3]
HPLC vs. GC: A Head-to-Head Comparison
The choice between HPLC and GC for chiral amine analysis depends on the analyte's physicochemical properties—primarily volatility and thermal stability—and the specific analytical requirements, such as resolution, speed, and sensitivity.[4][5]
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for chiral separations due to its broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[1][4] Separations are typically performed on Chiral Stationary Phases (CSPs), with polysaccharide-based and cyclofructan-based columns being particularly effective for primary amines.[1][6]
Gas Chromatography (GC) offers very high separation efficiency and speed, making it an excellent choice for volatile and thermally stable compounds.[5] For chiral analysis of amines, the technique relies on chiral capillary columns, often based on cyclodextrin derivatives.[7][8] A key consideration for GC is that primary and secondary amines usually require derivatization to block the polar N-H group, which improves volatility and chromatographic peak shape.[9][10]
Key Performance and Method Parameters
The following tables summarize the key differences and performance metrics for the chiral analysis of amines using HPLC and GC. The data presented are synthesized from typical results found in the literature to provide an illustrative comparison.
Table 1: Comparison of General Method Parameters for HPLC and GC
| Parameter | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid chiral stationary phase (CSP).[1] | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid chiral stationary phase.[8] |
| Analytes | Broad applicability; ideal for non-volatile & thermally labile compounds.[4] | Limited to volatile and thermally stable analytes or those that can be made so via derivatization.[4] |
| Sample Prep | Minimal; typically dissolution in mobile phase. Derivatization is uncommon.[1] | Derivatization is often mandatory to increase volatility and reduce peak tailing (e.g., acylation with TFAA).[9][10] |
| Common CSPs | Polysaccharide derivatives (e.g., cellulose/amylose phenylcarbamates), Cyclofructan-based CSPs.[1][6] | Cyclodextrin derivatives (e.g., substituted β-cyclodextrins).[7][8] |
| Mobile Phase | Hexane/alcohol (Normal Phase), Acetonitrile/alcohol (Polar Organic), or aqueous buffers (Reversed Phase).[6] | Inert carrier gas (e.g., Helium, Hydrogen).[7] |
| Additives | Often required (e.g., TFA, DEA, TEA) to improve peak shape and selectivity.[11][12] | Not applicable to the mobile phase. |
| Temperature | Typically ambient to moderately elevated (e.g., 20-50 °C). | Requires a temperature program with high temperatures (e.g., 90-190 °C) for elution.[7] |
Table 2: Illustrative Performance Metrics for Chiral Amine Analysis
| Metric | HPLC | GC |
| Resolution (Rs) | Generally good to excellent (Rs > 1.5 is common).[11] | Excellent (High theoretical plates often yield high Rs values).[5] |
| Analysis Time | 5 - 30 minutes.[11] | 10 - 40 minutes (can be faster for simple mixtures).[7] |
| Sensitivity (LOD/LOQ) | Method-dependent; can be enhanced by UV or MS detectors. | High sensitivity, especially with detectors like FID (Flame Ionization Detector).[5] |
| Solvent Consumption | High; generates significant liquid waste.[11] | Very low; only carrier gas is consumed.[5] |
| Method Development | Can be complex due to the interplay of CSP, mobile phase, and additives. | Often focused on optimizing the temperature gradient and derivatization step. |
Experimental Workflows and Decision Logic
The choice of analytical technique dictates the experimental workflow. The following diagrams illustrate the typical process for each method and a logical approach to selecting the appropriate one.
Figure 1: Comparative experimental workflows for HPLC and GC chiral amine analysis.
Figure 2: Decision tree for selecting between HPLC and GC for chiral amine analysis.
Detailed Experimental Protocols
The following are generalized protocols that serve as a starting point for method development. Optimization is necessary for specific analytes.
Protocol 1: Chiral HPLC Method
This protocol is based on common methods for separating primary amines on polysaccharide or cyclofructan-based CSPs.[1][6]
-
Column Selection:
-
Primary Choice: CHIRALPAK® IA/IB/IC (amylose/cellulose derivatives) or Larihc® CF6-P (cyclofructan derivative).
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Normal Phase: Hexane/Ethanol (80:20, v/v) with 0.1% Diethylamine (DEA) or Butylamine (BA). The basic additive is crucial for good peak shape.[1]
-
Polar Organic Mode: Acetonitrile/Methanol (90:10, v/v) with 0.3% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA).[6]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or as appropriate for the analyte's chromophore.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
Dissolve the amine sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a system suitability test by injecting a racemic standard to confirm resolution.
-
Inject the sample and acquire the data.
-
Calculate the enantiomeric excess (ee%) from the peak areas of the two enantiomers.
-
Protocol 2: Chiral GC Method with Derivatization
This protocol outlines the analysis of chiral amines following derivatization, a necessary step to enhance volatility and performance on a GC system.[7][9][10]
-
Column Selection:
-
Primary Choice: A cyclodextrin-based chiral capillary column, such as one coated with a derivative of β-cyclodextrin (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).[7]
-
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Derivatization Procedure (Trifluoroacetylation):
-
Place a known amount of the amine sample (approx. 1 mg) into a 2 mL reaction vial.
-
Add 200 µL of an anhydrous aprotic solvent (e.g., Dichloromethane).
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).[10]
-
Cap the vial tightly and heat at 60 °C for 20 minutes.
-
After cooling, carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Re-dissolve the resulting derivative in a suitable solvent (e.g., Ethyl Acetate) for injection.
-
-
GC-FID Conditions:
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 90 °C, hold for 1 min, then ramp at 5 °C/min to 180 °C, and hold for 5 min. (This must be optimized).[7]
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
-
-
Procedure:
-
Condition the column according to the manufacturer's instructions.
-
Set the GC parameters and allow the system to stabilize.
-
Inject the derivatized sample.
-
Integrate the peaks corresponding to the derivatized enantiomers and calculate the enantiomeric purity.
-
Conclusion
Both HPLC and GC are indispensable tools for the chiral purity analysis of amines.
-
HPLC is the more versatile and often the default method due to its broad applicability, especially for less volatile or complex pharmaceutical molecules. Its main drawback is higher solvent consumption.
-
GC provides unparalleled resolution and speed for analytes that are volatile and thermally stable. The mandatory derivatization step adds time to sample preparation but is a well-established procedure.[10]
The final selection should be guided by the specific properties of the amine analyte and the goals of the analysis. For routine quality control of a known, volatile amine, an optimized GC method may offer higher throughput. For method development in early-stage research where analyte properties may vary, HPLC provides a more universal and flexible platform.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral amine synthesis using ω-transaminases: an amine donor that displaces equilibria and enables high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. gcms.cz [gcms.cz]
- 9. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of Metal Complexes with Diamine Ligands
For Researchers, Scientists, and Drug Development Professionals
The stability of metal complexes is a critical parameter in numerous scientific and industrial fields, including drug development, catalysis, and analytical chemistry. The choice of ligand plays a pivotal role in determining the thermodynamic stability of a metal complex. This guide provides a comparative evaluation of the stability of metal complexes formed with a series of diamine ligands: ethylenediamine (en), 1,2-diaminopropane (1,2-pn), 1,3-diaminopropane (1,3-pn), and N,N,N',N'-tetramethylethylenediamine (TMEDA). The discussion is supported by experimental data on stability constants and thermodynamic parameters, along with detailed protocols for their determination.
The Chelate Effect: A Driving Force for Stability
Diamine ligands, being bidentate, form chelate rings upon coordination to a metal ion. This chelation results in a significant increase in the stability of the complex compared to analogous complexes with monodentate ligands, a phenomenon known as the chelate effect. This enhanced stability is primarily attributed to a favorable entropy change upon complexation. The replacement of two or more monodentate ligands by a single polydentate ligand leads to an increase in the number of free molecules in the system, resulting in a positive entropy change (ΔS) and a more negative Gibbs free energy change (ΔG), thus favoring complex formation.
Comparative Stability of Diamine Complexes
The stability of metal-diamine complexes is influenced by several factors, including the size of the chelate ring formed, the basicity of the ligand, and steric hindrance from substituents on the ligand.
1. Chelate Ring Size:
-
Ethylenediamine (en) and 1,2-diaminopropane (1,2-pn) form stable five-membered chelate rings with metal ions.
-
1,3-diaminopropane (1,3-pn) forms a six-membered chelate ring.
Generally, five- and six-membered chelate rings are the most stable, with five-membered rings often being slightly more stable for saturated diamines like those discussed here.
2. Ligand Basicity: The basicity of the nitrogen donor atoms influences the strength of the metal-ligand bond. Alkyl substitution on the nitrogen atoms can affect their basicity.
3. Steric Hindrance: Substitution on the carbon backbone or the nitrogen atoms can introduce steric hindrance, which can weaken the metal-ligand bonds and reduce the stability of the complex. This effect is particularly evident in the case of N,N,N',N'-tetramethylethylenediamine (TMEDA), where the four methyl groups on the nitrogen atoms create significant steric crowding around the metal center.
Quantitative Comparison of Stability Constants and Thermodynamic Data
The stability of metal complexes is quantified by the stepwise formation constants (K) or the overall stability constant (β). The thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS) of complexation, provide deeper insight into the driving forces behind complex stability. The following tables summarize the stability constants (log β) and thermodynamic data for Ni(II) and Cu(II) complexes with the selected diamine ligands.
Table 1: Overall Stability Constants (log β) of Ni(II) and Cu(II) Complexes with Diamine Ligands
| Ligand | Metal Ion | log β₁ | log β₂ | log β₃ |
| Ethylenediamine (en) | Ni(II) | 7.66 | 13.78 | 18.28 |
| Cu(II) | 10.72 | 20.03 | - | |
| 1,2-Diaminopropane (1,2-pn) | Ni(II) | 7.62 | 13.82 | 18.29 |
| Cu(II) | 10.74 | 20.18 | - | |
| 1,3-Diaminopropane (1,3-pn) | Ni(II) | 6.61 | 11.41 | 14.11 |
| Cu(II) | 9.7 | 16.5 | - | |
| TMEDA | Ni(II) | 4.63 | 6.68 | - |
| Cu(II) | 9.1 | - | - |
Note: Data is compiled from various sources and experimental conditions may vary slightly.
Table 2: Thermodynamic Data for the Formation of Ni(II) and Cu(II) Complexes with Diamine Ligands
| Ligand | Metal Ion | Complex | -ΔG° (kJ/mol) | -ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| Ethylenediamine (en) | Ni(II) | [Ni(en)]²⁺ | 43.7 | 37.2 | 6.5 |
| [Ni(en)₂]²⁺ | 78.7 | 77.0 | 1.7 | ||
| [Ni(en)₃]²⁺ | 104.3 | 114.6 | -10.3 | ||
| Cu(II) | [Cu(en)]²⁺ | 61.2 | 55.2 | 6.0 | |
| [Cu(en)₂]²⁺ | 114.3 | 111.3 | 3.0 | ||
| 1,2-Diaminopropane (1,2-pn) | Ni(II) | [Ni(pn)]²⁺ | 43.5 | 36.0 | 7.5 |
| [Ni(pn)₂]²⁺ | 78.9 | 75.3 | 3.6 | ||
| [Ni(pn)₃]²⁺ | 104.4 | 113.8 | -9.4 | ||
| 1,3-Diaminopropane (1,3-pn) | Ni(II) | [Ni(pn)]²⁺ | 37.7 | 31.8 | 5.9 |
| [Ni(pn)₂]²⁺ | 65.1 | 64.9 | 0.2 | ||
| [Ni(pn)₃]²⁺ | 80.5 | 98.3 | -17.8 | ||
| TMEDA | Cu(II) | [Cu(TMEDA)]²⁺ | 52.0 | 29.5 | 22.5 |
Note: Data is compiled from various sources and experimental conditions may vary slightly.
From the data, the following trends can be observed:
-
Chelate Ring Size: Complexes with five-membered rings (en and 1,2-pn) are generally more stable than those with six-membered rings (1,3-pn).
-
Backbone Substitution: A methyl group on the carbon backbone (1,2-pn vs. en) has a minor effect on the stability of the complexes.
-
N-Alkylation: N-alkylation (TMEDA) significantly reduces the stability of the complexes due to steric hindrance, which outweighs the potential increase in basicity of the nitrogen donors. The thermodynamic data for the Cu(II)-TMEDA complex shows a less favorable enthalpy change but a more favorable entropy change compared to the Cu(II)-en complex, suggesting that the steric hindrance primarily affects the bond strength, while the release of solvent molecules still drives the reaction entropically.
Experimental Protocols
The determination of stability constants is crucial for understanding and comparing the stability of metal complexes. Two common methods are potentiometric titration and spectrophotometry.
Potentiometric Titration
This method involves monitoring the change in pH of a solution containing a metal ion and a ligand upon the addition of a standard solution of a strong base. The competition between the metal ion and protons for the ligand allows for the calculation of the free ligand concentration and subsequently the stability constants.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).
-
Prepare a standard solution of a carbonate-free strong base (e.g., 0.1 M NaOH). Standardize it against a primary standard like potassium hydrogen phthalate (KHP).
-
Prepare a stock solution of the metal salt (e.g., 0.01 M NiCl₂ or Cu(NO₃)₂). The concentration should be accurately known.
-
Prepare a stock solution of the diamine ligand (e.g., 0.01 M ethylenediamine). The concentration should be accurately known.
-
Prepare a solution of a background electrolyte (e.g., 1.0 M KNO₃ or KCl) to maintain a constant ionic strength.
-
-
Titration Procedure:
-
Calibrate the pH meter with standard buffer solutions.
-
In a thermostatted titration vessel, place a known volume of a solution containing the metal ion, the ligand, and the background electrolyte. A typical starting solution might contain 25.0 mL of 0.001 M metal salt, 25.0 mL of 0.001 M ligand, and a sufficient amount of background electrolyte to maintain the desired ionic strength.
-
Titrate this solution with the standardized strong base, recording the pH after each addition of the titrant.
-
Perform a separate titration of the ligand solution without the metal ion to determine the protonation constants of the ligand.
-
Perform a blank titration of the strong acid with the strong base to determine the standard potential of the electrode.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for each titration.
-
From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
Use the calculated n̄ and the free ligand concentration [L] to determine the stepwise stability constants (K₁, K₂, etc.) using computational methods or graphical analysis (e.g., the Bjerrum method).
-
Spectrophotometry
This method is suitable when the metal complex has a distinct absorption spectrum from the free metal ion and ligand. The absorbance of the solution is measured at a wavelength where the complex absorbs maximally, and this is used to determine the concentration of the complex at equilibrium.
Detailed Methodology:
-
Solution Preparation:
-
Prepare stock solutions of the metal salt and the ligand of accurately known concentrations.
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (mole-ratio method) or a series of solutions where the sum of the concentrations of the metal ion and ligand is constant, but their ratio is varied (Job's method of continuous variation). Maintain a constant ionic strength and pH in all solutions.
-
-
Spectrophotometric Measurements:
-
Determine the absorption spectrum of the metal ion, the ligand, and a solution containing the metal-ligand complex to identify the wavelength of maximum absorbance (λₘₐₓ) for the complex.
-
Measure the absorbance of each prepared solution at λₘₐₓ.
-
-
Data Analysis:
-
Mole-Ratio Method: Plot absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex. The stability constant can be calculated from the absorbance data and the initial concentrations of the metal and ligand.
-
Job's Method: Plot absorbance versus the mole fraction of the ligand. The maximum absorbance occurs at the mole fraction corresponding to the stoichiometry of the complex. The stability constant can be calculated from the absorbance at the maximum and the initial concentrations.
-
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate the logical flow of the experimental procedures and the key relationships in determining complex stability.
Caption: Workflow for Potentiometric Titration.
Caption: Workflow for Spectrophotometry.
Caption: The Chelate Effect.
Conclusion
The stability of metal complexes with diamine ligands is a multifaceted phenomenon governed by the chelate effect, chelate ring size, ligand basicity, and steric factors. Ethylenediamine and 1,2-diaminopropane form highly stable five-membered chelate rings with transition metal ions. The introduction of a six-membered ring with 1,3-diaminopropane leads to a noticeable decrease in stability. Furthermore, significant steric hindrance, as seen with N,N,N',N'-tetramethylethylenediamine, drastically reduces complex stability. The choice of the most suitable diamine ligand for a specific application will, therefore, depend on the desired stability of the metal complex, which can be rationally selected based on the principles and data presented in this guide. The provided experimental protocols offer a solid foundation for researchers to quantitatively assess the stability of their own metal-ligand systems.
o-Xylylenediamine: A "Smart" Amine Donor Revolutionizing Biocatalytic Aminations
In the landscape of chiral amine synthesis, a critical bottleneck has often been the unfavorable equilibrium of transaminase-catalyzed reactions. Traditional amine donors, while widely used, present limitations that can hinder reaction efficiency and scalability. This guide provides a comprehensive comparison of o-Xylylenediamine, a "smart" amine donor, with conventional donors, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize their biocatalytic amination processes.
Executive Summary
o-Xylylenediamine (o-XDA) offers a significant advancement over traditional amine donors such as isopropylamine and L-alanine. Its unique mode of action, involving the irreversible conversion of its aldehyde by-product into a polymeric isoindole, effectively shifts the reaction equilibrium towards the desired chiral amine product. This "smart" donor enables high conversions with only stoichiometric amounts of the donor, eliminates the need for complex by-product removal systems, and provides a visual, colorimetric endpoint suitable for high-throughput screening.
Performance Comparison: o-Xylylenediamine vs. Traditional Donors
The superiority of o-Xylylenediamine is evident when comparing its performance against traditional amine donors in transaminase-catalyzed reactions. The following tables summarize key performance indicators across various substrates and enzymatic systems.
| Amine Donor | Key Advantages | Key Disadvantages | Typical Excess Required | By-product | By-product Removal Method |
| o-Xylylenediamine | - Drives reaction to completion- Stoichiometric amounts needed- Colorimetric reaction progress- No product inhibition by by-product | - Higher cost compared to simple amines- Polymeric by-product may require specific downstream processing | 1 equivalent | Insoluble polymer | Simple filtration/centrifugation |
| Isopropylamine | - Low cost- Volatile by-product (acetone) | - Unfavorable equilibrium- Requires large excess- Acetone can inhibit enzyme activity | 10-100 equivalents | Acetone | Evaporation (requires vacuum or heating) |
| L-Alanine | - Readily accepted by many transaminases- Non-toxic | - Unfavorable equilibrium- Requires large excess- Pyruvate by-product can cause product inhibition and reverse reaction | 10-100 equivalents | Pyruvate | Enzymatic removal (e.g., lactate dehydrogenase) |
| D-Alanine | - Used for (R)-selective transaminases | - Similar disadvantages to L-Alanine | 10-100 equivalents | Pyruvate | Enzymatic removal (e.g., lactate dehydrogenase) |
Quantitative Comparison of Reaction Conversions
The following table presents a compilation of experimental data from various studies, showcasing the enhanced conversion efficiencies achieved with o-Xylylenediamine.
| Substrate | Transaminase | Amine Donor | Donor Equivalents | Conversion (%) | Reference |
| 1-Indanone | (R)-selective ω-TA | o-Xylylenediamine | 1 | >99 | [1] |
| 1-Indanone | (R)-selective ω-TA | Isopropylamine | 10 | <5 | [1] |
| (4-Fluorophenyl)acetone | ATA-113 | o-Xylylenediamine | 1 | >99 | [2] |
| (4-Fluorophenyl)acetone | ATA-113 | Benzylamine | 1.5 | <5 | [2] |
| (4-Fluorophenyl)acetone | ATA-113 | L-Alanine | 10 | <5 | [2] |
| Prositagliptin ketone | Engineered ATA | Isopropylamine | 1 M solution | 92 | [3] |
Mechanism of Action: The "Smart" Donor Advantage
The key to o-Xylylenediamine's effectiveness lies in the fate of its co-product. In a transaminase-catalyzed reaction, the amine group from o-Xylylenediamine is transferred to the ketone substrate, generating the desired chiral amine and an aldehyde by-product. This aldehyde undergoes a spontaneous intramolecular cyclization to form a cyclic imine, which then tautomerizes to the highly stable aromatic isoindole. This isoindole subsequently polymerizes, forming a visible, often dark-colored, precipitate.[1][3][4] This irreversible polymerization effectively removes the by-product from the reaction equilibrium, driving the reaction forward to achieve high conversions.
Caption: Reaction pathway of o-Xylylenediamine in a transaminase-catalyzed reaction.
Experimental Protocols
High-Throughput Screening of Transaminases using o-Xylylenediamine
This protocol is designed for the rapid screening of transaminase activity in a 96-well plate format.
Materials:
-
96-well microtiter plates
-
Transaminase library (as crude cell lysates or purified enzymes)
-
o-Xylylenediamine dihydrochloride stock solution (e.g., 100 mM in water)
-
Ketone substrate stock solution (e.g., 100 mM in DMSO)
-
Pyridoxal 5'-phosphate (PLP) stock solution (e.g., 10 mM in water)
-
Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Plate shaker/incubator
-
Spectrophotometer or plate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing:
-
80 µL of buffer
-
10 µL of ketone substrate stock solution (final concentration: 10 mM)
-
2 µL of PLP stock solution (final concentration: 0.2 mM)
-
10 µL of transaminase solution
-
-
Initiation of Reaction: Start the reaction by adding 10 µL of o-Xylylenediamine dihydrochloride stock solution to each well (final concentration: 10 mM).
-
Incubation: Seal the plate and incubate at a desired temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for a specified time (e.g., 18-24 hours).
-
Observation: Monitor the wells for the formation of a colored precipitate. The intensity of the color can be used as a qualitative measure of transaminase activity.
-
Quenching and Analysis (Optional): To quantify the conversion, the reaction can be quenched by adding a solvent like methanol. The supernatant can then be analyzed by analytical techniques such as UPLC or GC-FID to determine the concentration of the chiral amine product and any remaining substrate.[5]
Caption: High-throughput screening workflow using o-Xylylenediamine.
Logical Relationship: Overcoming Equilibrium Limitations
The fundamental challenge with traditional amine donors is the reversible nature of the transamination reaction. The accumulation of the ketone by-product (e.g., acetone from isopropylamine) can lead to product inhibition and drive the reverse reaction, resulting in low equilibrium conversions. o-Xylylenediamine circumvents this by ensuring the by-product is irreversibly removed from the reaction, thus pulling the equilibrium towards the desired product.
Caption: Comparison of reaction equilibrium with traditional vs. "smart" amine donors.
Conclusion
o-Xylylenediamine represents a significant advancement in the field of biocatalytic amination. Its ability to drive reactions to completion through an irreversible by-product polymerization mechanism makes it a powerful tool for overcoming the equilibrium limitations of traditional amine donors. The inherent colorimetric nature of the by-product formation also provides a convenient method for high-throughput screening of transaminase libraries. While the cost of o-Xylylenediamine may be higher than that of simple amines, the benefits of increased conversion, reduced process complexity, and enabling of high-throughput workflows often outweigh this consideration, particularly in research and development settings and for the synthesis of high-value chiral amines.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 4. Chiral amine synthesis using ω-transaminases: an amine donor that displaces equilibria and enables high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Assessing the Cross-Reactivity of 1,2-Phenylenedimethanamine Dihydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of 1,2-Phenylenedimethanamine dihydrochloride derivatives. Given the limited publicly available data on the specific cross-reactivity of these compounds, this document focuses on the essential experimental methodologies and data presentation formats that are critical for a thorough evaluation. The protocols and examples provided herein are intended to serve as a comprehensive resource for researchers initiating studies in this area.
Introduction to Cross-Reactivity Assessment
Cross-reactivity is a critical parameter in drug development and chemical safety assessment. It refers to the ability of a compound to bind to or interact with targets other than its intended primary target. For derivatives of this compound, understanding their cross-reactivity profile is essential to predict potential off-target effects, toxicity, and to ensure the specificity of action. This guide outlines key in vitro assays for determining the cross-reactivity of these small molecule derivatives.
Comparative Data on Derivative Cross-Reactivity
A comprehensive assessment of cross-reactivity involves evaluating the binding affinity and functional activity of the derivatives against a panel of relevant biological targets. The following table illustrates how quantitative data from such experiments should be structured for clear comparison. The values presented are hypothetical and serve as a template for reporting experimental findings.
| Derivative | Primary Target IC50 (nM) | Off-Target A IC50 (nM) | % Inhibition at 1µM (Off-Target A) | Off-Target B EC50 (nM) | % Activation at 1µM (Off-Target B) |
| Parent Compound | 15 | 1500 | 25 | >10000 | <5 |
| Derivative 1 | 12 | 800 | 45 | 8000 | 12 |
| Derivative 2 | 25 | >10000 | <5 | >10000 | <2 |
| Derivative 3 | 8 | 500 | 60 | 5000 | 20 |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Experimental Protocols
The following are detailed methodologies for key experiments used to generate the type of data presented above.
Competitive Binding Assays (Immunoassays)
Competitive immunoassays are instrumental in determining the specificity of antibodies and can be adapted to assess the cross-reactivity of small molecules that compete with a labeled antigen for a limited number of antibody binding sites.[1][2]
Objective: To quantify the relative affinity of this compound derivatives for a specific target protein (e.g., a receptor or enzyme) by measuring their ability to displace a known labeled ligand.
Materials:
-
Microplate reader
-
96-well microplates
-
Target protein
-
Labeled ligand (e.g., radiolabeled, fluorescently labeled)
-
This compound and its derivatives
-
Assay buffer
-
Wash buffer
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target protein.
-
Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.
-
Competition: Add a fixed concentration of the labeled ligand along with varying concentrations of the unlabeled test derivatives to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove any unbound ligand and test compounds.
-
Detection: Measure the signal from the bound labeled ligand using a microplate reader.
-
Data Analysis: The concentration of the test derivative that inhibits 50% of the labeled ligand binding (IC50) is determined. A lower IC50 value indicates a higher binding affinity.
Receptor Binding Assays
Receptor binding assays are fundamental in pharmacology for screening compounds against a wide array of receptors.[3][4][5] These assays are crucial for identifying potential off-target interactions that could lead to adverse effects.
Objective: To determine the binding affinity of the derivatives to a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
Test derivatives
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the cell membranes, the radiolabeled ligand, and varying concentrations of the test derivative in an appropriate assay buffer.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the unbound radioligand. The receptor-bound radioligand is retained on the filter.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of specific binding against the logarithm of the test compound concentration.
Cell-Based Functional Assays
Cell-based assays provide a more physiologically relevant context for assessing the functional consequences of compound binding.[6][7][8] These assays can determine whether a compound acts as an agonist, antagonist, or has no effect on the signaling pathway downstream of the target.
Objective: To evaluate the functional activity of the derivatives on a specific cellular signaling pathway.
Materials:
-
Cell line expressing the target of interest
-
Cell culture reagents
-
Test derivatives
-
Assay-specific reagents (e.g., for measuring second messengers like cAMP or calcium)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Culture: Culture the cells in 96-well plates.
-
Compound Treatment: Treat the cells with varying concentrations of the test derivatives.
-
Incubation: Incubate for a period sufficient to elicit a cellular response.
-
Lysis (if required): Lyse the cells to release intracellular components.
-
Signal Detection: Add assay-specific reagents and measure the signal (e.g., luminescence for cAMP levels, fluorescence for intracellular calcium).
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for representing complex biological processes and experimental procedures in a clear and concise manner.
Caption: Workflow for screening and identifying selective derivatives.
Caption: A potential off-target GPCR signaling pathway.
Conclusion
The systematic assessment of cross-reactivity is a cornerstone of modern drug discovery and chemical safety evaluation. For this compound derivatives, a multi-faceted approach employing binding assays, functional cell-based assays, and clear data visualization is paramount. The methodologies and frameworks presented in this guide provide a robust starting point for researchers to comprehensively characterize the selectivity profiles of their compounds, ultimately leading to the development of safer and more effective therapeutic agents.
References
- 1. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 8. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Proper Disposal of 1,2-Phenylenedimethanamine Dihydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2-Phenylenedimethanamine dihydrochloride (CAS No. 21294-14-4), also known as o-Xylylenediamine dihydrochloride. Adherence to these procedures is critical for personnel safety and environmental protection.
Disclaimer: This document provides guidance based on available safety information for similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound (CAS No. 21294-14-4) before handling and disposal. Regulations may vary by location; ensure compliance with all local, state, and federal guidelines.
Immediate Safety Considerations
This compound is an aromatic amine, and related compounds exhibit significant health hazards. Assume this compound is toxic if swallowed, in contact with skin, or if inhaled. It may cause serious eye irritation and allergic skin reactions, and is likely harmful to aquatic life.[1][2][3] Therefore, stringent safety measures are required during any handling or disposal procedure.
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation, allergic reactions, and absorption of the toxic substance. |
| Body Protection | A lab coat, and in cases of potential for significant exposure, a chemical-resistant apron or suit. | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust is generated. | Prevents inhalation of the toxic powder. |
Step-by-Step Disposal Protocol
Under no circumstances should this chemical be disposed of down the drain or in regular trash. It must be treated as hazardous waste.
Step 1: Waste Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weigh boats or paper, in a clearly labeled, sealed container.
-
Liquid Waste: If the compound is in solution, collect it in a sealed, labeled, and chemically compatible waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
Step 2: Container Management
-
Leave chemicals in their original containers whenever possible.[4]
-
Do not mix this waste with other chemical waste streams to avoid potentially dangerous reactions.[4]
-
Handle uncleaned empty containers as you would the product itself.[4]
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be locked up or otherwise accessible only to authorized personnel.[3][4]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company.
-
Provide the disposal company with the Safety Data Sheet for this compound.
-
Follow all institutional, local, and national regulations for the disposal of toxic chemical waste.[4]
Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading or entering drains.
-
Clean-up:
-
For small spills, carefully sweep up the solid material, avoiding dust generation. Dampening the material with water may be an option to reduce dust, but consult the specific SDS.
-
Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1,2-Phenylenedimethanamine Dihydrochloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,2-Phenylenedimethanamine dihydrochloride. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Chemical Identity:
-
Name: this compound
-
Synonyms: 1,2-Benzenediamine dihydrochloride, o-Phenylenediamine dihydrochloride[1][2]
-
Appearance: White to pale pink or brownish-yellow crystalline powder[1][3]
Hazard Summary:
This compound is a hazardous substance that is toxic if swallowed, inhaled, or in contact with skin.[2][4][5] It causes serious eye irritation and may lead to an allergic skin reaction.[1][2] This chemical is also suspected of causing genetic defects and cancer.[2][3] It is very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specification | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield where splashing is possible.[1][2][6] | OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) and protective clothing to prevent skin exposure.[1][2][6] Disposable clothing is often preferred.[6] | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated or if exposure limits are exceeded.[1] Work should be conducted in a chemical fume hood.[2] | OSHA 29 CFR 1910.134 or European Standard EN 149.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
Ensure that a calibrated and certified chemical fume hood is used for all handling procedures.[2]
-
Verify that safety showers and eyewash stations are readily accessible and in good working order.[2][7]
-
Prepare all necessary equipment and reagents before handling the chemical to minimize time and movement.
-
Designate a specific area for handling this compound to prevent cross-contamination.
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don all required PPE as specified in the table above.
-
Ensure gloves are properly fitted and have no tears or punctures.
3. Handling the Chemical:
-
For Solid Form:
-
Handle the container carefully to avoid generating dust.[1]
-
Use a spatula or other appropriate tool to weigh or transfer the powder within the chemical fume hood.
-
If creating a solution, slowly add the solid to the solvent to prevent splashing.
-
-
For Solutions:
-
Use appropriate glassware and handle with care to avoid spills.
-
When transferring solutions, use a pipette or a funnel to minimize the risk of splashing.
-
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Carefully remove and dispose of contaminated gloves and disposable clothing in a designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.[7]
-
Do not eat, drink, or smoke in the laboratory area.[7]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash off with soap and plenty of water.[1][7] Remove all contaminated clothing.[7] Get medical aid if irritation develops and persists.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor.[7] Rinse mouth with water.[7]
Disposal Plan
-
All waste containing this compound, including contaminated PPE and empty containers, must be disposed of as hazardous waste.[7]
-
Dispose of contents and container to an approved waste disposal plant.[7]
-
Do not allow the chemical to enter drains or waterways.[4]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[1][7]
-
Keep the container tightly closed and protected from light and moisture.[1][5][7]
-
The storage area should be locked up.[7]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. 1,2-Phenylenediamine dihydrochloride | C6H10Cl2N2 | CID 11990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
